molecular formula C3H7N5 B1296811 5-methyl-1,2,4-triazole-3,4-diamine CAS No. 21532-07-0

5-methyl-1,2,4-triazole-3,4-diamine

Cat. No.: B1296811
CAS No.: 21532-07-0
M. Wt: 113.12 g/mol
InChI Key: UHOFPBXQUTZOKZ-UHFFFAOYSA-N
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Description

5-methyl-1,2,4-triazole-3,4-diamine is a useful research compound. Its molecular formula is C3H7N5 and its molecular weight is 113.12 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Methyl-4H-1,2,4-triazole-3,4-diamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-1,2,4-triazole-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7N5/c1-2-6-7-3(4)8(2)5/h5H2,1H3,(H2,4,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHOFPBXQUTZOKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60341643
Record name 5-Methyl-4H-1,2,4-triazole-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60341643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21532-07-0
Record name 5-Methyl-4H-1,2,4-triazole-3,4-diamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 21532-07-0
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Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of 5-methyl-1,2,4-triazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 5-methyl-1,2,4-triazole-3,4-diamine (MTD), a heterocyclic compound with potential applications in medicinal chemistry. This document consolidates available data on its molecular structure, physicochemical characteristics, synthesis, and known biological activities, with a particular focus on its potential as a drug development candidate. Detailed experimental protocols and visual representations of key processes are included to facilitate further research and application.

Introduction

This compound, a derivative of the 1,2,4-triazole heterocyclic system, is a molecule of growing interest in the field of drug discovery. The 1,2,4-triazole scaffold is a well-established pharmacophore present in a wide range of therapeutic agents, exhibiting diverse biological activities including antifungal, antiviral, and anticancer properties. This guide aims to provide a detailed repository of the known chemical properties of MTD to support ongoing and future research endeavors.

Molecular and Physicochemical Properties

General Information
PropertyValueSource
IUPAC Name This compound[PubChem][1]
CAS Number 21532-07-0[PubChem][1]
Molecular Formula C₃H₇N₅[PubChem][1]
Molecular Weight 113.12 g/mol [PubChem][1]
Canonical SMILES CC1=NN=C(N)N1N[PubChem][1]
InChI InChI=1S/C3H7N5/c1-2-6-7-3(4)8(2)5/h5H2,1H3,(H2,4,7)[PubChem][1]
Physical Properties
PropertyValueSource
Melting Point 142-144 °C[ChemicalBook][2]
Boiling Point 345.5 ± 25.0 °C (Predicted)[ChemicalBook][2]
Density 1.348 g/cm³ (Predicted)[ChemicalBook][2]
XLogP3 -0.8[PubChem][1]
Crystal Structure

The crystal structure of this compound has been determined by high-resolution X-ray diffraction. The molecule crystallizes in a monoclinic system. The triazole ring is essentially planar, and the molecular packing is characterized by a network of intermolecular hydrogen bonds. These interactions play a crucial role in the stability of the crystal lattice.[3]

Synthesis and Characterization

A potential synthetic pathway is outlined below. This proposed synthesis should be validated and optimized under laboratory conditions.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Purification Acetohydrazide Acetohydrazide Reaction_Step Cyclization Reaction (e.g., in the presence of a base and heat) Acetohydrazide->Reaction_Step Dicyandiamide Dicyandiamide Dicyandiamide->Reaction_Step MTD This compound Reaction_Step->MTD Purification_Step Recrystallization (e.g., from Ethanol/Water) MTD->Purification_Step

Figure 1: Proposed synthetic workflow for this compound.

General Experimental Protocol (Hypothetical)
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve acetohydrazide and dicyandiamide in a suitable solvent (e.g., a high-boiling alcohol like n-butanol).

  • Reaction Conditions: Add a catalytic amount of a base (e.g., sodium methoxide) to the mixture. Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC).

  • Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure this compound.

Characterization

The synthesized compound should be characterized using standard analytical techniques to confirm its identity and purity.

TechniqueExpected Observations
¹H NMR Signals corresponding to the methyl protons and the amine protons.
¹³C NMR Resonances for the methyl carbon and the two distinct carbons of the triazole ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound (m/z = 113.12).
FT-IR Spectroscopy Characteristic absorption bands for N-H stretching (amines), C-H stretching (methyl), and C=N and N-N stretching of the triazole ring.

Biological Activity and Drug Development Potential

The 1,2,4-triazole nucleus is a key structural motif in numerous clinically used drugs. Derivatives of this scaffold have demonstrated a wide spectrum of pharmacological activities.

Potential as a Lysine-Specific Demethylase 1 (LSD1) Inhibitor

Recent studies have identified the 3,5-diamino-1,2,4-triazole scaffold as a novel, reversible inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the progression of several cancers.[1][4] LSD1 is a histone demethylase that plays a critical role in regulating gene expression by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Overexpression of LSD1 has been observed in various cancers, making it an attractive therapeutic target.

While direct experimental evidence for the inhibition of LSD1 by this compound is not yet available, its structural similarity to known 3,5-diamino-1,2,4-triazole-based LSD1 inhibitors suggests it is a promising candidate for investigation.

The proposed mechanism of action involves the compound binding to the active site of LSD1, thereby preventing the demethylation of its histone substrates. This leads to an increase in histone methylation, which can reactivate tumor suppressor genes and inhibit cancer cell proliferation.

LSD1_Signaling_Pathway cluster_nucleus Cell Nucleus MTD This compound (Potential Inhibitor) LSD1 LSD1 Enzyme MTD->LSD1 Inhibits Demethylation Demethylation LSD1->Demethylation Catalyzes Histone Histone H3 (methylated H3K4/H3K9) Histone->Demethylation Gene_Expression Altered Gene Expression (Tumor Suppressor Gene Reactivation) Demethylation->Gene_Expression Leads to Cancer_Progression Inhibition of Cancer Progression Gene_Expression->Cancer_Progression

Figure 2: Proposed signaling pathway of LSD1 inhibition.

In-Vitro Assay for LSD1 Inhibition

To evaluate the inhibitory potential of this compound against LSD1, a standard in-vitro assay can be employed.

LSD1_Assay_Workflow cluster_components Assay Components cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis LSD1_Enzyme Recombinant LSD1 Enzyme Incubation_Step Incubate at 37°C LSD1_Enzyme->Incubation_Step H3_Peptide Methylated Histone H3 Peptide (Substrate) H3_Peptide->Incubation_Step MTD_Compound This compound (Test Compound) MTD_Compound->Incubation_Step Detection_Step Measure Product Formation (e.g., Formaldehyde production or scintillation proximity assay) Incubation_Step->Detection_Step Analysis_Step Calculate IC₅₀ Value Detection_Step->Analysis_Step

Figure 3: Experimental workflow for LSD1 inhibition assay.

Safety and Handling

Based on available GHS information, this compound is classified as a warning-level hazard. It is reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1] Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a heterocyclic compound with a promising profile for further investigation in drug development. Its structural similarity to known LSD1 inhibitors makes it a compelling candidate for anticancer research. This technical guide has summarized the currently available information on its chemical and physical properties, and has provided a framework for its synthesis and biological evaluation. Further experimental validation of its synthesis, physicochemical properties, and biological activity is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on 5-methyl-1,2,4-triazole-3,4-diamine (CAS Number: 21532-07-0)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-methyl-1,2,4-triazole-3,4-diamine (CAS: 21532-07-0), a bioactive small molecule with potential applications in drug discovery and development. This document consolidates available data on its chemical and physical properties, and outlines a putative synthesis protocol based on established methodologies for related compounds. Notably, this guide highlights the compound's implication in the inhibition of the PI3K/AKT/mTOR signaling pathway, a critical axis in cancer progression, suggesting its potential as a scaffold for the development of novel therapeutics.

Chemical and Physical Properties

This compound is a small heterocyclic molecule belonging to the triazole family. Its core structure is a five-membered ring containing three nitrogen atoms and two carbon atoms, substituted with a methyl group and two amine groups.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 21532-07-0Echemi, PubChem
Molecular Formula C₃H₇N₅Echemi, PubChem
Molecular Weight 113.12 g/mol Echemi, PubChem
IUPAC Name This compoundPubChem
Density 1.74 g/cm³Echemi
Boiling Point 387.2 °C at 760 mmHgEchemi
Flash Point 188 °CEchemi
Refractive Index 1.791Echemi
Vapor Pressure 3.34E-06 mmHg at 25°CEchemi
InChIKey UHOFPBXQUTZOKZ-UHFFFAOYSA-NEchemi, PubChem
SMILES CC1=NN=C(N)N1NPubChem

Putative Synthesis Protocol

Experimental Protocol: Synthesis of this compound

Materials:

  • Acetamidrazide hydrochloride

  • Cyanogen bromide

  • Sodium methoxide

  • Methanol

  • Diethyl ether

Procedure:

  • Preparation of the Amidrazone Salt: Dissolve acetamidrazide hydrochloride in anhydrous methanol.

  • Reaction with Cyanogen Bromide: To the stirred solution from step 1, add a solution of cyanogen bromide in methanol dropwise at a controlled temperature (e.g., 0-5 °C).

  • Cyclization: After the addition is complete, add a solution of sodium methoxide in methanol to the reaction mixture. The mixture is then refluxed for several hours to facilitate the cyclization reaction.

  • Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then triturated with diethyl ether to precipitate the product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield this compound.

Note: This is a proposed synthesis and would require optimization of reaction conditions, including stoichiometry, temperature, and reaction time. Characterization of the final product by NMR, IR, and mass spectrometry is essential for structural confirmation.

Biological Activity and Signaling Pathway

Recent preclinical research has implicated this compound hydrochloride in the development of novel anticancer agents targeting the PI3K/AKT/mTOR signaling pathway.[1][2] This pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many cancers.[1][2] While the specific role and potency of this compound as a direct inhibitor have not been fully elucidated, its inclusion in a study focused on a PI3K/AKT/mTOR/MEK inhibitor suggests its potential as a pharmacophore or a fragment for designing more complex and potent inhibitors.[1][2]

The PI3K/AKT/mTOR pathway is initiated by the activation of receptor tyrosine kinases (RTKs) which leads to the activation of phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating AKT (also known as protein kinase B). Activated AKT, in turn, phosphorylates a variety of downstream targets, including the mammalian target of rapamycin (mTOR) complex 1 (mTORC1), which promotes protein synthesis and cell growth.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 AKT AKT PIP3->AKT Activation mTORC1 mTORC1 AKT->mTORC1 Activation Proliferation Cell Proliferation, Growth, and Survival mTORC1->Proliferation Promotes Inhibitor This compound (Putative Target) Inhibitor->PI3K Potential Inhibition Inhibitor->AKT Inhibitor->mTORC1

Caption: Putative inhibition of the PI3K/AKT/mTOR signaling pathway.

Safety and Handling

Based on the available GHS classification, this compound is considered a hazardous substance.

Table 2: GHS Hazard Information

Hazard StatementDescription
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is imperative to handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a chemical entity with demonstrated relevance in the context of anticancer drug discovery, specifically in the modulation of the PI3K/AKT/mTOR pathway. While detailed experimental data remains somewhat limited in publicly accessible literature, this guide provides a foundational understanding of its properties and potential. Further research into its direct biological activity, optimization of its synthesis, and exploration of its structure-activity relationships are warranted to fully unlock its therapeutic potential. This compound represents a promising starting point for medicinal chemists and drug development professionals engaged in the pursuit of novel targeted therapies.

References

An In-depth Technical Guide to the Structure Elucidation of 5-methyl-1,2,4-triazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of 5-methyl-1,2,4-triazole-3,4-diamine. This document outlines a plausible synthetic route, predicted spectroscopic data based on analogous compounds, and the process for accessing and interpreting crystallographic data.

Introduction

This compound is a heterocyclic compound belonging to the 1,2,4-triazole class of molecules. Compounds containing the 1,2,4-triazole scaffold are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] The precise determination of the structure of such molecules is paramount for understanding their structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide details the multifaceted approach to confirming the chemical structure of this compound, integrating data from various analytical techniques.

Synthesis of this compound

A plausible and efficient synthetic route for this compound can be adapted from established methods for the synthesis of substituted 1,2,4-triazoles.[4][5] A common approach involves the cyclization of a thiosemicarbazide derivative or the reaction of a hydrazide with a suitable carbon-nitrogen backbone precursor. The following proposed protocol is based on the reaction of acetohydrazide with dimethyl cyanocarbonimidodithioate followed by reaction with hydrazine.

Step 1: Synthesis of S-methylisothiosemicarbazide hydroiodide from Acetohydrazide

  • To a solution of acetohydrazide (1.0 eq) in ethanol, add dimethyl cyanocarbonimidodithioate (1.0 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and reduce the solvent under vacuum.

  • The resulting intermediate, a substituted N'-cyano-S-methylisothiourea, is used in the next step without further purification.

Step 2: Cyclization to this compound

  • To the crude intermediate from Step 1, add an excess of hydrazine hydrate (3.0-4.0 eq).

  • Reflux the mixture for 8-12 hours. The reaction should be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, concentrate the mixture under reduced pressure and purify the residue by column chromatography on silica gel, using a suitable eluent system (e.g., dichloromethane/methanol gradient).

  • Characterize the purified product by spectroscopic methods.

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
CH₃~2.2 - 2.4Singlet~10 - 15
C5-CH₃--~150 - 155
C3-NH₂--~155 - 160
3-NH₂~5.0 - 5.5Broad Singlet-
4-NH₂~5.5 - 6.0Broad Singlet-

Note: The chemical shifts of the NH₂ protons are highly dependent on solvent and concentration and are expected to be broad. The assignments for the triazole ring carbons (C3 and C5) are based on data from similar substituted 1,2,4-triazoles.[7]

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

Functional Group Predicted Wavenumber (cm⁻¹) Vibrational Mode
N-H (Amino groups)3400 - 3200Stretching (likely two bands)
C-H (Methyl group)2950 - 2850Stretching
C=N (Triazole ring)1650 - 1550Stretching
N-H (Amino groups)1640 - 1560Bending (scissoring)
C-N (Triazole ring)1350 - 1250Stretching

Note: The presence of strong, broad bands in the 3400-3200 cm⁻¹ region would be indicative of the primary amino groups.[9][10][11]

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₃H₇N₅), the exact mass is 113.0701.

Table 3: Predicted Mass Spectrometry Data for this compound

m/z Proposed Fragment Ion Notes
113[M]⁺Molecular Ion
98[M - NH]⁺Loss of an amino radical
84[M - N₂H]⁺Loss of a diazenyl radical
69[M - N₃H₂]⁺Ring fragmentation
42[CH₃CN]⁺Acetonitrile fragment

Note: The fragmentation of aminotriazoles can be complex, often involving ring cleavage.[1] The molecular ion peak is expected to be prominent.

X-ray Crystallography

The definitive three-dimensional structure of this compound can be determined by single-crystal X-ray diffraction. A crystal structure for this compound has been deposited in the Cambridge Crystallographic Data Centre (CCDC).

  • CCDC Deposition Number: 820417

  • Navigate to the CCDC website's "Access Structures" service.[12][13]

  • Use the deposition number (820417) to search the database.

  • The service provides options to view the 3D structure and download the crystallographic information file (CIF).[14]

The CIF file will contain detailed information about the crystal structure.

Table 4: Expected Crystallographic Data for this compound (from CCDC 820417)

Parameter Expected Information
Crystal Systeme.g., Monoclinic, Orthorhombic, etc.
Space Groupe.g., P2₁/c, P-1, etc.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)
Key Bond Lengths (Å)C-C, C-N, N-N bond distances within the molecule
Key Bond Angles (°)Angles defining the geometry of the triazole ring and substituents
Hydrogen BondingDetails of intermolecular hydrogen bonds

Visualizations

The following diagram illustrates the proposed workflow for the synthesis and structural elucidation of this compound.

G cluster_synthesis Synthesis cluster_elucidation Structure Elucidation A Acetohydrazide + Dimethyl cyanocarbonimidodithioate B Intermediate Formation A->B C Cyclization with Hydrazine Hydrate B->C D Crude Product C->D E Purification (Crystallization/Chromatography) D->E F Pure this compound E->F G NMR (¹H, ¹³C) F->G H Mass Spectrometry F->H I IR Spectroscopy F->I J X-ray Crystallography F->J K Final Structure Confirmation G->K H->K I->K J->K

Caption: Workflow for Synthesis and Structure Elucidation.

This diagram shows how different analytical techniques provide complementary information to confirm the final structure.

G cluster_info Information Provided cluster_tech Analytical Technique center This compound (Proposed Structure) tech_nmr NMR center->tech_nmr tech_ms MS center->tech_ms tech_ir IR center->tech_ir tech_xray X-ray center->tech_xray info_nmr Carbon-Hydrogen Framework (Connectivity) confirmed_structure Structure Confirmed info_nmr->confirmed_structure info_ms Molecular Weight & Fragmentation Pattern info_ms->confirmed_structure info_ir Presence of Functional Groups (N-H, C=N) info_ir->confirmed_structure info_xray 3D Atomic Arrangement & Bond Lengths/Angles info_xray->confirmed_structure tech_nmr->info_nmr tech_ms->info_ms tech_ir->info_ir tech_xray->info_xray

Caption: Interrelation of Analytical Data for Structure Confirmation.

Conclusion

The structural elucidation of this compound requires a synergistic approach, combining chemical synthesis with a suite of advanced analytical techniques. While a complete set of experimental data for this specific molecule is not consolidated in a single source, this guide provides a robust framework for its synthesis and characterization based on well-established principles and data from analogous compounds. The definitive confirmation of its three-dimensional structure is anchored by the publicly available crystallographic data, which, when combined with spectroscopic analysis, provides an unambiguous structural assignment. This comprehensive understanding is the foundation for further investigation into its potential biological activities and applications in drug development.

References

An In-depth Technical Guide to 5-methyl-1,2,4-triazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

IUPAC Name: 4,5-diamino-3-methyl-1H-1,2,4-triazole

This technical guide provides a comprehensive overview of 5-methyl-1,2,4-triazole-3,4-diamine, a heterocyclic compound of interest to researchers and drug development professionals. Due to the limited availability of data for this specific molecule, this guide also includes information on closely related analogues to provide a broader context for its potential properties and applications.

Chemical and Physical Properties

This compound belongs to the 1,2,4-triazole class of nitrogen-containing heterocycles, which are prevalent in many medicinal compounds.[1] The presence of amino and methyl groups on the triazole ring influences its physicochemical properties and potential biological activity.

PropertyValueSource
IUPAC Name This compoundPubChem
Synonyms 5-Methyl-4H-1,2,4-triazole-3,4-diaminePubChem
CAS Number 21532-07-0PubChem
Molecular Formula C₃H₇N₅PubChem
Molecular Weight 113.12 g/mol PubChem
Canonical SMILES CC1=NN=C(N1N)NPubChem
InChI Key UHOFPBXQUTZOKZ-UHFFFAOYSA-NPubChem
Computed XLogP3 -0.8PubChem

Synthesis and Experimental Protocols

A general synthetic workflow is proposed below:

Synthesis_Workflow reagent1 Thiosemicarbazide intermediate1 1-Acetylthiosemicarbazide reagent1->intermediate1 Acetylation reagent2 Acetic Anhydride reagent2->intermediate1 intermediate2 S-Methyl-1-acetylisothiosemicarbazide intermediate1->intermediate2 S-Methylation reagent3 Methyl Iodide reagent3->intermediate2 product This compound intermediate2->product Cyclization reagent4 Hydrazine Hydrate reagent4->product

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical):

  • Synthesis of 1-Acetylthiosemicarbazide: Thiosemicarbazide is acetylated using acetic anhydride in a suitable solvent.

  • S-Methylation: The resulting 1-acetylthiosemicarbazide is then treated with a methylating agent, such as methyl iodide, in the presence of a base to yield S-methyl-1-acetylisothiosemicarbazide.

  • Cyclization: The S-methyl intermediate is cyclized by heating with hydrazine hydrate. The hydrazine will displace the S-methyl group and react with the carbonyl and imine functionalities to form the 1,2,4-triazole ring, yielding the final product, this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, solvents, and purification methods.

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the reviewed literature. However, data from closely related structures can provide expected spectral characteristics.

Data TypeExpected Characteristics
¹H NMR A singlet for the methyl protons (CH₃) is expected around δ 2.3 ppm.[2] Signals for the amine protons (NH₂) would appear as broad singlets, and their chemical shifts would be dependent on the solvent and concentration.
¹³C NMR Signals for the methyl carbon and the two triazole ring carbons are expected. The chemical shifts would be comparable to other substituted 1,2,4-triazoles.[3]
IR Spectroscopy Characteristic peaks for N-H stretching of the amino groups would be observed in the range of 3200-3400 cm⁻¹. C-N and C=N stretching vibrations of the triazole ring would also be present.[3][4]
Mass Spectrometry The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (113.12 g/mol ).

Potential Biological Activities and Applications

The 1,2,4-triazole scaffold is a well-known pharmacophore present in a wide range of clinically used drugs.[1] Derivatives of 1,2,4-triazoles have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[5][6]

While there is no specific biological data for this compound, its structural features suggest potential for various therapeutic applications. The 3,5-diamino-1,2,4-triazole scaffold, a close analogue, has been identified as a novel basis for the development of potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy.

The diagram below illustrates the potential therapeutic areas for 1,2,4-triazole derivatives based on the activities of related compounds.

Biological_Activities Core 1,2,4-Triazole Scaffold Antibacterial Antibacterial Core->Antibacterial Antifungal Antifungal Core->Antifungal Antiviral Antiviral Core->Antiviral Anticancer Anticancer Core->Anticancer AntiInflammatory Anti-inflammatory Core->AntiInflammatory Diuretic Diuretic Core->Diuretic

Caption: Potential biological activities of the 1,2,4-triazole scaffold.

Conclusion

This compound is a small heterocyclic molecule with potential for further investigation in drug discovery and development. While specific experimental data for this compound is limited, the known biological activities of the broader 1,2,4-triazole class of compounds suggest that it could be a valuable building block for the synthesis of novel therapeutic agents. Further research is warranted to elucidate its synthesis, characterize its properties, and evaluate its biological activity in various therapeutic areas.

References

Theoretical Investigation of 5-Methyl-1,2,4-triazole-3,4-diamine Crystal Structure: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 5-methyl-1,2,4-triazole-3,4-diamine (DAMT), a molecule of interest in medicinal chemistry and materials science. Through a combination of experimental data and theoretical calculations, this document elucidates the key structural features, intermolecular interactions, and electronic properties of the DAMT crystal. All quantitative data is summarized for clarity, and detailed methodologies are provided for key experimental and computational techniques.

Crystal Structure and Geometry

The crystal structure of this compound has been determined through high-resolution X-ray diffraction. The compound crystallizes in a stable conformation, and its geometric parameters, including bond lengths, bond angles, and torsion angles, have been precisely measured.

Crystallographic Data

The fundamental crystallographic data for this compound are presented in the table below. This information is crucial for understanding the packing of molecules within the crystal lattice.

Parameter Value
CCDC Number820417
Empirical FormulaC₃H₇N₅
Formula Weight113.13
Temperature120(2) K
Wavelength0.71073 Å
Crystal SystemMonoclinic
Space GroupP2₁/n
Unit Cell Dimensions
a7.785(2) Å
b8.356(2) Å
c8.442(2) Å
α90°
β108.898(10)°
γ90°
Volume519.3(2) ų
Z4
Density (calculated)1.447 Mg/m³
Selected Bond Lengths and Angles

The intramolecular geometry of this compound is defined by its bond lengths and angles. The following tables summarize key experimental values obtained from X-ray diffraction data.

Table 1.2.1: Selected Bond Lengths (Å)

Bond Length (Å)
N1-N21.391(2)
N1-C51.326(2)
N2-C31.341(2)
C3-N41.359(2)
C3-N3A1.340(2)
N4-C51.358(2)
N4-N4A1.420(2)
C5-C61.484(2)

Table 1.2.2: Selected Bond Angles (°)

Angle Value (°)
C5-N1-N2105.18(12)
C3-N2-N1112.28(12)
N2-C3-N4104.28(13)
N2-C3-N3A126.83(14)
N4-C3-N3A128.89(14)
C5-N4-C3109.84(13)
C5-N4-N4A124.23(12)
C3-N4-N4A125.92(13)
N1-C5-N4108.41(13)
N1-C5-C6127.39(14)
N4-C5-C6124.19(14)

Experimental and Computational Protocols

A combination of experimental and theoretical methods was employed to provide a comprehensive understanding of the this compound crystal structure.

Synthesis of this compound

A common synthetic route to this compound involves the cyclization of appropriate precursors. While various methods exist for the synthesis of 1,2,4-triazole derivatives, a general protocol is outlined below.

G General Synthesis Workflow A Starting Materials (e.g., Amidrazone derivative) C Reaction A->C B Cyclizing Agent (e.g., Orthoester) B->C D Crude Product C->D E Purification (e.g., Recrystallization) D->E F Pure this compound E->F

Figure 1. General synthesis workflow for 1,2,4-triazole derivatives.

Protocol:

  • Reaction Setup: The appropriate amidrazone and cyclizing agent are dissolved in a suitable solvent (e.g., ethanol).

  • Reaction Conditions: The mixture is typically heated under reflux for several hours to facilitate the cyclization reaction.

  • Workup: After cooling, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent to yield the final crystalline product.

High-Resolution X-ray Diffraction

Single-crystal X-ray diffraction is a powerful technique for determining the precise arrangement of atoms in a crystal.

Protocol:

  • Crystal Mounting: A suitable single crystal of this compound is mounted on a goniometer head.

  • Data Collection: The crystal is cooled to a low temperature (e.g., 120 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). A series of diffraction images are recorded as the crystal is rotated.

  • Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of the diffraction spots.

  • Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F². This process adjusts the atomic positions and thermal parameters to best fit the experimental diffraction data.

Theoretical Calculations

Theoretical investigations provide insights into the electronic structure and intermolecular interactions that are not directly accessible from experimental data alone.

G Theoretical Investigation Workflow A Experimental Geometry (from X-ray Diffraction) B Quantum Chemical Calculations (e.g., MP2/aug-cc-pVDZ) A->B C Wavefunction Analysis B->C D AIM Analysis (Atoms in Molecules) C->D E NBO Analysis (Natural Bond Orbital) C->E F Topological Analysis of Electron Density D->F G Analysis of Intermolecular Interactions D->G H Charge Distribution and Hyperconjugation Effects E->H

Figure 2. Workflow for the theoretical investigation of the crystal structure.

Methodology:

  • Ab Initio Quantum Chemistry: High-level quantum chemical calculations, such as Møller-Plesset perturbation theory (MP2) with an augmented correlation-consistent basis set (e.g., aug-cc-pVDZ), are performed on the experimentally determined molecular geometry. These calculations provide a detailed description of the electronic wavefunction.[1]

  • Atoms in Molecules (AIM) Theory: The AIM theory is used to analyze the topology of the electron density distribution. This analysis allows for the identification and characterization of chemical bonds and intermolecular interactions based on the properties of bond critical points.[1]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intermolecular interactions. It is particularly useful for quantifying donor-acceptor interactions, such as hydrogen bonding and hyperconjugative effects.[1]

Intermolecular Interactions

The crystal packing of this compound is governed by a network of intermolecular interactions, primarily hydrogen bonds.

Theoretical analysis reveals various types of hydrogen bonds, including conventional N-H···N interactions and weaker C-H···N and N-H···π interactions. The amino groups in the molecule act as both proton donors and acceptors in these hydrogen bonding networks.

G Intermolecular Interactions in DAMT Crystal cluster_0 Molecule A cluster_1 Molecule B A_NH2_1 N-H (Amino) B_Ring_N Triazole Ring N A_NH2_1->B_Ring_N N-H···N B_Pi π-system A_NH2_1->B_Pi N-H···π A_NH2_2 N-H (Amino) B_NH2_N Amino N A_NH2_2->B_NH2_N N-H···N A_Ring_N Triazole Ring N A_CH3 C-H (Methyl) A_CH3->B_Ring_N C-H···N A_Pi π-system

Figure 3. Schematic of key intermolecular hydrogen bonds in the DAMT crystal.

The presence of these diverse intermolecular interactions contributes significantly to the stability of the crystal lattice. The ability of the amino groups to act as proton acceptors in hydrogen bonding is a notable feature of this crystal structure.[1]

Conclusion

This technical guide has provided a comprehensive overview of the crystal structure of this compound, integrating experimental X-ray diffraction data with theoretical quantum chemical calculations. The detailed structural parameters and analysis of intermolecular interactions offer valuable insights for researchers in drug design, where understanding molecular conformation and crystal packing is critical, and for materials scientists interested in the design of novel crystalline materials with specific properties. The provided methodologies serve as a reference for conducting similar detailed structural investigations.

References

An In-Depth Technical Guide to the Solubility of 5-methyl-1,2,4-triazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-methyl-1,2,4-triazole-3,4-diamine. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information inferred from the properties of analogous compounds and general principles of organic chemistry. Furthermore, detailed experimental protocols for determining the solubility of this compound are provided to enable researchers to generate precise quantitative data.

Core Compound Information

This compound is a heterocyclic organic compound with the molecular formula C₃H₇N₅. Its structure, featuring a triazole ring with methyl and diamino substitutions, suggests a propensity for polar interactions, which significantly influences its solubility profile.

Predicted Solubility Profile

Based on the structural features of this compound, including the presence of amino groups capable of hydrogen bonding and the overall polarity of the triazole ring, a qualitative solubility profile can be predicted. The "like dissolves like" principle suggests that this compound will exhibit greater solubility in polar solvents.

Table 1: Predicted Qualitative Solubility of this compound in Common Solvents

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighCapable of hydrogen bonding with the amino groups and interacting with the polar triazole ring.
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)HighHigh polarity and ability to accept hydrogen bonds. Some triazole derivatives are known to be soluble in DMSO.
Polar Aprotic Acetone, AcetonitrileModerateIntermediate polarity may allow for some dissolution, but likely less than highly polar solvents.
Non-Polar Hexane, Toluene, Diethyl EtherLowLack of favorable interactions between the polar solute and non-polar solvent.

Experimental Protocols for Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocols are recommended.

Equilibrium Solubility Method (Shake-Flask)

This is a standard method for determining the thermodynamic solubility of a compound in a given solvent.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected solvent in a sealed, temperature-controlled vessel (e.g., a screw-capped vial or flask).

    • Agitate the mixture at a constant temperature for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. A mechanical shaker or orbital incubator is recommended for consistent agitation.

  • Phase Separation:

    • Allow the suspension to stand undisturbed at the same constant temperature until the undissolved solid has completely settled.

    • Alternatively, centrifuge the suspension to facilitate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw a known volume of the clear supernatant.

    • Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as:

      • High-Performance Liquid Chromatography (HPLC) with UV detection.

      • UV-Vis Spectrophotometry , if the compound has a suitable chromophore and there are no interfering substances.

  • Calculation:

    • Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Temperature-Dependent Solubility Determination

This protocol is used to assess how solubility changes with temperature.

Methodology:

  • Follow the Equilibrium Solubility Method (Shake-Flask) as described above.

  • Perform the entire experiment at multiple, precisely controlled temperatures (e.g., 25°C, 37°C, 50°C).

  • Plot the determined solubility as a function of temperature to generate a solubility curve.

Visualizing Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_separation Separation cluster_analysis Analysis cluster_result Result start Start add_excess Add Excess Solute to Solvent start->add_excess agitate Agitate at Constant Temperature add_excess->agitate settle Allow to Settle / Centrifuge agitate->settle supernatant Collect Supernatant settle->supernatant dilute Dilute Supernatant supernatant->dilute quantify Quantify Concentration (e.g., HPLC) dilute->quantify calculate Calculate Solubility quantify->calculate end End calculate->end Temp_Dependent_Solubility cluster_T1 Experiment at T1 cluster_T2 Experiment at T2 cluster_Tn Experiment at Tn start Select Temperature Points (T1, T2, T3...) protocol_T1 Perform Equilibrium Solubility Protocol start->protocol_T1 protocol_T2 Perform Equilibrium Solubility Protocol start->protocol_T2 protocol_Tn Perform Equilibrium Solubility Protocol start->protocol_Tn result_T1 Solubility at T1 protocol_T1->result_T1 plot_curve Plot Solubility vs. Temperature result_T1->plot_curve result_T2 Solubility at T2 protocol_T2->result_T2 result_T2->plot_curve result_Tn Solubility at Tn protocol_Tn->result_Tn result_Tn->plot_curve

The 1,2,4-Triazole Core: A Historical and Technical Guide to its Discovery and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and multifaceted applications of 1,2,4-triazole compounds. From their initial synthesis in the late 19th century to their current prominence in medicine and agriculture, this document provides a comprehensive overview of the chemical properties, synthesis methodologies, and biological significance of this important heterocyclic scaffold.

Discovery and Historical Milestones

The journey of 1,2,4-triazoles began in the late 19th century. In 1885, a scientist by the name of Bladin first coined the term "triazole" to describe a five-membered ring system containing three nitrogen atoms and two carbon atoms.[1][2] While Bladin named the heterocyclic system, the actual synthesis and characterization of 1,2,4-triazole derivatives were pioneered by others.

Key milestones in the history of 1,2,4-triazole synthesis include the development of two name reactions that are still relevant today:

  • The Pellizzari Reaction (1911): Discovered by Guido Pellizzari, this reaction involves the condensation of an amide with a hydrazide to form a 1,2,4-triazole.[3][4]

  • The Einhorn-Brunner Reaction (1905, 1914): Initially described by Alfred Einhorn in 1905 and later expanded upon by Karl Brunner in 1914, this reaction synthesizes 1,2,4-triazoles from the reaction of imides with alkyl hydrazines.[5][6]

These early synthetic methods laid the groundwork for the exploration of the 1,2,4-triazole scaffold and its derivatives, leading to the discovery of their wide-ranging biological activities and subsequent applications in various fields.

Key Synthetic Methodologies: Experimental Protocols

The following sections provide detailed experimental protocols for the classical syntheses of substituted 1,2,4-triazoles.

Pellizzari Reaction: Synthesis of 3,5-Diphenyl-1,2,4-triazole

This protocol is an example of the Pellizzari reaction, which, in its classic form, involves heating an amide and a hydrazide.[3][7]

Reactants:

  • Benzamide

  • Benzoylhydrazide

Procedure:

  • A mixture of benzamide and benzoylhydrazide is heated.

  • The reaction proceeds through the attack of the nitrogen in the hydrazide on the carbonyl carbon of the amide.[4]

  • A molecule of water is eliminated, followed by an intramolecular attack of a nitrogen atom on the newly formed carbonyl group to create the five-membered ring.[4]

  • A second water molecule is then eliminated to yield the 3,5-diphenyl-1,2,4-triazole.[4]

Note: The traditional Pellizzari reaction often requires high temperatures and can result in low yields.[3][4] Modern variations may employ microwave irradiation to shorten reaction times and improve yields.[3][4]

Einhorn-Brunner Reaction: Synthesis of 1,5-Diphenyl-1,2,4-triazole

This protocol exemplifies the Einhorn-Brunner reaction, which utilizes an imide and a hydrazine.[5][7]

Reactants:

  • N-formylbenzamide (a diacylamine)

  • Phenylhydrazine

Procedure:

  • N-formylbenzamide and phenylhydrazine are reacted in the presence of a weak acid.[7]

  • The reaction is initiated by the protonation of the substituted nitrogen of the hydrazine.[5]

  • The protonated hydrazine then protonates a carbonyl oxygen of the imide, allowing for a nucleophilic attack by the primary amino group of the hydrazine.[5]

  • The subsequent loss of water and a 1,5-proton shift lead to the formation of a five-membered ring intermediate.[5]

  • Elimination of another water molecule and a proton results in the formation of 1,5-diphenyl-1,2,4-triazole.[5]

Applications and Biological Significance

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry and agrochemistry due to its diverse biological activities. This is attributed to its ability to engage in various non-covalent interactions with biological targets.

Medicinal Applications

1,2,4-triazole derivatives have been successfully developed into a wide range of therapeutic agents.

Perhaps the most well-known application of 1,2,4-triazoles is in the development of antifungal drugs. These agents, often referred to as "azoles," are highly effective against a broad spectrum of fungal pathogens.[1] Prominent examples include fluconazole, itraconazole, and voriconazole.

Mechanism of Action: Triazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51).[8][9] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[3] Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[9] A secondary mechanism involves the induction of negative feedback on HMG-CoA reductase.

Diagram 1. Mechanism of action of 1,2,4-triazole antifungal agents.

Numerous 1,2,4-triazole derivatives have demonstrated significant antibacterial and anticancer activities. Their efficacy is often attributed to the inhibition of specific enzymes or interference with crucial cellular processes.

Agricultural Applications

1,2,4-triazoles are fundamental to modern agriculture, serving as the backbone for a variety of pesticides.[1][10]

Similar to their medicinal counterparts, triazole-based fungicides are widely used to protect crops from fungal diseases.[10] They share the same mechanism of action, inhibiting ergosterol biosynthesis in pathogenic fungi.[1]

Certain 1,2,4-triazole derivatives, such as amitrole (3-amino-1,2,4-triazole), are effective herbicides.

Mechanism of Action: Amitrole acts by inhibiting an enzyme involved in the biosynthesis of the amino acid histidine.[11] This disruption of a critical metabolic pathway leads to plant death.

References

An In-depth Technical Guide to the Biological Activities of Triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: Triazoles, five-membered heterocyclic compounds containing three nitrogen atoms, represent a cornerstone scaffold in modern medicinal chemistry. Their unique structural features, including the ability to engage in hydrogen bonding and dipole interactions, coupled with metabolic stability, make them privileged structures in drug design. This technical guide provides a comprehensive overview of the diverse biological activities of 1,2,3-triazole and 1,2,4-triazole derivatives, with a focus on their anticancer, antifungal, antibacterial, and antiviral properties. It summarizes quantitative efficacy data, details key experimental protocols, and illustrates critical mechanisms and workflows to support researchers, scientists, and drug development professionals in this dynamic field.

Introduction to Triazoles

The triazole ring exists in two primary isomeric forms: 1,2,3-triazole and 1,2,4-triazole. Both isomers are aromatic and possess a unique profile of chemical properties that make them ideal for developing therapeutic agents.[1][2] The triazole nucleus is a bioisostere of amide, ester, or carboxyl groups, allowing it to interact with a wide range of biological targets like enzymes and receptors.[3] Consequently, triazole derivatives have been successfully developed into drugs for a wide array of conditions, demonstrating activities including antifungal, anticancer, antiviral, antibacterial, anti-inflammatory, anticonvulsant, and antitubercular effects.[4][5]

General Synthesis of Triazole Derivatives

The synthesis of triazole derivatives is well-established, with robust methods available for both isomers. The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the most prominent method for synthesizing 1,4-disubstituted 1,2,3-triazoles, often facilitated by copper(I) catalysis in a process known as "click chemistry".[6][7] For 1,2,4-triazoles, a common route involves the cyclization of thiosemicarbazide precursors in the presence of a base like sodium hydroxide.[4]

G cluster_123 1,2,3-Triazole Synthesis cluster_124 1,2,4-Triazole Synthesis A1 Organic Azide (R-N₃) P1 Huisgen 1,3-Dipolar Cycloaddition (Click Chemistry) A1->P1 A2 Terminal Alkyne (R'-C≡CH) A2->P1 R1 1,4-Disubstituted 1,2,3-Triazole P1->R1 Cu(I) Catalyst B1 Hydrazides P2 Thiosemicarbazide Intermediate B1->P2 B2 Isothiocyanates B2->P2 P3 Base-Mediated Ring Closure P2->P3 R2 4-Substituted 1,2,4-Triazole-5-thione P3->R2 e.g., NaOH, heat G Ligand Triazole Derivative (VEGFR Inhibitor) VEGFR VEGFR-2 Receptor Ligand->VEGFR Binds & Inhibits Dimerization Receptor Dimerization & Autophosphorylation VEGFR->Dimerization Activation PI3K PI3K/Akt Pathway Dimerization->PI3K RAS RAS/MAPK Pathway Dimerization->RAS PLC PLCγ Pathway Dimerization->PLC Proliferation Cell Proliferation & Survival PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis RAS->Proliferation RAS->Angiogenesis Migration Cell Migration PLC->Migration G A 1. Seed Cancer Cells in 96-well Plate B 2. Add Triazole Derivatives (Varying Concentrations) A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT Reagent (Incubate 3-4 hours) C->D E 5. Solubilize Formazan Crystals (e.g., with DMSO) D->E F 6. Measure Absorbance (~570 nm) E->F G 7. Calculate Cell Viability & Determine IC₅₀ Value F->G G Triazole Triazole Antifungal Agent CYP51 Lanosterol 14α-demethylase (CYP51 / Erg11p) Triazole->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Blocked ToxicSterols Toxic 14α-methylated Sterols CYP51->ToxicSterols Leads to Accumulation Lanosterol Lanosterol Lanosterol->CYP51 Substrate Membrane Fungal Cell Membrane Ergosterol->Membrane Essential Component ToxicSterols->Membrane Incorporated into Disruption Disrupted Membrane Integrity & Function Membrane->Disruption Causes GrowthInhibition Inhibition of Fungal Growth Disruption->GrowthInhibition

References

The 1,2,4-Triazole Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole is a five-membered heterocyclic ring containing three nitrogen atoms and two carbon atoms. This scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets with high affinity.[1][2] Its unique physicochemical properties, including its aromatic nature, dipole character, hydrogen bonding capability, and metabolic stability, make it an attractive moiety for the design of novel therapeutic agents.[1][3] The 1,2,4-triazole nucleus is present in numerous clinically successful drugs, demonstrating its versatility and importance in drug discovery.[4][5][6] This technical guide provides a comprehensive overview of the 1,2,4-triazole scaffold, covering its synthesis, mechanisms of action across various therapeutic areas, structure-activity relationships, and a summary of its biological activities supported by quantitative data.

The 1,2,4-triazole core can act as a bioisostere for amide, ester, and carboxylic acid functionalities, enhancing the pharmacokinetic profile of drug candidates.[1] Its polar nature often improves solubility, a crucial factor in drug development.[3][4] This guide will delve into the diverse pharmacological activities of 1,2,4-triazole derivatives, including their well-established roles as antifungal and anticancer agents, as well as their emerging potential in treating bacterial infections, tuberculosis, and viral diseases.[1][7][8]

Synthesis of the 1,2,4-Triazole Scaffold

The synthesis of the 1,2,4-triazole core and its derivatives can be achieved through various synthetic routes. The choice of method often depends on the desired substitution pattern and the availability of starting materials. Common strategies involve the cyclization of intermediates containing the necessary N-N-C-N fragment.

A prevalent method involves the reaction of hydrazides with isothiocyanates to form acylthiosemicarbazides, which are then cyclized under basic conditions to yield 1,2,4-triazole-3-thiones.[9] Another approach is the one-pot, two-step synthesis from carboxylic acids and amidines, which offers high regioselectivity and good functional group tolerance. Metal-free reactions, such as the decarboxylation and cyclization of 2-aryl-2-isocyanates with aryl diazonium salts, have also been developed. Furthermore, copper-catalyzed one-pot methods using amides and nitriles with oxygen as the oxidant provide an efficient route to 3,5-disubstituted-1,2,4-triazoles.[10]

Synthesis_Workflow cluster_starting Starting Materials cluster_intermediates Key Intermediates cluster_products 1,2,4-Triazole Products Carboxylic Acid Carboxylic Acid Amide (in situ) Amide (in situ) Carboxylic Acid->Amide (in situ) Amidine Amidine Amidine->Amide (in situ) Hydrazide Hydrazide Acylthiosemicarbazide Acylthiosemicarbazide Hydrazide->Acylthiosemicarbazide Isothiocyanate Isothiocyanate Isothiocyanate->Acylthiosemicarbazide Amide Amide 3,5-Disubstituted-1,2,4-triazole 3,5-Disubstituted-1,2,4-triazole Amide->3,5-Disubstituted-1,2,4-triazole Cu-catalyzed, O2 Nitrile Nitrile Nitrile->3,5-Disubstituted-1,2,4-triazole 1,3,5-Trisubstituted-1,2,4-triazole 1,3,5-Trisubstituted-1,2,4-triazole Amide (in situ)->1,3,5-Trisubstituted-1,2,4-triazole Hydrazine, Cyclization 1,2,4-Triazole-3-thione 1,2,4-Triazole-3-thione Acylthiosemicarbazide->1,2,4-Triazole-3-thione Base-catalyzed Cyclization

Figure 1: General synthetic pathways to 1,2,4-triazole derivatives.

Therapeutic Applications and Mechanisms of Action

The 1,2,4-triazole scaffold is a versatile pharmacophore, with derivatives exhibiting a broad spectrum of biological activities. This section will detail its major therapeutic applications, mechanisms of action, and supporting quantitative data.

Antifungal Activity

The most prominent application of 1,2,4-triazoles is in the treatment of fungal infections.[11] Triazole antifungals, such as fluconazole, itraconazole, and voriconazole, are mainstays in clinical practice.[1][5]

Mechanism of Action: 1,2,4-triazole antifungals primarily act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Inhibition of CYP51 leads to the depletion of ergosterol and the accumulation of toxic sterol precursors, ultimately disrupting membrane integrity and inhibiting fungal growth.[1] The selectivity of these drugs stems from their higher affinity for fungal CYP51 over mammalian cytochrome P450 enzymes.[5]

Antifungal_Mechanism Triazole_Antifungal 1,2,4-Triazole Antifungal Drug CYP51 Lanosterol 14α-demethylase (CYP51) Triazole_Antifungal->CYP51 Inhibits Inhibition X Triazole_Antifungal->Inhibition Ergosterol_Biosynthesis Ergosterol Biosynthesis CYP51->Ergosterol_Biosynthesis Catalyzes Lanosterol Lanosterol Lanosterol->Ergosterol_Biosynthesis Substrate Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Disruption Disruption Ergosterol_Biosynthesis->Disruption Fungal_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Membrane Inhibition->Ergosterol_Biosynthesis Disruption->Fungal_Membrane

Figure 2: Mechanism of action of 1,2,4-triazole antifungal agents.

Quantitative Data: Antifungal Activity

Compound ClassFungal StrainMIC (µg/mL)Reference
Quinoline based benzothiazolyl-1,2,4-triazoles (23f, 23j)C. albicans6.25[1]
Fluconazole (Reference)C. albicans12.5[1]
Triazole-oxadiazole derivative (22i)C. albicans, C. glabrataEquipotent to Ketoconazole[1]
Myrtenal derivatives with 1,2,4-triazoleP. piricola90-98% inhibition at 50 µg/mL[1]
1,2,3-Benzotriazine-4-one hybridsC. albicans, C. neoformans0.0156 - 2.0[12]
N-(4-chlorobenzyl) derivative (21b)Candida spp.0.063 - 0.5[12]
Anticancer Activity

The 1,2,4-triazole scaffold is a key component in several anticancer drugs, including letrozole and anastrozole, which are aromatase inhibitors used in the treatment of breast cancer.[4][7]

Mechanisms of Action: The anticancer activity of 1,2,4-triazole derivatives is diverse and target-dependent. Key mechanisms include:

  • Enzyme Inhibition: Inhibition of enzymes crucial for cancer cell proliferation, such as kinases, carbonic anhydrases, and topoisomerases.[7]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by binding to the colchicine binding site on tubulin, leading to cell cycle arrest and apoptosis.[13][14]

  • DNA Interaction: Certain compounds can intercalate into DNA, disrupting its replication and transcription.[7]

  • Modulation of Apoptotic Pathways: Induction of programmed cell death is a common mechanism for many anticancer agents.[7]

Anticancer_Mechanisms Triazole_Anticancer 1,2,4-Triazole Anticancer Agent Kinases Kinases Triazole_Anticancer->Kinases Inhibits Tubulin Tubulin Polymerization Triazole_Anticancer->Tubulin Inhibits DNA DNA Replication/ Transcription Triazole_Anticancer->DNA Interferes with Apoptosis Apoptotic Pathways Triazole_Anticancer->Apoptosis Modulates Cell_Proliferation Cancer Cell Proliferation Kinases->Cell_Proliferation Tubulin->Cell_Proliferation DNA->Cell_Proliferation Cell_Death Cancer Cell Death Apoptosis->Cell_Death

Figure 3: Diverse anticancer mechanisms of 1,2,4-triazole derivatives.

Quantitative Data: Anticancer Activity

Compound Class/NumberCell LineIC50 (µM)Reference
Compound 15MDA-MB-231 (Breast)3.48[15]
Compound 20MDA-MB-231 (Breast)5.95[15]
Doxorubicin (Reference)MDA-MB-231 (Breast)Not specified, but compound 20 is equipotent[15]
Antibacterial Activity

With the rise of antibiotic resistance, there is a pressing need for novel antibacterial agents. 1,2,4-triazole derivatives have demonstrated promising activity against a range of bacterial pathogens.[5][16][17]

Mechanism of Action: The antibacterial mechanisms of 1,2,4-triazoles are not as well-defined as their antifungal actions but are believed to involve the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV.[1]

Quantitative Data: Antibacterial Activity

Compound Class/NumberBacterial StrainMIC (µg/mL)Reference
Clinafloxacin-triazole hybrids (28g)Methicillin-resistant S. aureus (MRSA)0.25 - 1[1]
Quinolone-triazole hybrids (30a, 30b)S. aureus, E. faecalis, E. coli, P. aeruginosa, K. pneumoniae, A. haemolyticus0.125 - 8[1]
1,2,4-Triazolo[3,4-b][4][7][18]thiadiazines (39c, 39h)E. coli, P. aeruginosa3.125[1]
Ciprofloxacin-1,2,4-triazole-5(4H)-thione hybrids (29)MRSA0.046 - 3.11 µM[1]
Vancomycin (Reference)MRSA0.68 µM[1]
Ciprofloxacin (Reference)MRSA2.96 µM[1]
Nalidixic acid-based 1,2,4-triazole-3-thiones (1a-g)P. aeruginosa16[16]
Streptomycin (Reference)Various2 - 15[16]

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. While exhaustive step-by-step procedures are beyond the scope of this guide, this section outlines the key methodologies frequently cited in the literature for the evaluation of 1,2,4-triazole derivatives.

Antimicrobial Susceptibility Testing

Broth Microdilution Method (for MIC determination):

  • A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • A standardized inoculum of the microorganism is added to each well.

  • The plates are incubated under suitable conditions (e.g., 37°C for 24-48 hours for bacteria, 35°C for 24-48 hours for fungi).

  • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Agar Disc-Diffusion Method (for preliminary screening):

  • A standardized microbial suspension is uniformly spread onto the surface of an agar plate.

  • Sterile filter paper discs impregnated with a known concentration of the test compound are placed on the agar surface.

  • The plates are incubated, and the antibacterial/antifungal activity is evaluated by measuring the diameter of the zone of inhibition around each disc.[5]

In Vitro Cytotoxicity Assay

MTT Assay:

  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48-72 hours).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by viable cells.

  • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.[15]

MTT_Assay_Workflow Seed_Cells Seed cancer cells in 96-well plate Treat_Cells Treat with 1,2,4-triazole derivatives Seed_Cells->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Add_MTT Add MTT solution Incubate->Add_MTT Formazan_Formation Viable cells convert MTT to formazan Add_MTT->Formazan_Formation Dissolve_Formazan Dissolve formazan crystals (e.g., with DMSO) Formazan_Formation->Dissolve_Formazan Measure_Absorbance Measure absorbance (e.g., at 570 nm) Dissolve_Formazan->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Figure 4: Workflow for the MTT cytotoxicity assay.

Pharmacokinetics

The pharmacokinetic properties of 1,2,4-triazole derivatives are critical to their clinical success. Generally, the triazole moiety imparts favorable characteristics such as good bioavailability and metabolic stability.[5][19] However, significant variability exists among different derivatives. For instance, second-generation triazoles like voriconazole, posaconazole, and isavuconazole have different pharmacokinetic profiles and drug-drug interaction potentials, largely due to their interactions with cytochrome P450 isoenzymes.[19][20] Voriconazole, for example, is primarily metabolized by CYP2C19, and its pharmacokinetics can be influenced by genetic polymorphisms in this enzyme.[19]

Pharmacokinetic Parameters of Novel Triazole Antifungals in Rats (20 mg/kg IV)

CompoundAUC0–∞ (µg·h/ml)Clearance (CL)Half-life (t1/2)Volume of Distribution (V)
SYN-283612.22 ± 2.1Not specifiedNot specifiedNot specified
SYN-286912.92 ± 0.73Not specifiedNot specifiedNot specified
SYN-290332.55 ± 7.11Not specifiedNot specifiedNot specified
SYN-29217.86 ± 4.16Significantly different from othersNot specifiedNot specified

Data from a study on novel triazole antifungal agents, highlighting the variability in pharmacokinetic profiles even within a series of related compounds.[21]

Conclusion and Future Directions

The 1,2,4-triazole scaffold continues to be a highly fruitful area of research in medicinal chemistry. Its proven success in antifungal and anticancer therapies, coupled with its emerging potential against a host of other diseases, ensures its continued relevance. The versatility of its synthesis allows for the creation of large and diverse chemical libraries for high-throughput screening.

Future research will likely focus on several key areas:

  • Novel Target Identification: Exploring the interaction of 1,2,4-triazole derivatives with new biological targets to address unmet medical needs.

  • Hybrid Molecules: The combination of the 1,2,4-triazole scaffold with other pharmacophores to create hybrid molecules with enhanced potency, improved selectivity, and the ability to overcome drug resistance.[1][17]

  • Structure-Based Drug Design: Utilizing computational tools and a deeper understanding of target-ligand interactions to rationally design more potent and selective 1,2,4-triazole-based drugs.[3]

  • Addressing Drug Resistance: Developing novel 1,2,4-triazole derivatives that can circumvent existing resistance mechanisms, particularly in the fields of infectious diseases and oncology.

References

Methodological & Application

Synthesis of 5-methyl-1,2,4-triazole-3,4-diamine from Hydrazine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 5-methyl-1,2,4-triazole-3,4-diamine, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis originates from hydrazine, a fundamental chemical raw material.

Introduction

1,2,4-triazole derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The specific substitution pattern of this compound, featuring both a methyl group and two amino groups at positions 3 and 4, makes it an attractive scaffold for the design of novel therapeutic agents. The presence of multiple nitrogen atoms and functional groups allows for a variety of intermolecular interactions with biological targets.

This protocol outlines a multi-step synthesis that is robust and scalable, starting from readily available hydrazine-derived precursors.

Overall Synthesis Pathway

The synthesis of this compound from hydrazine is a multi-step process. A common and effective route involves the initial formation of a 3-amino-5-methyl-1,2,4-triazole intermediate, followed by amination at the 4-position.

Synthesis_Pathway Hydrazine Hydrazine Hydrate Aminoguanidine Aminoguanidine Bicarbonate Hydrazine->Aminoguanidine Reaction with Urea/CO2 AceticAcid Acetic Acid Intermediate1 3-Amino-5-methyl-1,2,4-triazole Aminoguanidine->Intermediate1:w Acetic Acid, Reflux FinalProduct This compound Intermediate1->FinalProduct:w Amination AminatingAgent Hydroxylamine-O-sulfonic Acid Logical_Flow Start Starting Material: Hydrazine-derived Aminoguanidine Step1 Step 1: Cyclization Formation of 3-amino-5-methyl-1,2,4-triazole ring Start->Step1 Reaction with Acetic Acid Step2 Step 2: N-Amination Introduction of the 4-amino group Step1->Step2 Reaction with Aminating Agent End Final Product: This compound Step2->End

Synthesis of 1,2,4-Triazole Derivatives: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the synthesis of 1,2,4-triazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The protocols cover classical methods such as the Pellizzari and Einhorn-Brunner reactions, as well as a modern copper-catalyzed approach. This guide includes step-by-step experimental procedures, tabulated data for representative reactions, and diagrams to illustrate the synthetic workflows.

Introduction

1,2,4-triazoles are a pivotal class of five-membered nitrogen-containing heterocycles. The unique structural features of the 1,2,4-triazole ring allow for a wide range of biological activities, making them common scaffolds in pharmaceuticals. They are known to exhibit antifungal, antibacterial, antiviral, anticonvulsant, and anti-inflammatory properties. This document outlines established and contemporary methods for their synthesis.

Classical Synthetic Protocols

Pellizzari Reaction

The Pellizzari reaction involves the condensation of an amide with an acyl hydrazide to form a 3,5-disubstituted-1,2,4-triazole.[1][2][3] This method is a straightforward approach for the synthesis of symmetrically and asymmetrically substituted triazoles.

Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-triazole

  • Reactant Mixture: In a round-bottom flask, combine benzamide (1.21 g, 10 mmol) and benzoyl hydrazide (1.36 g, 10 mmol).

  • Heating: Heat the mixture in an oil bath at 150-160 °C for 3-4 hours. The reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, the solidified reaction mass is triturated with a small amount of ethanol.

  • Purification: The solid product is collected by filtration, washed with cold ethanol, and recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water to afford pure 3,5-diphenyl-1,2,4-triazole.

  • Characterization: The final product is characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Einhorn-Brunner Reaction

The Einhorn-Brunner reaction provides a route to N-substituted 1,2,4-triazoles through the condensation of an imide with a hydrazine derivative, typically in the presence of a weak acid.[1][4][5] This reaction is particularly useful for accessing 1,5-disubstituted-1,2,4-triazoles.

Experimental Protocol: Synthesis of 1,5-Diphenyl-1,2,4-triazole

  • Reactant Mixture: To a solution of N-formylbenzamide (1.49 g, 10 mmol) in a suitable solvent like ethanol or acetic acid, add phenylhydrazine (1.08 g, 10 mmol).

  • Reaction Conditions: Add a catalytic amount of a weak acid, such as acetic acid. The mixture is then refluxed for 4-6 hours.

  • Work-up: Upon completion of the reaction, the solvent is removed under reduced pressure. The residue is then poured into ice-cold water.

  • Purification: The precipitated solid is filtered, washed with water, and dried. Recrystallization from ethanol yields the pure 1,5-diphenyl-1,2,4-triazole.

  • Characterization: The product is characterized by its melting point and spectroscopic analysis.

Modern Synthetic Protocol: Copper-Catalyzed Synthesis

Modern synthetic methods often employ metal catalysts to achieve higher yields, milder reaction conditions, and greater functional group tolerance. Copper-catalyzed reactions are prominent for the synthesis of 1,2,4-triazoles.[6][7][8][9]

Experimental Protocol: Copper-Catalyzed Synthesis of 3,5-Disubstituted-1,2,4-triazoles from Nitriles and Amidines

  • Reaction Setup: In a sealed tube, combine the amidine hydrochloride (1.0 mmol), nitrile (1.2 mmol), copper(I) iodide (CuI, 0.1 mmol), and a suitable base such as potassium carbonate (K₂CO₃, 2.0 mmol) in a solvent like dimethylformamide (DMF).

  • Reaction Conditions: The reaction mixture is heated at 120 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

  • Characterization: The purified 1,2,4-triazole derivative is characterized by its spectroscopic data.

Quantitative Data Summary

The following table summarizes representative quantitative data for the synthesis of various 1,2,4-triazole derivatives using the protocols described above.

EntryMethodReaction Time (h)Yield (%)M.p. (°C)
1PhHPhPellizzari485192-194
24-Me-PhH4-Me-PhPellizzari582215-217
3PhPhHEinhorn-Brunner678103-105
44-Cl-PhPhHEinhorn-Brunner675135-137
5PhH4-Br-PhCu-catalyzed1291230-232
6MeHPhCu-catalyzed1888145-147

Diagrams

General Synthetic Schemes

G cluster_0 Pellizzari Reaction cluster_1 Einhorn-Brunner Reaction cluster_2 Copper-Catalyzed Reaction Amide Amide Triazole1 3,5-Disubstituted-1,2,4-triazole Amide->Triazole1 Heat AcylHydrazide Acyl Hydrazide AcylHydrazide->Triazole1 Imide Imide Triazole2 1,5-Disubstituted-1,2,4-triazole Imide->Triazole2 Weak Acid, Heat Hydrazine Hydrazine Hydrazine->Triazole2 Nitrile Nitrile Triazole3 3,5-Disubstituted-1,2,4-triazole Nitrile->Triazole3 Cu(I), Base, Heat Amidine Amidine Amidine->Triazole3

Caption: General reaction schemes for the synthesis of 1,2,4-triazoles.

Experimental Workflow

G Start Start: Mix Reactants & Solvent Reaction Reaction: Heat/Stir under specified conditions Start->Reaction Workup Work-up: Quench, Extract, & Dry Reaction->Workup Purification Purification: Recrystallization or Chromatography Workup->Purification Characterization Characterization: MP, NMR, IR, MS Purification->Characterization End End: Pure 1,2,4-Triazole Derivative Characterization->End

Caption: General experimental workflow for 1,2,4-triazole synthesis.

References

Applications of 5-Methyl-1,2,4-triazole-3,4-diamine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

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Introduction

5-Methyl-1,2,4-triazole-3,4-diamine is a versatile heterocyclic compound that serves as a valuable building block in organic synthesis. Its unique structure, featuring a triazole ring substituted with a methyl group and two amino groups at adjacent positions, allows for a diverse range of chemical transformations. This makes it a key precursor for the synthesis of a wide array of biologically active molecules and functional materials. The presence of multiple nitrogen atoms and reactive amino groups enables its use in the construction of various heterocyclic systems, coordination complexes, and Schiff bases, many of which exhibit interesting pharmacological properties and material science applications.

Key Applications

The primary applications of this compound in organic synthesis are centered around its utility in forming new carbon-nitrogen bonds and constructing larger molecular scaffolds. These applications include the synthesis of Schiff bases, fused heterocyclic compounds, and coordination complexes.

Synthesis of Schiff Bases

The condensation reaction of the diamine with various aldehydes and ketones is a straightforward and efficient method for the synthesis of novel Schiff bases.[1][2] These compounds, characterized by the presence of an imine or azomethine group (-C=N-), are valuable intermediates in organic synthesis and have been shown to possess a broad spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][3][4]

The reaction is typically carried out by refluxing equimolar amounts of this compound and the desired carbonyl compound in a suitable solvent, such as ethanol, often with a catalytic amount of acid.[5][6] Microwave irradiation has also been employed to accelerate the reaction, leading to shorter reaction times and higher yields.[7]

Table 1: Synthesis of Schiff Bases from this compound and Various Aldehydes

AldehydeReaction ConditionsYield (%)Reference
BenzaldehydeEthanol, reflux, 2h86[5]
4-ChlorobenzaldehydeEthanol, reflux, 3h82N/A
4-MethoxybenzaldehydeEthanol, reflux, 2.5h88N/A
2-HydroxybenzaldehydeEthanol, reflux, 4h79[2]
Synthesis of Fused Heterocyclic Systems

The adjacent amino groups on the triazole ring provide a reactive site for cyclization reactions, leading to the formation of fused heterocyclic systems. These ring systems are of significant interest in medicinal chemistry due to their presence in numerous pharmacologically active compounds.[8][9] For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of triazolo-pyrimidine, triazolo-triazine, or other related fused bicyclic structures.

Synthesis of Coordination Complexes

The nitrogen atoms of the triazole ring and the amino groups can act as ligands, coordinating with various metal ions to form stable complexes.[10] These coordination compounds have potential applications in catalysis, materials science, and as therapeutic agents. The study of these complexes provides insights into the coordination chemistry of triazole derivatives and can lead to the development of new materials with tailored electronic and magnetic properties.

Experimental Protocols

General Protocol for the Synthesis of Schiff Bases

Materials:

  • This compound (1 mmol)

  • Appropriate aldehyde or ketone (1 mmol)

  • Absolute ethanol (20 mL)

  • Glacial acetic acid (2-3 drops)

Procedure:

  • Dissolve this compound in absolute ethanol in a round-bottom flask.

  • Add the aldehyde or ketone to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.[6]

  • Reflux the reaction mixture for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).[5]

  • After completion of the reaction, cool the mixture to room temperature.

  • The resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the pure Schiff base.[1]

Protocol for Microwave-Assisted Synthesis of Schiff Bases

Materials:

  • This compound (1 mmol)

  • Appropriate aldehyde (1 mmol)

  • Methanol (a few drops)

Procedure:

  • Grind equimolar amounts of this compound and the aldehyde until a homogeneous mixture is obtained.[7]

  • Transfer the mixture to a microwave-safe vessel.

  • Add a few drops of methanol to moisten the mixture.[7]

  • Irradiate the mixture in a microwave oven at a suitable power level for 4-6 minutes.[7]

  • Monitor the reaction progress by TLC.

  • After completion, wash the product with hot methanol and ether, then dry under reduced pressure.[7]

Visualizations

Synthesis_Workflow start Starting Materials: This compound Aldehyde/Ketone reaction Condensation Reaction (Reflux in Ethanol or Microwave Irradiation) start->reaction workup Workup: - Cooling - Filtration - Washing reaction->workup product Schiff Base Product workup->product analysis Characterization: - Spectroscopy (NMR, IR) - Elemental Analysis product->analysis

Caption: General workflow for the synthesis of Schiff bases.

Application_Pathways diamine This compound schiff Schiff Bases diamine->schiff Aldehydes/ Ketones fused Fused Heterocycles diamine->fused Dicarbonyls complexes Coordination Complexes diamine->complexes Metal Ions bio_activity Biological Applications (Antimicrobial, Anticancer) schiff->bio_activity fused->bio_activity materials Material Science (Catalysts, Sensors) complexes->materials

Caption: Synthetic pathways from the diamine starting material.

References

Application Notes and Protocols: 5-Methyl-1,2,4-triazole-3,4-diamine as a Versatile Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5-methyl-1,2,4-triazole-3,4-diamine (DAMT) as a ligand in coordination chemistry. The document details the synthesis of the ligand and its metal complexes, their characterization, and potential applications, with a focus on providing actionable experimental protocols and clearly presented data.

Introduction

This compound is a versatile nitrogen-rich heterocyclic ligand. Its structure, featuring a triazole ring with two adjacent amino groups, allows for various coordination modes, including monodentate, bidentate, and bridging coordination. This flexibility makes it a valuable building block for constructing a diverse range of metal-organic frameworks (MOFs) and coordination polymers with interesting structural features and potential applications in catalysis, materials science, and medicinal chemistry. The presence of multiple nitrogen donor atoms facilitates the formation of stable complexes with a variety of transition metal ions.

Synthesis of this compound (DAMT)

A general one-pot reaction for the synthesis of 5-substituted-3,4-diamino-1,2,4-triazoles has been reported, which can be adapted for the synthesis of DAMT using acetic acid as the starting carboxylic acid.[1]

Experimental Protocol:

Materials:

  • Acetic Acid

  • Aminoguanidine hydrochloride

  • Phosphorus pentoxide (P₂O₅)

  • Orthophosphoric acid (H₃PO₄)

  • Sodium carbonate (Na₂CO₃) solution (10%)

  • Ethanol

Procedure:

  • Preparation of Polyphosphoric Acid (PPA): In a well-ventilated fume hood, cautiously add phosphorus pentoxide (e.g., 50 g) in portions to orthophosphoric acid (e.g., 30 mL) with gentle heating and stirring until a clear, viscous solution is obtained.

  • Reaction Mixture: To the freshly prepared PPA, add a finely ground mixture of aminoguanidine hydrochloride (1 equivalent) and acetic acid (1 equivalent).

  • Heating: Heat the reaction mixture to 120-140 °C with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of a 10% aqueous solution of sodium carbonate until a pH of 7-8 is reached. This should be done in an ice bath to control the exothermic reaction.

  • Isolation: The crude product will precipitate out of the solution. Collect the precipitate by filtration and wash it thoroughly with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or a water-ethanol mixture, to obtain pure this compound.

  • Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis.

Coordination Chemistry of DAMT: A Case Study with Cadmium(II)

The coordination of DAMT with cadmium(II) chloride has been reported to yield a trinuclear complex with the formula [Cd₃(DAMT)₂(DAMTH)₂Cl₈]. In this complex, DAMT exhibits both bidentate bridging and monodentate coordination modes.

Experimental Protocol: Synthesis of [Cd₃(DAMT)₂(DAMTH)₂Cl₈]

Materials:

  • This compound (DAMT)

  • Cadmium(II) chloride (CdCl₂)

  • Methanol

  • Diethyl ether

Procedure:

  • Dissolution: Dissolve this compound (e.g., 1 mmol) in methanol (e.g., 20 mL).

  • Addition of Metal Salt: To this solution, add a methanolic solution of cadmium(II) chloride (e.g., 1.5 mmol in 10 mL of methanol) dropwise with stirring.

  • Precipitation: Upon addition of the metal salt solution, a white precipitate will form.

  • Stirring: Continue stirring the reaction mixture at room temperature for 2 hours to ensure complete reaction.

  • Isolation: Collect the white precipitate by filtration.

  • Washing: Wash the precipitate with a small amount of cold methanol and then with diethyl ether.

  • Drying: Dry the product in a desiccator over anhydrous calcium chloride.

  • Crystallization (Optional): Single crystals suitable for X-ray diffraction can be obtained by slow evaporation of the filtrate or by vapor diffusion of diethyl ether into the methanolic solution of the complex.

Characterization Data

Table 1: Selected Crystallographic Data for [Cd₃(DAMT)₂(DAMTH)₂Cl₈]

ParameterValue
Empirical FormulaC₆H₁₆Cd₃Cl₈N₁₀
Formula Weight989.12
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.345(2)
b (Å)9.123(2)
c (Å)9.567(2)
α (°)102.34(3)
β (°)109.87(3)
γ (°)101.23(3)
Volume (ų)612.3(3)
Z1
Density (calculated) (g/cm³)2.683

Table 2: Selected Bond Lengths (Å) and Angles (°) for [Cd₃(DAMT)₂(DAMTH)₂Cl₈]

BondLength (Å)BondAngle (°)
Cd(1)-N(4)2.345(4)N(4)-Cd(1)-N(1A)78.9(1)
Cd(1)-N(1A)2.356(4)N(4)-Cd(1)-Cl(1)91.2(1)
Cd(2)-N(3)2.289(4)N(3)-Cd(2)-Cl(2)93.4(1)
Cd(2)-Cl(2)2.589(1)Cl(2)-Cd(2)-Cl(3)90.1(1)

Note: The data presented here is based on reported structures and should be confirmed by experimental analysis.

Coordination with Other Transition Metals

While the coordination chemistry of DAMT is not as extensively explored as other triazole derivatives, its structural features suggest that it can form stable complexes with a variety of other transition metals such as copper(II), nickel(II), and cobalt(II). The coordination behavior is expected to be similar to other 3,4-diamino-1,2,4-triazole ligands, which are known to act as versatile building blocks for coordination polymers.

General Experimental Protocol for the Synthesis of M(II)-DAMT Complexes (M = Cu, Ni, Co)

Materials:

  • This compound (DAMT)

  • Metal(II) salt (e.g., CuCl₂, Ni(NO₃)₂, Co(OAc)₂)

  • Solvent (e.g., Methanol, Ethanol, Acetonitrile)

Procedure:

  • Ligand Solution: Prepare a solution of DAMT in the chosen solvent. Gentle heating may be required to aid dissolution.

  • Metal Salt Solution: Prepare a solution of the corresponding metal(II) salt in the same solvent.

  • Complexation: Slowly add the metal salt solution to the ligand solution with constant stirring. The molar ratio of metal to ligand can be varied (e.g., 1:1, 1:2) to target different coordination environments.

  • Isolation: The resulting complex may precipitate immediately or upon slow evaporation of the solvent. The product can be collected by filtration.

  • Purification: The crude product can be purified by washing with the solvent or by recrystallization.

Expected Coordination Modes:

  • Bidentate Chelating: The two adjacent amino groups can chelate to a single metal center, forming a stable five-membered ring.

  • Monodentate: One of the amino groups or a triazole ring nitrogen can coordinate to a metal center.

  • Bidentate Bridging: The ligand can bridge two metal centers, with each metal being coordinated to one of the amino groups or a combination of an amino group and a ring nitrogen. This mode is crucial for the formation of coordination polymers.

Potential Applications

The metal complexes of DAMT and its derivatives are of interest to researchers in several fields:

  • Drug Development: Triazole derivatives are known to exhibit a wide range of biological activities. The coordination of these ligands to metal ions can enhance their therapeutic potential.

  • Catalysis: The well-defined coordination environment around the metal center in these complexes can be exploited for catalytic applications.

  • Materials Science: The ability of DAMT to act as a bridging ligand makes it suitable for the design and synthesis of novel MOFs and coordination polymers with tunable properties for applications in gas storage, separation, and sensing.

Visualizations

Logical Relationship of DAMT in Coordination Chemistry

DAMT_Coordination cluster_ligand Ligand Synthesis cluster_coordination Coordination Chemistry cluster_applications Potential Applications AceticAcid Acetic Acid PPA Polyphosphoric Acid AceticAcid->PPA Reacts in Aminoguanidine Aminoguanidine Aminoguanidine->PPA DAMT 5-Methyl-1,2,4-triazole- 3,4-diamine (DAMT) PPA->DAMT One-pot synthesis Complex Metal-DAMT Complex DAMT->Complex MetalIon Metal Ion (e.g., Cd, Cu, Ni, Co) MetalIon->Complex Catalysis Catalysis Complex->Catalysis DrugDev Drug Development Complex->DrugDev Materials Materials Science (MOFs) Complex->Materials Synthesis_Workflow cluster_synthesis Synthesis Protocol cluster_characterization Characterization start Start dissolve_ligand Dissolve DAMT in Solvent start->dissolve_ligand dissolve_metal Dissolve Metal Salt in Solvent start->dissolve_metal mix Mix Solutions (Stir) dissolve_ligand->mix dissolve_metal->mix precipitate Precipitation/ Crystallization mix->precipitate filtrate Filter and Wash precipitate->filtrate dry Dry Product filtrate->dry end End Product: Metal-DAMT Complex dry->end ftir FT-IR end->ftir nmr NMR ('H, '³C) end->nmr xrd Single-Crystal X-ray Diffraction end->xrd ea Elemental Analysis end->ea

References

Application Notes and Protocols for the Preparation of Schiff Bases from 5-Methyl-1,2,4-triazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Schiff bases from 5-methyl-1,2,4-triazole-3,4-diamine. While specific literature for this exact starting material is limited, the following protocols are based on established methods for the closely related compound, 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione, and general knowledge of Schiff base formation from amino-1,2,4-triazoles.

Schiff bases derived from 1,2,4-triazole nuclei are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. These include antimicrobial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[1][2][3] The imine or azomethine group (-C=N-) in Schiff bases is crucial for their biological activities. This document outlines the synthetic route, experimental procedures, and potential applications of Schiff bases derived from this compound, providing a foundation for further research and development.

General Reaction Scheme

The synthesis of Schiff bases from this compound involves the condensation reaction between the primary amino groups of the triazole and the carbonyl group of an aldehyde or ketone. The reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.

Schiff_Base_Formation cluster_reactants Reactants cluster_products Products This compound This compound Schiff_Base Schiff Base This compound->Schiff_Base + Aldehyde R-CHO (Aldehyde) Aldehyde->Schiff_Base + Water H₂O Schiff_Base->Water +

Caption: General reaction for the formation of a Schiff base.

Experimental Protocols

Protocol 1: Synthesis of Schiff Bases from this compound

This protocol describes a general method for the synthesis of Schiff bases by reacting this compound with various aromatic aldehydes.

Materials:

  • This compound

  • Substituted aromatic aldehydes (e.g., benzaldehyde, salicylaldehyde, 4-chlorobenzaldehyde)

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filter paper and funnel

  • Recrystallization solvent (e.g., ethanol, methanol, or DMF-water mixture)

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 10 mmol of this compound in 30 mL of absolute ethanol. Stir the mixture until the solid is completely dissolved. To this solution, add 20 mmol of the desired aromatic aldehyde (a 1:2 molar ratio to account for the two amino groups).

  • Catalyst Addition: Add 3-4 drops of glacial acetic acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring. The reaction time can vary from 2 to 8 hours, depending on the reactivity of the aldehyde. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. In many cases, the Schiff base product will precipitate out of the solution. If not, the volume of the solvent can be reduced by rotary evaporation, or the product can be precipitated by adding cold water.

  • Purification: Collect the crude product by filtration, wash it with a small amount of cold ethanol to remove unreacted aldehyde, and then wash with distilled water. The product can be further purified by recrystallization from a suitable solvent.

  • Drying and Characterization: Dry the purified Schiff base in a vacuum oven. Characterize the final product using techniques such as melting point determination, FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Experimental Workflow

Experimental_Workflow A Dissolve this compound and aldehyde in ethanol B Add catalytic amount of glacial acetic acid A->B C Reflux the reaction mixture (2-8 hours) B->C D Monitor reaction by TLC C->D E Cool to room temperature D->E Reaction complete F Isolate crude product by filtration E->F G Wash with cold ethanol and water F->G H Purify by recrystallization G->H I Dry the purified product H->I J Characterize the final product (FT-IR, NMR, MS) I->J

Caption: A typical experimental workflow for Schiff base synthesis.

Data Presentation

The following tables summarize typical reaction conditions and yields for the synthesis of Schiff bases from a diamino-triazole precursor and the biological activity of related 1,2,4-triazole Schiff bases.

Table 1: Synthesis and Physicochemical Data of Schiff Bases

Compound IDAldehyde UsedReaction Time (h)Yield (%)Melting Point (°C)
SB-1 Benzaldehyde485188-190
SB-2 4-Chlorobenzaldehyde392210-212
SB-3 4-Methoxybenzaldehyde588195-197
SB-4 Salicylaldehyde295220-222
SB-5 4-Nitrobenzaldehyde390235-237

Note: The data in this table is hypothetical and for illustrative purposes, based on typical results for similar reactions.

Table 2: Antimicrobial Activity of Related 1,2,4-Triazole Schiff Bases (MIC in µg/mL)

Compound TypeS. aureusE. coliC. albicansReference
4-amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione derivatives125>50062.5[1]
4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivativesStrong activityNo activityNo activity[2]
3,4-diamino-1H-1,2,4-triazole-5(4H)-thione derivatives---[3]
4-Amino-5-(2-hydroxyphenyl)-4H-1,2,4-triazole-3-thiol derivativesGood to moderateGood to moderateGood to moderate[4]

Applications in Drug Development

Schiff bases derived from 1,2,4-triazoles are of significant interest to drug development professionals due to their diverse pharmacological activities.

  • Antimicrobial and Antifungal Agents: Many 1,2,4-triazole Schiff bases have demonstrated potent activity against a range of bacteria and fungi.[1][2][5] Some derivatives have shown activity against drug-resistant strains, making them promising candidates for the development of new antibiotics and antifungals.[1] For instance, certain compounds have exhibited better inhibitory effects on Fusarium graminearum than the standard drug triadimenol.[6]

  • Anticancer Activity: The 1,2,4-triazole nucleus is a component of several established anticancer drugs. Schiff bases incorporating this moiety have been investigated for their cytotoxic effects against various cancer cell lines.[3]

  • Antiviral and Anti-inflammatory Properties: The broad biological profile of these compounds also includes potential antiviral and anti-inflammatory activities, expanding their therapeutic potential.[1][3]

  • CNS Activity: Certain Schiff bases of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have been screened for their antianxiety and antidepressant activities, suggesting their potential as candidates for managing CNS disorders.[7]

The versatility of the Schiff base synthesis allows for the creation of large libraries of compounds with diverse substituents, which can be screened for various biological activities. The structure-activity relationship (SAR) studies can then guide the design of more potent and selective drug candidates.

Signaling Pathway Illustration

While the exact mechanism of action for novel Schiff bases requires detailed investigation, a common target for antifungal triazoles is the enzyme lanosterol 14α-demethylase (CYP51), which is crucial for ergosterol biosynthesis in fungi. Inhibition of this enzyme disrupts the fungal cell membrane integrity.

Antifungal_Mechanism A Triazole Schiff Base B Lanosterol 14α-demethylase (CYP51) A->B Inhibits D Ergosterol Biosynthesis B->D Catalyzes C Lanosterol C->D E Fungal Cell Membrane Integrity Disruption D->E Leads to impaired F Fungal Cell Death E->F

Caption: A simplified pathway of triazole antifungal action.

References

Application Notes and Protocols: Antimicrobial Activity of 5-Methyl-1,2,4-triazole-3,4-diamine Derivatives and Related Analogues

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the antimicrobial potential of 1,2,4-triazole-3,4-diamine derivatives. Due to a lack of extensive research specifically on 5-methyl-1,2,4-triazole-3,4-diamine, this document extends its scope to structurally related 4-amino-1,2,4-triazole derivatives, offering valuable insights into their synthesis, antimicrobial screening, and structure-activity relationships.

Introduction

The 1,2,4-triazole nucleus is a critical pharmacophore in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[1][2][3][4][5] The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents, and 1,2,4-triazole derivatives represent a promising class of compounds for this purpose.[5] Derivatives of 3,4-diamino-1,2,4-triazole are of particular interest due to their versatile chemical reactivity, allowing for the synthesis of a diverse library of compounds for biological evaluation.

Quantitative Antimicrobial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various 1,2,4-triazole derivatives against a panel of pathogenic bacteria and fungi. This data has been compiled from multiple studies to provide a comparative analysis.

Table 1: Antibacterial Activity of 1,2,4-Triazole Derivatives (MIC in µg/mL)

Compound IDDerivative TypeStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaReference
1a Schiff Base of 4-amino-1,2,4-triazole>100100>100>100[6]
1b Schiff Base of 4-amino-1,2,4-triazole50100100>100[6]
2a N-acyl derivative of 4-amino-1,2,4-triazoleModerate ActivityNot TestedModerate ActivityModerate Activity[1][7]
2b N-thiourea derivative of 4-amino-1,2,4-triazoleGood ActivityNot TestedGood ActivityGood Activity[1][7]
3 4-[(3-nitrobenzylidene)amino]-5-{4-[(3-nitrobenzylidene)amino]phenyl}-4H-1,2,4-triazole-3-thiol0.264 mMNot TestedNot TestedNot Tested[8]

Table 2: Antifungal Activity of 1,2,4-Triazole Derivatives (MIC in µg/mL)

Compound IDDerivative TypeCandida albicansAspergillus nigerReference
1a Schiff Base of 4-amino-1,2,4-triazole100>100[6]
1b Schiff Base of 4-amino-1,2,4-triazole50100[6]

Experimental Protocols

Detailed methodologies for the synthesis and antimicrobial evaluation of 1,2,4-triazole derivatives are provided below. These protocols are based on established methods reported in the literature.

General Synthesis of 4-Amino-1,2,4-triazole Derivatives

A common route for the synthesis of 4-amino-1,2,4-triazole derivatives involves the cyclization of thiocarbohydrazide with a carboxylic acid. The resulting 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol can then be further modified. For instance, Schiff bases can be synthesized by condensing the 4-amino group with various aromatic aldehydes.[6]

Protocol 3.1.1: Synthesis of N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide

  • A mixture of benzoylglycine and thiocarbohydrazide is fused by heating.

  • The resulting solid is then treated with a suitable solvent to isolate the crude product.

  • The product is recrystallized from an appropriate solvent (e.g., ethanol) to yield the pure compound.

Protocol 3.1.2: Synthesis of Schiff Bases from 4-Amino-1,2,4-triazole Derivatives

  • Dissolve the synthesized N-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]benzamide in a suitable solvent mixture such as ethanol-dioxane.

  • Add a catalytic amount of a strong acid (e.g., sulfuric acid).

  • Add the desired substituted aromatic aldehyde to the reaction mixture.

  • Reflux the mixture for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture and isolate the precipitated product by filtration.

  • Wash the product with a suitable solvent and recrystallize to obtain the pure Schiff base.[6]

Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds is typically evaluated using standard methods such as the broth microdilution or agar well diffusion method to determine the Minimum Inhibitory Concentration (MIC).

Protocol 3.2.1: Broth Microdilution Method for MIC Determination

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi) to achieve a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive controls (broth with inoculum, no compound) and negative controls (broth only). A standard antibiotic (e.g., ampicillin, ciprofloxacin) is also used as a reference.

  • Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[6]

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and antimicrobial evaluation of 1,2,4-triazole derivatives.

G cluster_synthesis Synthesis cluster_screening Antimicrobial Screening Start Starting Materials (e.g., Carboxylic Acid, Thiocarbohydrazide) Cyclization Cyclization Reaction Start->Cyclization TriazoleCore 4-Amino-1,2,4-triazole Core Cyclization->TriazoleCore Derivatization Derivatization (e.g., Schiff Base Formation) TriazoleCore->Derivatization FinalCompound Final Derivative Derivatization->FinalCompound StockPrep Stock Solution Preparation FinalCompound->StockPrep MIC_Assay MIC Determination (Broth Microdilution) StockPrep->MIC_Assay DataAnalysis Data Analysis and Structure-Activity Relationship MIC_Assay->DataAnalysis Result Antimicrobial Activity Profile DataAnalysis->Result

Caption: General workflow for synthesis and antimicrobial screening.

Structure-Activity Relationship Concept

This diagram illustrates the conceptual relationship between the structural modifications of the 1,2,4-triazole core and its resulting antimicrobial activity.

SAR center Antimicrobial Activity substituent_R1 Substituent at C5 (e.g., Methyl, Phenyl) substituent_R1->center Influences Target Binding substituent_R2 Substitution on 4-Amino Group (e.g., Schiff Base) substituent_R2->center Modulates Potency lipophilicity Lipophilicity lipophilicity->center Affects Cell Penetration steric_factors Steric Factors steric_factors->center Impacts Receptor Fit

Caption: Factors influencing antimicrobial activity of triazoles.

References

Unlocking Antifungal Potential: Application Notes and Protocols for Novel 1,2,4-Triazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of drug-resistant fungal pathogens presents a significant global health challenge, necessitating the development of novel antifungal agents. Among the most promising candidates are derivatives of the 1,2,4-triazole scaffold, a core component of several clinically successful antifungal drugs.[1][2][3] These compounds typically exert their antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51), a critical step in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][4][5][6] This disruption of ergosterol synthesis leads to the accumulation of toxic sterols, ultimately inhibiting fungal growth.[1][7] This document provides detailed application notes and experimental protocols for the evaluation of novel 1,2,4-triazole compounds as potential antifungal agents.

Application Notes

Novel 1,2,4-triazole derivatives have demonstrated a broad spectrum of activity against various fungal species, including clinically relevant yeasts and molds.[1][8] Many newly synthesized compounds show promising activity against Candida albicans, Cryptococcus neoformans, and various Aspergillus species.[1][4][9] Notably, some novel triazoles have exhibited superior or comparable in vitro activity to established drugs like fluconazole and ketoconazole.[10][11]

The structure-activity relationship (SAR) studies reveal that the antifungal potency of these compounds can be significantly influenced by the nature and position of substituents on the core triazole ring and its associated side chains.[1][12] For instance, the introduction of halogenated phenyl groups or piperazine moieties has been shown to enhance antifungal activity.[4][11] Therefore, a systematic evaluation of a library of related compounds is crucial for identifying lead candidates.

The primary mechanism of action for this class of compounds is the inhibition of the ergosterol biosynthesis pathway. A key enzyme in this pathway, lanosterol 14α-demethylase (CYP51), is a member of the cytochrome P450 family. The nitrogen atom at position 4 of the triazole ring is believed to coordinate with the heme iron atom in the active site of CYP51, thereby blocking its function.[1][5] This targeted action provides a basis for their selective toxicity towards fungi.

Quantitative Data Summary

The following tables summarize the in vitro antifungal activity (Minimum Inhibitory Concentration, MIC) of representative novel 1,2,4-triazole compounds against various fungal pathogens. MIC is defined as the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[9]

Table 1: Antifungal Activity of Novel 1,2,4-Triazole Derivatives against Candida Species

Compound IDC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)C. parapsilosis MIC (µg/mL)Reference Compound (Fluconazole) MIC (µg/mL)
Triazole-A0.125 - 14 - 160.25 - 20.25 - 8
Triazole-B≤0.063 - 0.58 - 320.125 - 10.25 - 8
Triazole-C0.25 - 216 - >640.5 - 40.25 - 8

Note: MIC values can vary depending on the specific strain and testing conditions. The data presented is a representative range based on published studies.[4][9][12]

Table 2: Antifungal Activity of Novel 1,2,4-Triazole Derivatives against Other Pathogenic Fungi

Compound IDCryptococcus neoformans MIC (µg/mL)Aspergillus fumigatus MIC (µg/mL)Microsporum gypseum MIC (µg/mL)Reference Compound (Itraconazole) MIC (µg/mL)
Triazole-D0.0625 - 0.51 - 80.25 - 40.03 - 0.25
Triazole-E0.125 - 12 - 160.5 - 80.03 - 0.25
Triazole-F0.25 - 24 - >161 - 160.03 - 0.25

Note: MIC values can vary depending on the specific strain and testing conditions. The data presented is a representative range based on published studies.[4][9][10]

Experimental Protocols

Protocol 1: General Synthesis of a Novel 1,2,4-Triazole Derivative

This protocol describes a representative synthesis of a 1,2,4-triazole derivative bearing a thioether moiety, a common structural feature in potent antifungal triazoles.

Objective: To synthesize a novel 1,2,4-triazole compound for antifungal screening.

Materials:

  • Substituted benzoic acid

  • Thiocarbohydrazide

  • Substituted benzaldehyde

  • Ethanol

  • Potassium hydroxide

  • Appropriate alkyl halide

  • Standard laboratory glassware and reflux apparatus

  • Thin-layer chromatography (TLC) plates

  • Column chromatography setup with silica gel

Procedure:

  • Synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol:

    • A mixture of a substituted benzoic acid and thiocarbohydrazide is heated under reflux in a suitable solvent (e.g., ethanol) for several hours.

    • The reaction progress is monitored by TLC.

    • Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and dried.

  • Synthesis of the Schiff Base:

    • The synthesized triazole-thiol is dissolved in ethanol, and a catalytic amount of a base (e.g., potassium hydroxide) is added.

    • A substituted benzaldehyde is added, and the mixture is refluxed for several hours.

    • The formation of the Schiff base is monitored by TLC.

    • After cooling, the product is collected by filtration.

  • Alkylation to introduce the thioether moiety:

    • The Schiff base is dissolved in a suitable solvent (e.g., DMF), and a base (e.g., potassium carbonate) is added.

    • The appropriate alkyl halide is added dropwise, and the reaction mixture is stirred at room temperature or slightly elevated temperature.

    • The reaction is monitored by TLC.

    • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

    • The organic layer is dried and concentrated.

    • The crude product is purified by column chromatography on silica gel.

  • Characterization:

    • The structure of the final compound is confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[8]

Protocol 2: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents.[9][13][14]

Objective: To determine the MIC of novel 1,2,4-triazole compounds against pathogenic fungi.

Materials:

  • Novel 1,2,4-triazole compounds

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus)

  • Standard antifungal drugs (e.g., fluconazole, itraconazole) for quality control

  • Spectrophotometer or plate reader (optional, for quantitative reading)

  • Incubator

Procedure:

  • Preparation of Compound Stock Solutions:

    • Dissolve the novel 1,2,4-triazole compounds and control drugs in DMSO to a high concentration (e.g., 10 mg/mL).

  • Preparation of Fungal Inoculum:

    • Culture the fungal strains on appropriate agar plates.

    • Prepare a suspension of fungal cells or conidia in sterile saline.

    • Adjust the suspension to a specific turbidity corresponding to a known cell concentration using a spectrophotometer or a McFarland standard.

    • Dilute this suspension in RPMI-1640 medium to achieve the final desired inoculum concentration (typically 0.5 x 103 to 2.5 x 103 CFU/mL for yeasts and 0.4 x 104 to 5 x 104 CFU/mL for molds).[9]

  • Preparation of Microtiter Plates:

    • Perform serial twofold dilutions of the compound stock solutions in RPMI-1640 medium directly in the 96-well plates to achieve a range of final concentrations (e.g., 0.03 to 64 µg/mL).

    • Include a drug-free well for growth control and a medium-only well for sterility control.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well (except the sterility control).

    • Incubate the plates at 35°C. Incubation times vary depending on the fungus: 24-48 hours for Candida species and Cryptococcus neoformans, and 48-72 hours for Aspergillus fumigatus.[4][13][14]

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the drug-free growth control.[4] This can be assessed visually or by using a spectrophotometer to measure the optical density.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Antifungal Susceptibility Testing start Starting Materials synthesis Synthesis of Novel 1,2,4-Triazole Compound start->synthesis purification Purification (Column Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization stock Prepare Compound Stock Solutions characterization->stock Pure Compound plate_prep Prepare & Dilute in 96-Well Plates stock->plate_prep inoculum Prepare Fungal Inoculum inoculum->plate_prep incubation Inoculate & Incubate plate_prep->incubation mic Determine MIC incubation->mic data_analysis Data Analysis & SAR mic->data_analysis Quantitative Data ergosterol_biosynthesis_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate Pathway hmg_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol_precursors Ergosterol Precursors cyp51->ergosterol_precursors ergosterol Ergosterol ergosterol_precursors->ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane triazole Novel 1,2,4-Triazole Compound triazole->cyp51 Inhibition

References

Application Notes and Protocols for Developing Anticancer Agents from 1,2,4-Triazole Scaffolds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, which has emerged as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, metabolic stability, and ability to engage in hydrogen bonding have made it a cornerstone in the design of therapeutic agents.[3] A significant number of drugs incorporating this nucleus are commercially available, including well-known anticancer agents like Letrozole and Anastrozole, which function as aromatase inhibitors.[4][5] The versatility of the 1,2,4-triazole core allows for diverse chemical modifications, enabling the development of compounds that can target various biological pathways involved in cancer progression.[1][6] This document provides an overview of the mechanisms, key data, and detailed protocols for the synthesis and evaluation of novel 1,2,4-triazole derivatives as potential anticancer agents.

Application Notes

Mechanisms of Action

1,2,4-triazole derivatives exert their anticancer effects through a multitude of mechanisms, highlighting their potential to overcome drug resistance and provide broad-spectrum activity. Recent studies have shown their ability to inhibit key enzymes, disrupt cellular processes essential for cancer cell survival, and induce programmed cell death.[1][7]

Key molecular targets and pathways include:

  • Enzyme Inhibition: Many derivatives are designed as inhibitors of crucial enzymes that are often dysregulated in cancer, such as kinases (e.g., EGFR, BRAF), topoisomerases, and carbonic anhydrases.[1][8]

  • Tubulin Polymerization Inhibition: Some compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for cancer chemotherapy. This leads to cell cycle arrest and apoptosis.[3][8]

  • Induction of Apoptosis: A primary goal of anticancer agents is to trigger apoptosis in cancer cells. 1,2,4-triazole derivatives have been shown to initiate this process by modulating the expression of key regulatory proteins like Bax and Bcl-2.[9]

  • DNA Interaction: The planar structure and nitrogen atoms of the triazole ring can facilitate intercalation with DNA, disrupting replication and transcription processes in cancer cells.[1][5]

Signaling_Pathways_Targeted_by_1_2_4_Triazoles cluster_targets Molecular Targets cluster_effects Cellular Effects Compound 1,2,4-Triazole Derivatives Kinases Kinases (EGFR, BRAF) Compound->Kinases Tubulin Tubulin Polymerization Compound->Tubulin Enzymes Other Enzymes (Topoisomerase, etc.) Compound->Enzymes Proliferation Inhibition of Proliferation Kinases->Proliferation CellCycle Cell Cycle Arrest Tubulin->CellCycle Enzymes->Proliferation Apoptosis Induction of Apoptosis Proliferation->Apoptosis CellCycle->Apoptosis

Targeted anticancer mechanisms of 1,2,4-triazole derivatives.
Quantitative Data Summary: In Vitro Anticancer Activity

The following table summarizes the cytotoxic activity of selected 1,2,4-triazole derivatives against various human cancer cell lines, with activity measured by IC50 values (the concentration required to inhibit 50% of cell growth).

Compound IDDerivative ClassCancer Cell LineIC50 (µM)Reference
TP6 1,2,4-Triazole-Pyridine HybridB16F10 (Murine Melanoma)41.12[10]
4g [1][10][11]triazolo[4,3-b][1][8][10][11]tetrazineHT-29 (Human Colon Carcinoma)12.69[12]
4b [1][10][11]triazolo[4,3-b][1][8][10][11]tetrazineCaCo2 (Human Colorectal Adenocarcinoma)26.15[12]
7i Indolyl-1,2,4-TriazolePaCa2 (Pancreatic Cancer)0.8[13]
7n Indolyl-1,2,4-TriazoleMCF7 (Breast Cancer)1.6[13]
7c Indolyl-1,2,4-TriazolePC3 (Prostate Cancer)4.0[13]
8c 1,2,4-Triazole Scaffold(EGFR Inhibition)3.6[8]
TB-NO2 1,2,4-Triazole Schiff BaseHEPG2 (Hepatocellular Carcinoma)2.6[9][14]
TB-NO2 1,2,4-Triazole Schiff BaseHCT-116 (Colorectal Carcinoma)3.1[9][14]
TB-NO2 1,2,4-Triazole Schiff BaseMCF-7 (Breast Cancer)4.2[9][14]
TB-OCH3 1,2,4-Triazole Schiff BaseHEPG2 (Hepatocellular Carcinoma)3.7[9][14]
TB-OCH3 1,2,4-Triazole Schiff BaseHCT-116 (Colorectal Carcinoma)4.5[9][14]
TB-OCH3 1,2,4-Triazole Schiff BaseMCF-7 (Breast Cancer)5.8[9][14]

Experimental Protocols

General Workflow for Synthesis and Evaluation

The development of novel 1,2,4-triazole anticancer agents follows a structured workflow from initial synthesis to biological characterization. This process involves the chemical synthesis of a library of compounds, followed by purification and structural confirmation. The synthesized derivatives then undergo a series of in vitro assays to determine their anticancer potency and to elucidate their mechanism of action.

Workflow cluster_synthesis Phase 1: Chemical Synthesis cluster_bio Phase 2: Biological Evaluation start Starting Materials (e.g., Hydrazides, Nitriles) reaction Cyclization Reaction start->reaction modification Functional Group Modification reaction->modification purification Purification & Characterization (TLC, NMR, MS) modification->purification screening In Vitro Cytotoxicity Screening (MTT Assay) purification->screening ic50 IC50 Determination screening->ic50 moa Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle) ic50->moa lead Lead Compound Identification moa->lead

General workflow for developing 1,2,4-triazole anticancer agents.
Protocol 1: Synthesis of 1,2,4-Triazole-Pyridine Hybrid Derivatives

This protocol describes a three-step synthesis to create 1,2,4-triazoles linked with substituted benzyl groups.[10]

Step 1: Synthesis of Potassium-3-pyridyl-dithiocarbazate (I)

  • Dissolve 0.15 M potassium hydroxide (KOH) in 200 mL of absolute ethanol.

  • To this solution, add 0.10 M pyridyl-2-carbohydrazide and 0.15 M carbon disulfide (CS2).

  • Stir the mixture at room temperature for 12-16 hours.

  • Collect the precipitated product by filtration, wash with cold ether, and dry in a vacuum desiccator.

Step 2: Synthesis of Pyridine-linked 1,2,4-triazole-3-thiol (II)

  • Create a suspension of 0.096 M of potassium-3-pyridyl-dithiocarbazate (I) in 40 mL of water.

  • Add 20 mL of ammonia solution (NH3) with stirring.

  • Reflux the mixture for 3 to 4 hours, during which H2S gas will evolve.

  • Monitor the reaction completion by testing with lead acetate paper.

  • Cool the resulting clear solution and acidify with concentrated HCl to a pH of 5-6.

  • Filter the precipitated solid, wash thoroughly with cold water, and recrystallize from ethanol to obtain the pure thiol product.

Step 3: Synthesis of Substituted 1,2,4-Triazole Derivatives (III)

  • Prepare a solution of sodium methoxide by dissolving 6 M sodium in dry methanol.

  • Add 0.006 M of the triazole-thiol (II) to the sodium methoxide solution.

  • Separately, dissolve an equimolar amount of the desired substituted benzyl halide in dry N,N-dimethyl formamide (DMF).

  • Add the benzyl halide solution dropwise to the triazole solution while stirring.

  • Continue stirring the reaction mixture for an additional 2-3 hours at room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the resulting solid precipitate by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or DMF/water).

  • Confirm the structure using IR, NMR, and Mass Spectrometry.

Protocol 2: Synthesis of 1,2,4-Triazole Schiff Bases

This protocol details a direct one-pot condensation reaction to form Schiff bases from 3-amino-1H-1,2,4-triazole.[9][14]

  • Dissolve 10 mmol of 3-amino-1H-1,2,4-triazole in 50 mL of absolute ethanol in a round-bottom flask.

  • Add 10 mmol of the desired substituted benzaldehyde (e.g., p-nitrobenzaldehyde, 3,4-dimethoxybenzaldehyde).

  • Add 2-3 drops of glacial acetic acid to the mixture to act as a catalyst.

  • Reflux the mixture with constant stirring for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Collect the precipitated Schiff base product by filtration.

  • Wash the product with cold ethanol to remove unreacted starting materials.

  • Dry the final product and confirm its structure and purity using FTIR and 1H NMR spectroscopy.

Protocol 3: In Vitro Anticancer Activity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[8][10]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into 96-well plates at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare stock solutions of the synthesized 1,2,4-triazole derivatives in dimethyl sulfoxide (DMSO). Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and an untreated control.

  • Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan precipitate.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plate for 15 minutes on a shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Protocol 4: Apoptosis Determination by Gene Expression Analysis

This protocol assesses the apoptotic potential of a compound by measuring the relative expression of the pro-apoptotic gene Bax and the anti-apoptotic gene Bcl-2 using quantitative real-time PCR (qRT-PCR).[9]

  • Cell Treatment: Culture cancer cells (e.g., MCF-7) and treat them with the test compound at its IC50 concentration for 24-48 hours. Include an untreated control.

  • RNA Extraction: Harvest the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.

  • RNA Quantification and Quality Check: Measure the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Check RNA integrity via gel electrophoresis if necessary.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.

  • qRT-PCR: Prepare the qRT-PCR reaction mixture containing cDNA template, specific primers for Bax, Bcl-2, and a housekeeping gene (e.g., GAPDH or β-actin), and a SYBR Green master mix.

  • Perform the qRT-PCR on a real-time PCR system. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • Data Analysis: Analyze the amplification data using the ΔΔCt method. Normalize the Ct values of the target genes (Bax, Bcl-2) to the housekeeping gene. Calculate the fold change in gene expression in the treated sample relative to the untreated control. An increased Bax/Bcl-2 ratio indicates a shift towards apoptosis.

References

Application Notes and Protocols for High-Resolution X-ray Diffraction of Triazole Crystals

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to the experimental setup and protocols for achieving high-resolution single-crystal X-ray diffraction data for triazole-containing compounds. Triazoles are a significant class of heterocyclic compounds widely used in medicinal chemistry and materials science. High-resolution structural data is crucial for understanding structure-activity relationships, polymorphism, and for rational drug design.

Introduction to High-Resolution X-ray Diffraction of Triazole Crystals

Single-crystal X-ray diffraction (SCXRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal.[1][2] For triazole derivatives, this data is invaluable for confirming molecular stereochemistry, analyzing intermolecular interactions, and understanding crystal packing, all of which influence the physicochemical properties of the solid form. Achieving high-resolution data (typically better than 0.8 Å) allows for the accurate determination of bond lengths, angles, and the localization of hydrogen atoms, providing a deeper insight into the electronic and structural features of the molecule.

Experimental Setup

A typical modern single-crystal X-ray diffractometer consists of an X-ray source, a goniometer for crystal manipulation, and a detector.[1]

Key Components:

  • X-ray Source: Microfocus sealed tubes are common in laboratory settings.[3]

    • Molybdenum (Mo-Kα, λ ≈ 0.7107 Å): Often used for its higher energy, which results in less absorption by the crystal and allows for the collection of more data in a given angular range.

    • Copper (Cu-Kα, λ ≈ 1.5418 Å): Preferred for weakly diffracting crystals or very small crystals due to its stronger interaction with the sample, which produces a more intense diffraction pattern.[1]

  • Goniometer: A multi-axis goniometer (e.g., Kappa or 4-circle) is used to orient the crystal in any direction relative to the X-ray beam.[1]

  • Detector: Modern diffractometers are equipped with sensitive area detectors, such as CCD, CMOS, or Hybrid Photon Counting (HPC) detectors, which efficiently capture the diffraction pattern.

  • Cryo-cooling System: A nitrogen or helium cryostream is essential for cooling the crystal (typically to 100 K). This minimizes thermal vibrations of the atoms, leading to sharper diffraction spots at higher angles, and mitigates radiation damage to the crystal.

Logical Relationships of the Experimental Setup

Experimental_Setup Diagram 1: Logical Relationships of the Experimental Setup Xray_Source X-ray Source (Mo-Kα or Cu-Kα) Optics Focusing Optics (Monochromator/Mirrors) Xray_Source->Optics X-ray Beam Collimator Collimator Optics->Collimator Crystal Triazole Crystal (on mount) Collimator->Crystal Conditioned Beam Goniometer Goniometer Goniometer->Crystal Holds & Rotates Detector Area Detector (CCD, CMOS, HPC) Crystal->Detector Diffracted X-rays Cryo_System Cryo-cooling System (e.g., N2 gas stream) Cryo_System->Crystal Cools Control_Computer Control Computer & Software Detector->Control_Computer Image Data Control_Computer->Xray_Source Controls Control_Computer->Goniometer Controls Control_Computer->Cryo_System Controls Control_Computer->Detector Controls

Caption: Diagram 1: Logical Relationships of the Experimental Setup.

Experimental Protocols

Crystal Growth and Selection

The quality of the diffraction data is directly dependent on the quality of the single crystal.

Protocol:

  • Crystallization: Grow single crystals of the triazole compound using slow evaporation of a saturated solution, slow cooling, or vapor diffusion techniques. Common solvents include acetonitrile, methanol, ethanol, and mixtures thereof.[4][5] The key is to allow the crystals to form slowly, over days or even weeks, to ensure a high degree of internal order.

  • Crystal Selection: Under a polarizing microscope, select a crystal that is transparent, free of cracks, and has well-defined faces. The ideal size for most laboratory diffractometers is between 0.1 and 0.4 mm in all dimensions.[6] An ideal crystal shape is a sphere or a prism with roughly equal dimensions to minimize X-ray absorption effects.[7]

  • Mounting: Carefully mount the selected crystal on a suitable holder (e.g., a MiTeGen loop or a glass fiber) using a minimal amount of cryo-protectant oil (e.g., Paratone-N).

Data Collection

Protocol:

  • Crystal Centering: Mount the crystal on the goniometer head and optically and computationally center it in the X-ray beam.

  • Initial Screening: Collect a few initial diffraction frames (e.g., 2-4 frames with a 0.5° to 1.0° rotation) to assess the crystal quality. Good quality crystals will show sharp, well-defined diffraction spots extending to high resolution.

  • Unit Cell Determination and Strategy Calculation: The software will automatically index the diffraction spots to determine the unit cell parameters and Bravais lattice. Based on the crystal's symmetry, a data collection strategy is calculated to ensure high completeness and redundancy of the data.

  • Full Data Collection: Launch the full data collection run. The rotation method is most commonly used, where the crystal is rotated through a specific angular range while diffraction images are continuously collected.[8] Typical parameters for high-resolution data collection are provided in Table 1.

  • Cryo-Cooling: Throughout the data collection process, maintain the crystal at a constant low temperature (e.g., 100 K) using a cryo-cooling system.

Data Processing

Protocol:

  • Integration: The raw diffraction images are processed to measure the intensity of each reflection. The software identifies the positions of the diffraction spots and integrates the pixel intensities, subtracting the local background.

  • Scaling and Merging: The integrated intensities from all frames are scaled to a common reference frame to account for variations in X-ray beam intensity and crystal decay. Symmetrically equivalent reflections are then merged to produce a final set of unique reflections with associated intensities and standard uncertainties.

  • Absorption Correction: A multi-scan absorption correction is typically applied to account for the absorption of X-rays by the crystal.

Structure Solution and Refinement

Protocol:

  • Structure Solution: The crystal structure is solved using direct methods or Patterson methods, which utilize the intensities of the reflections to generate an initial electron density map and a preliminary atomic model. Software such as SHELXT or SIR is commonly used.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares methods (e.g., with SHELXL).[9] This iterative process minimizes the difference between the observed and calculated structure factors. Non-hydrogen atoms are typically refined with anisotropic displacement parameters. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[9]

  • Validation: The final refined structure is validated using tools like PLATON or the IUCr's checkCIF service to ensure its chemical and crystallographic reasonability. Key metrics to consider are the R-factors (R1, wR2) and the goodness-of-fit (GooF).

Data Presentation

The following tables summarize typical experimental parameters and crystallographic data for high-resolution structures of triazole derivatives found in the literature.

Table 1: Typical High-Resolution Data Collection Parameters

ParameterMo-Kα SourceCu-Kα SourceRationale for High Resolution
Wavelength (Å) 0.710731.54178Mo allows for collection to higher sin(θ)/λ; Cu provides stronger diffraction for small/weak crystals.
Temperature (K) 100 - 150100 - 150Reduces thermal motion, improving high-angle diffraction.
Detector Distance (mm) 40 - 6035 - 50A shorter distance allows for the collection of higher-angle data.
Frame Width (°) 0.3 - 1.00.3 - 1.0Smaller frame widths can improve the signal-to-noise ratio.
Exposure Time (s/frame) 5 - 601 - 20Longer exposure times are needed to measure weak high-angle reflections.

Table 2: Example Crystallographic Data for High-Resolution Triazole Structures

Compound IDFormulaCrystal SystemSpace GroupResolution (Å)R1 (%)wR2 (%)Completeness (%)
Triaz1 [7]C7H6N6OrthorhombicP2121210.844.811.299.8
Triaz2 [7]C9H8N6OMonoclinicP21/c0.845.312.199.9
Compound 9 [1]C18H15N5SMonoclinicP21/n0.774.511.899.7
Compound 1 [2]C18H13N5SMonoclinicP210.847.920.999.5
Compound 3 [2]C24H17N5TriclinicP-10.844.912.399.7

Troubleshooting Common Issues with Triazole Crystals

Triazole-containing compounds can sometimes present challenges during structure determination.

  • Twinning: This occurs when two or more crystal lattices are intergrown with a specific orientation relationship.[10][11] Twinning can often be identified by an apparent higher symmetry of the diffraction pattern and by intensity statistics. Modern data processing software can often handle twinned data, allowing for successful structure refinement.

  • Disorder: It is not uncommon for flexible side chains or even parts of the triazole ring to be disordered over two or more positions in the crystal lattice.[12] This can be modeled during refinement by using appropriate constraints and restraints on the geometry and occupancy of the disordered fragments. For example, if a triazole moiety is located on a special position, it may be necessary to model it with partial occupancy for the carbon and nitrogen atoms to satisfy the symmetry.[6]

  • Poor Crystal Quality: If crystals consistently show weak diffraction or high mosaicity, it is advisable to revisit the crystallization conditions. Trying different solvents, temperatures, or crystallization techniques can often yield better-quality crystals.

Experimental Workflow

The entire process from a purified sample to a validated crystal structure is summarized in the following workflow diagram.

Experimental_Workflow Diagram 2: Experimental Workflow for High-Resolution SCXRD cluster_prep Sample Preparation cluster_data Data Collection cluster_proc Data Processing & Structure Solution cluster_refine Refinement & Validation Purified_Sample Purified Triazole Compound Crystallization Crystal Growth (Slow Evaporation/Cooling) Purified_Sample->Crystallization Crystal_Selection Crystal Selection (Microscopy) Crystallization->Crystal_Selection Crystal_Mounting Mounting on Goniometer Head Crystal_Selection->Crystal_Mounting Screening Screening & Unit Cell Determination Crystal_Mounting->Screening Strategy Data Collection Strategy Screening->Strategy Full_Data Full Data Collection (Cryo-cooled) Strategy->Full_Data Integration Integration of Intensities Full_Data->Integration Scaling Scaling & Merging Integration->Scaling Solution Structure Solution (e.g., Direct Methods) Scaling->Solution Refinement Structure Refinement (Least-Squares) Solution->Refinement Validation Validation & CIF Generation Refinement->Validation Final_Structure Final Crystal Structure Validation->Final_Structure

Caption: Diagram 2: Experimental Workflow for High-Resolution SCXRD.

References

Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of 1,2,4-Triazole Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the structural elucidation of 1,2,4-triazole derivatives using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and spectral interpretation are included to assist researchers in the accurate characterization of these important heterocyclic compounds, which are prevalent in medicinal chemistry and materials science.

Application Notes

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural determination of organic molecules, including 1,2,4-triazole derivatives. The chemical environment of each proton (¹H) and carbon (¹³C) atom in a molecule influences its nuclear magnetic resonance, resulting in a unique spectral fingerprint.

¹H NMR Spectroscopy of 1,2,4-Triazoles:

The proton NMR spectra of 1,2,4-triazole derivatives typically exhibit distinct signals for the protons on the triazole ring and its substituents. The chemical shifts of the C-H protons on the triazole ring are influenced by the electronic nature of the substituents and the position of substitution (N1, N2, or N4).

  • Triazole Ring Protons: The protons directly attached to the carbon atoms of the 1,2,4-triazole ring (C3-H and C5-H) typically resonate in the downfield region of the spectrum, usually between δ 7.5 and 9.5 ppm. Their exact chemical shifts are sensitive to the substituents on the ring and the nitrogen atoms.

  • Substituent Protons: The chemical shifts of protons on the substituents will appear in their characteristic regions of the NMR spectrum. For example, alkyl protons will be found in the upfield region (δ 0.5-4.5 ppm), while aromatic protons of a phenyl substituent will be in the downfield region (δ 7.0-8.5 ppm).

  • N-H Protons: In N-unsubstituted or certain N-substituted 1,2,4-triazoles, the N-H proton can be observed as a broad singlet. Its chemical shift is highly variable and depends on the solvent, concentration, and temperature. Deuterium exchange (by adding a drop of D₂O to the NMR sample) can be used to confirm the presence of an N-H proton, as the signal will disappear from the spectrum.

¹³C NMR Spectroscopy of 1,2,4-Triazoles:

The ¹³C NMR spectrum provides valuable information about the carbon framework of the 1,2,4-triazole derivative.

  • Triazole Ring Carbons: The carbon atoms of the 1,2,4-triazole ring (C3 and C5) are typically observed in the range of δ 140-170 ppm.[1][2] The specific chemical shifts are dependent on the substitution pattern.

  • Substituent Carbons: The chemical shifts of the carbon atoms in the substituents will appear in their expected regions, aiding in the complete structural assignment.

The interpretation of both ¹H and ¹³C NMR spectra, often in conjunction with two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals and the confirmation of the molecular structure of 1,2,4-triazole derivatives.[3]

Data Presentation: ¹H and ¹³C NMR Chemical Shifts

The following tables summarize representative ¹H and ¹³C NMR chemical shift data for a variety of 1,2,4-triazole derivatives. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS). The solvent used for the NMR measurement is indicated for each dataset.

Table 1: ¹H NMR Spectral Data of Selected 1,2,4-Triazole Derivatives

CompoundSolventTriazole Ring Protons (δ, ppm)Substituent Protons (δ, ppm)Reference
4-(p-tolyl)-1H-1,2,4-triazoleDMSO-d₆8.49 (s, 2H, C3-H & C5-H)7.29 (d, 2H, Ar-H), 7.21 (d, 2H, Ar-H), 2.34 (s, 3H, CH₃)[4]
4-(4-hydroxyphenyl)-1H-1,2,4-triazoleDMSO-d₆9.75 (s, 1H, OH), 8.39 (s, 2H, C3-H & C5-H)7.18 (d, 2H, Ar-H), 6.84 (d, 2H, Ar-H)[4]
5-((4-chlorostyryl)sulfonylmethyl)-4H-1,2,4-triazol-3-amineCDCl₃/DMSO-d₆12.67 (bs, 1H, NH), 5.37 (s, 2H, NH₂)7.15-7.77 (m, 5H, HA & Ar-H), 6.91 (d, 1H, HB), 4.43 (bs, 2H, CH₂)[2]
5-((4-bromostyryl)sulfonylmethyl)-4H-1,2,4-triazol-3-amineCDCl₃/DMSO-d₆12.67 (bs, 1H, NH), 5.35 (s, 2H, NH₂)7.12-7.75 (m, 5H, HA & Ar-H), 6.89 (d, 1H, HB), 4.41 (bs, 2H, CH₂)[2]
1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-oneNot Specified8.12-8.33 (s, 1H), 7.77-7.91 (s, 1H)6.17-6.24 (dd, 1H, CH), Aromatic protons[5]
3-(dihydrofuran-2-ylthio)-1H-1,2,4-triazoleDMSO-d₆14.20 (br. s, 1H, NH), 8.53 (s, 1H, C5-H)4.53 (t, 1H, CH), 4.36 (td, 1H, CH₂), 4.28 (td, 1H, CH₂), 2.71 (m, 1H, CH₂), 2.43 (dq, 1H, CH₂)[6]

Table 2: ¹³C NMR Spectral Data of Selected 1,2,4-Triazole Derivatives

CompoundSolventTriazole Ring Carbons (δ, ppm)Substituent Carbons (δ, ppm)Reference
4-(p-tolyl)-1H-1,2,4-triazoleDMSO-d₆143.1 (C3 & C5)138.8, 131.9, 129.8, 124.6 (Ar-C), 20.7 (CH₃)[4]
4-(4-hydroxyphenyl)-1H-1,2,4-triazoleDMSO-d₆158.0 (Ar-C-OH), 143.4 (C3 & C5)126.5, 125.4, 116.1 (Ar-C)[4]
5-((4-chlorostyryl)sulfonylmethyl)-4H-1,2,4-triazol-3-amineCDCl₃/DMSO-d₆160.5 (C-5), 156.7 (C-3)135.3, 134.7, 132.4, 131.2 (Ar-C & Olefinic C), 59.4 (CH₂)[2]
5-((4-bromostyryl)sulfonylmethyl)-4H-1,2,4-triazol-3-amineCDCl₃/DMSO-d₆160.3 (C-5), 156.5 (C-3)136.9, 135.1, 132.7, 124.8 (Ar-C & Olefinic C), 59.2 (CH₂)[2]
1-(2-hydroxy-1-(4-nitrophenyl)-2-methylpropyl)-1H-1,2,4-triazoleDMSO-d₆154.0, 151.0, 146.9, 145.4127.3, 123.5 (Ar-C), 73.3 (C-OH), 59.5 (CH), 27.6 (CH₃)[1]
3-(dihydrofuran-2-ylthio)-1H-1,2,4-triazoleDMSO-d₆155.96, 146.10174.82 (C=O), 66.80 (CH₂-O), 42.20 (CH), 29.27 (CH₂)[6]

Experimental Protocols

The following protocols provide a general framework for the ¹H and ¹³C NMR analysis of 1,2,4-triazole derivatives.

Protocol 1: NMR Sample Preparation

  • Sample Weighing: Accurately weigh 5-25 mg of the 1,2,4-triazole derivative for ¹H NMR, or 20-100 mg for ¹³C NMR, into a clean, dry vial. The exact amount will depend on the molecular weight and solubility of the compound.

  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common solvents for 1,2,4-triazole derivatives include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), and methanol (CD₃OD).

  • Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing the sample.

  • Mixing: Gently swirl or vortex the vial to ensure complete dissolution of the sample. If necessary, brief and gentle warming in a water bath can aid dissolution, but care should be taken to avoid solvent evaporation.

  • Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This will prevent distortion of the magnetic field homogeneity.

  • Transfer to NMR Tube: Carefully transfer the clear solution to the NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identification.

Protocol 2: NMR Data Acquisition

  • Instrument Setup: Follow the standard operating procedures for the specific NMR spectrometer being used. This typically involves logging in, selecting a user account, and preparing the instrument for sample insertion.

  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge. Place the sample into the magnet.

  • Locking and Shimming: The spectrometer will automatically lock onto the deuterium signal of the solvent. Perform manual or automatic shimming to optimize the magnetic field homogeneity, which is crucial for obtaining sharp NMR signals.

  • ¹H NMR Acquisition:

    • Load a standard ¹H NMR experiment.

    • Set the appropriate spectral width, number of scans (typically 8-64), and relaxation delay.

    • Acquire the Free Induction Decay (FID).

  • ¹³C NMR Acquisition:

    • Load a standard proton-decoupled ¹³C NMR experiment.

    • Set the appropriate spectral width, number of scans (can range from hundreds to thousands depending on the sample concentration), and relaxation delay.

    • Acquire the FID.

  • Data Processing:

    • Apply a Fourier transform to the FID to obtain the NMR spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

    • Analyze the peak multiplicities (singlet, doublet, triplet, etc.) in the ¹H NMR spectrum to deduce information about neighboring protons.

  • Data Analysis and Storage: Analyze the processed spectra to elucidate the structure of the 1,2,4-triazole derivative. Save the raw and processed data according to the laboratory's data management plan.

Visualizations

The following diagrams illustrate the logical workflow and key relationships in the NMR analysis of 1,2,4-triazole derivatives.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Elucidation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Magnet transfer->insert lock_shim Lock & Shim insert->lock_shim acquire Acquire FID (1H & 13C) lock_shim->acquire ft Fourier Transform acquire->ft phase_cal Phase & Calibrate ft->phase_cal integrate Integrate (1H) phase_cal->integrate analyze_13c Analyze 13C Spectrum (Shifts) phase_cal->analyze_13c analyze_1h Analyze 1H Spectrum (Shifts, Integrals, Multiplicity) integrate->analyze_1h structure Propose/Confirm Structure analyze_1h->structure analyze_13c->structure

Caption: Workflow for NMR analysis of 1,2,4-triazole derivatives.

Spectral_Interpretation cluster_1H_info 1H NMR Information cluster_13C_info 13C NMR Information NMR_Spectrum NMR Spectrum 1H NMR 13C NMR chem_shift_1h Chemical Shift (δ) (Electronic Environment) NMR_Spectrum:f1->chem_shift_1h integration Integration (Proton Ratio) NMR_Spectrum:f1->integration multiplicity Multiplicity (Neighboring Protons) NMR_Spectrum:f1->multiplicity chem_shift_13c Chemical Shift (δ) (Carbon Environment) NMR_Spectrum:f2->chem_shift_13c num_signals Number of Signals (Unique Carbons) NMR_Spectrum:f2->num_signals Structure Structure Elucidation chem_shift_1h->Structure integration->Structure multiplicity->Structure chem_shift_13c->Structure num_signals->Structure

Caption: Key information derived from NMR spectra for structural elucidation.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,5-diamino-1,2,4-triazoles

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 3,5-diamino-1,2,4-triazoles (also known as guanazole). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this important heterocyclic compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your experimental work.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of 3,5-diamino-1,2,4-triazole.

Problem 1: Low Yield of 3,5-diamino-1,2,4-triazole

Potential Cause Troubleshooting Action
Suboptimal Reaction Temperature Ensure the reaction temperature is maintained within the optimal range of 40-60°C. Temperatures that are too low can lead to an incomplete reaction, while excessively high temperatures may promote the formation of byproducts.
Incorrect Molar Ratio of Reactants A common method involves the reaction of dicyandiamide with a hydrazine salt. A slight excess of the hydrazine salt may be beneficial. For the synthesis of 3,5-diamino-1,2,4-triazole nitrate, a molar ratio of 1:2:1 for hydrazine:nitric acid:dicyandiamide is recommended.[1]
Inadequate Reaction Time The reaction should be allowed to proceed for a sufficient duration. For many protocols, a reaction time of at least two hours is suggested.[1] Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or in-line ATR-IR spectroscopy.[2]
Loss of Product During Workup 3,5-diamino-1,2,4-triazole has some solubility in water.[3] To minimize losses during aqueous workup, ensure the aqueous phase is saturated with a salt (salting out) before extraction or minimize the volume of water used for washing.
Inefficient Purification During recrystallization, if the product does not precipitate effectively, try cooling the solution to 0-5°C for an extended period.[1] Ensure the chosen recrystallization solvent provides good solubility at high temperatures and poor solubility at low temperatures.

Problem 2: Presence of Impurities in the Final Product

Potential Cause Troubleshooting Action
Formation of Guanazoguanazole This byproduct can form if an excess of dicyandiamide is used or if the reaction is allowed to proceed for too long, especially at elevated temperatures.[4] To avoid this, use a slight excess of the hydrazine salt and carefully monitor the reaction time. Guanazoguanazole is substantially insoluble in water and can often be removed by filtration.[4]
Unreacted Starting Materials If the reaction has not gone to completion, unreacted dicyandiamide or hydrazine salts may remain. Optimize reaction conditions (temperature, time, stoichiometry) to ensure complete conversion. Recrystallization is typically effective for removing these starting materials.
Formation of Azidotriazoles In syntheses that proceed through a diazotization step, the formation of azidotriazole impurities can occur.[5][6] Careful control of the diazotization conditions is crucial.
High Salt Content Syntheses using hydrazine salts can result in high salinity in the crude product, making purification difficult.[3] Consider using alternative methods or ensure thorough washing and recrystallization to remove inorganic salts.

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for the synthesis of 3,5-diamino-1,2,4-triazole?

A1: The most prevalent and cost-effective starting materials are dicyandiamide and a hydrazine salt, such as hydrazine hydrochloride, hydrazine dihydrochloride, or hydrazine sulfate.[3][4] Other methods may utilize cyanamide derivatives under high pressure.[3]

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be monitored by taking aliquots from the reaction mixture at regular intervals and analyzing them by Thin Layer Chromatography (TLC). The disappearance of the starting materials and the appearance of the product spot will indicate the reaction's progress. For more advanced monitoring, in-line ATR-IR spectroscopy can be employed to track the concentration of reactants and products in real-time.[2]

Q3: What is the typical appearance and melting point of pure 3,5-diamino-1,2,4-triazole?

A3: Pure 3,5-diamino-1,2,4-triazole is typically a white to light yellow crystalline powder.[7] The reported melting point is in the range of 208-210°C.[8]

Q4: What are the best solvents for recrystallizing 3,5-diamino-1,2,4-triazole?

A4: Water is a commonly used solvent for the recrystallization of 3,5-diamino-1,2,4-triazole and its salts.[1] Methanol has also been reported for purification purposes.[3] The choice of solvent will depend on the specific salt form and impurities present.

Q5: Are there any safety precautions I should be aware of during the synthesis?

A5: Yes. Hydrazine and its derivatives are toxic and potentially carcinogenic. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn. Reactions involving high pressure or microwave heating require specialized equipment and safety protocols.[3][9]

Data Presentation

Table 1: Comparison of Reaction Conditions for 3,5-diamino-1,2,4-triazole Synthesis

Starting MaterialsSolventTemperature (°C)Time (h)Reported Yield (%)Reference
Dicyandiamide, Hydrazine DihydrochlorideWater30-1001-2Substantially theoretical[4]
Dicyandiamide, Hydrazine Hydrate, Nitric AcidWater40-602Not specified[1]
Cyanamide, Ammonium Salt, Copper HydroxideWater110-1203-5>80[3]
Dicyandiamide, Hydrazine SulfateWaterNot specifiedNot specified~75 (crude)[3]

Experimental Protocols

Protocol 1: Synthesis of 3,5-diamino-1,2,4-triazole from Dicyandiamide and Hydrazine Dihydrochloride

This protocol is adapted from a widely cited method.[4]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve hydrazine dihydrochloride (1.05 equivalents) in water.

  • Addition of Dicyandiamide: To the stirred solution, add dicyandiamide (1.0 equivalent).

  • Reaction: Heat the reaction mixture to a temperature between 50-100°C. A fair yield is obtained at 50°C in about 1-2 hours, while at 100°C, the reaction is complete in a few minutes.[10]

  • Workup: Cool the reaction mixture. The guanazole hydrohalide may precipitate upon cooling.

  • Purification: The crude product can be purified by recrystallization from water or an appropriate solvent system.

Protocol 2: Synthesis of 3,5-diamino-1,2,4-triazole Nitrate

This protocol is based on the synthesis of the nitrate salt.[1]

  • Formation of Hydrazine Nitrate: In a flask equipped with a stirrer and cooling bath, add hydrazine hydrate (1.0 equivalent). Slowly add an aqueous solution of nitric acid (2.0 equivalents) while maintaining the temperature between 20-60°C.

  • Addition of Dicyandiamide: To the resulting solution, add dicyandiamide (1.0 equivalent) portion-wise while stirring and maintaining the temperature at 40-60°C.

  • Reaction: Stir the solution at the same temperature for approximately two hours.

  • Isolation: Cool the filtrate and maintain it at 0-5°C for 30 minutes to precipitate the product.

  • Purification: Filter the precipitate and recrystallize it twice from water.

Visualizations

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification DCD Dicyandiamide ReactionMixture Aqueous Solution 40-100°C, 1-2h DCD->ReactionMixture Hydrazine Hydrazine Salt Hydrazine->ReactionMixture CrudeProduct Crude Product ReactionMixture->CrudeProduct Cooling/ Precipitation Purification Recrystallization CrudeProduct->Purification FinalProduct Pure 3,5-diamino- 1,2,4-triazole Purification->FinalProduct

Caption: General workflow for the synthesis of 3,5-diamino-1,2,4-triazole.

Troubleshooting_Flowchart Start Low Yield or Impure Product CheckPurity Analyze Product Purity (TLC, NMR, etc.) Start->CheckPurity CheckYield Calculate Yield Start->CheckYield ImpurityID Identify Impurity (e.g., Guanazoguanazole) CheckPurity->ImpurityID Impure OptimizeConditions Optimize Reaction Conditions (Temp, Time, Stoichiometry) CheckYield->OptimizeConditions Low ImpurityID->OptimizeConditions Byproduct Formation ImproveWorkup Improve Workup/ Purification Protocol ImpurityID->ImproveWorkup Starting Material Present Success Successful Synthesis OptimizeConditions->Success ImproveWorkup->Success

Caption: Troubleshooting decision tree for synthesis challenges.

References

Technical Support Center: Synthesis of 5-Methyl-1,2,4-triazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and experimental protocols to improve the yield of 5-methyl-1,2,4-triazole-3,4-diamine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common and practical approach is a multi-step synthesis. The process typically begins with the synthesis of an intermediate, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, through the cyclization of thiocarbohydrazide with acetic acid. This intermediate is then converted to the target 3,4-diamine product, a step that often requires further optimization.

Q2: What are the key starting materials for this synthesis?

A2: The primary starting materials are thiocarbohydrazide and glacial acetic acid for the synthesis of the thiol intermediate. For the subsequent conversion to the diamine, an aminating agent like ammonia or hydrazine and an oxidizing agent may be required.

Q3: What is the thiol-thione tautomerism observed in the intermediate?

A3: The intermediate, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, exists in equilibrium with its tautomeric form, 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. In the solid state and in solution, it predominantly exists as the thione form. For reaction purposes, it is often referred to by its thiol name.

Q4: What are the most significant challenges in this synthesis that affect the yield?

A4: Key challenges include ensuring the purity of the starting thiocarbohydrazide, controlling the reaction temperature to prevent side reactions or decomposition, and the difficulty of the final amination step, which can have low conversion rates and require harsh conditions.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of the key intermediate, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, which is critical for the overall yield of the final product.

Q: My final yield of the thiol intermediate is consistently low. What are the likely causes and how can I fix them?

A: Low yield is the most common problem. Several factors could be responsible. Consult the following table and the troubleshooting workflow diagram.

  • Purity of Reactants: Thiocarbohydrazide can degrade over time. Use freshly prepared or high-purity thiocarbohydrazide. Impurities in acetic acid can also inhibit the reaction.

  • Reaction Temperature: Excessive heat can cause the decomposition of thiocarbohydrazide and the triazole product. If using a conventional reflux method, ensure the temperature does not significantly exceed the boiling point of acetic acid (around 118°C). A well-controlled oil bath is recommended.

  • Reaction Time: The cyclization reaction requires sufficient time to go to completion. For conventional heating, a reflux time of 8-10 hours is typical. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, extending the time may help, but be mindful of potential decomposition.

  • Inefficient Cyclization: The formation of the triazole ring is a dehydration-condensation reaction. Using glacial acetic acid (water-free) is crucial. Acetic acid often serves as both the reactant and the solvent; ensure a sufficient excess is used to drive the reaction.

Q: My TLC plate shows multiple spots, indicating impurities. What are these side products?

A: The presence of multiple spots suggests side reactions or incomplete conversion.

  • Unreacted Thiocarbohydrazide: This will appear as a spot at a different Rf value from the product. It indicates that the reaction conditions (time, temperature) were insufficient.

  • Oxidized Byproducts: The thiol group is susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers, especially during workup if exposed to air for extended periods under basic conditions. Purging with nitrogen and using deoxygenated solvents can minimize this.

  • Intermediates: Incomplete cyclization can leave acylthiocarbohydrazide intermediates in the reaction mixture.

Q: The purification of the final product is proving difficult. What are the best methods?

A: The crude product is often contaminated with excess acetic acid and inorganic salts.

  • Initial Wash: After filtering the crude product, wash it thoroughly with cold water to remove excess acetic acid and any water-soluble impurities.

  • Recrystallization: This is the most effective method for purification. Ethanol or an ethanol-water mixture is commonly a suitable solvent system. Dissolve the crude product in a minimum amount of hot solvent and allow it to cool slowly to form pure crystals.[1]

  • Acid-Base Extraction: The amino group on the triazole allows for dissolution in acidic water. You can dissolve the crude product in dilute HCl, filter out any insoluble impurities, and then re-precipitate the pure product by neutralizing the solution with a base like NaOH or ammonia.

Data Presentation

The yield of the intermediate, 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol, is highly dependent on reaction parameters. The following table summarizes the expected impact of these parameters.

ParameterConditionExpected YieldNotes
Reaction Method Conventional Reflux (Oil Bath)Good to ExcellentSlower, but offers precise temperature control.
Microwave SynthesisExcellentRapid heating can significantly reduce reaction time and improve yield.[2]
Temperature 110-120°COptimalEnsures a good reaction rate without significant decomposition.
> 130°CDecreasedIncreased risk of reactant and product decomposition.
Time (Conventional) 4-6 hoursModerateReaction may be incomplete.
8-10 hoursOptimalGenerally sufficient for reaction completion.
Reactant Ratio Acetic Acid in large excessOptimalServes as both reactant and solvent, driving the equilibrium towards the product.

Experimental Protocols

Protocol 1: Synthesis of 4-Amino-5-methyl-4H-1,2,4-triazole-3-thiol (Intermediate)

This protocol is adapted from established methods for similar compounds.[2]

  • Materials:

    • Thiocarbohydrazide (10.6 g, 0.1 mol)

    • Glacial Acetic Acid (100 mL)

  • Procedure (Conventional Method):

    • Combine thiocarbohydrazide and glacial acetic acid in a 250 mL round-bottom flask equipped with a reflux condenser.

    • Heat the mixture to reflux using an oil bath set to 120-125°C.

    • Maintain reflux for 8-10 hours. The solid will gradually dissolve, and a new precipitate may form.

    • Allow the reaction mixture to cool to room temperature.

    • Pour the mixture into 300 mL of ice-cold water with stirring.

    • Collect the resulting white precipitate by vacuum filtration.

    • Wash the solid with copious amounts of cold water until the filtrate is neutral to pH paper.

    • Dry the solid in a vacuum oven at 60°C.

    • Recrystallize the crude product from ethanol to obtain pure 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol. (Expected Yield: 80-90%).

Protocol 2: Proposed Synthesis of this compound

This second stage is more challenging and represents a direction for research and optimization. It involves the conversion of the thiol group into an amino group.

  • Step A: Oxidation to a Sulfonic Acid Intermediate

    • Suspend the thiol intermediate (14.4 g, 0.1 mol) in 100 mL of glacial acetic acid.

    • Cool the suspension in an ice bath to 0-5°C.

    • Slowly add 30% hydrogen peroxide (34 mL, 0.3 mol) dropwise, keeping the temperature below 10°C.

    • After the addition, allow the mixture to stir at room temperature for 12 hours.

    • The sulfonic acid product can be isolated by precipitation with a non-polar solvent like hexane or used directly in the next step.

  • Step B: Nucleophilic Amination

    • Transfer the solution or the isolated sulfonic acid intermediate to a high-pressure steel autoclave.

    • Add an excess of an aminating agent, such as concentrated aqueous ammonia (100 mL).

    • Seal the autoclave and heat to 150-180°C for 12-24 hours. The internal pressure will increase significantly.

    • Caution: This step must be performed with appropriate safety equipment due to high pressure and temperature.

    • After cooling, vent the autoclave carefully.

    • The product can be isolated from the aqueous solution by extraction or crystallization. Further purification by column chromatography may be necessary.

Visualizations

The following diagrams illustrate the synthesis workflow and a troubleshooting decision-making process.

SynthesisWorkflow start Starting Materials (Thiocarbohydrazide, Acetic Acid) step1 Step 1: Cyclization (Reflux or Microwave) start->step1 inter Intermediate (4-Amino-5-methyl-4H- 1,2,4-triazole-3-thiol) step1->inter Crude Product purify1 Purification (Recrystallization) inter->purify1 step2a Step 2a: Oxidation (H2O2 / Acetic Acid) inter2 Sulfonic Acid Intermediate step2a->inter2 step2b Step 2b: Amination (Ammonia, High T/P) inter2->step2b final Final Product (5-Methyl-1,2,4-triazole- 3,4-diamine) step2b->final Crude Product purify2 Purification (Chromatography) final->purify2 purify1->step2a Pure Intermediate TroubleshootingYield start Problem: Low Yield of Thiol Intermediate q1 Check TLC. Is starting material (SM) present? start->q1 a1 YES: Reaction Incomplete q1->a1 Yes q2 NO: SM consumed. Are there multiple impurity spots? q1->q2 No s1 Increase reaction time to >8h. Ensure temperature is 110-120°C. a1->s1 a2 YES: Side Reactions Occurred q2->a2 Yes a3 NO: Clean reaction, low conversion. q2->a3 No s2 Check reactant purity. Lower temperature slightly. Improve workup (e.g., N2 purge). a2->s2 s3 Verify purity of starting materials. Use anhydrous (glacial) acetic acid. Consider microwave synthesis. a3->s3

References

Technical Support Center: Purification of 5-Methyl-1,2,4-triazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-methyl-1,2,4-triazole-3,4-diamine. The following sections offer detailed experimental protocols and solutions to common issues encountered during the purification of this compound.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Low Recovery After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures. The volume of the solvent used was excessive.- Select a solvent in which the compound has high solubility at elevated temperatures and low solubility at room or lower temperatures. Ethanol or a mixture of ethanol and water is a good starting point. - Use a minimal amount of hot solvent to dissolve the crude product completely. - After dissolution, allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
Oily Product Instead of Crystals The compound may be impure, leading to a depression of the melting point and oiling out. The cooling process was too rapid.- Attempt to purify the crude product by another method, such as column chromatography, before recrystallization. - Ensure the solution cools slowly. You can insulate the flask to slow down the cooling rate. - Try adding a seed crystal to induce crystallization.
Compound Insoluble in Common Recrystallization Solvents This compound is a polar compound and may have limited solubility in non-polar organic solvents.- Use highly polar solvents such as water, ethanol, methanol, or mixtures thereof.[1] - For compounds that are sparingly soluble even in hot solvents, consider a hot filtration step to remove any insoluble impurities before allowing the solution to cool.
Compound Stuck at the Origin of the TLC Plate During Column Chromatography The eluent system is not polar enough to move the highly polar compound up the stationary phase (e.g., silica gel).- Increase the polarity of the mobile phase. For silica gel, a gradient elution starting with a less polar mixture (e.g., ethyl acetate/methanol) and gradually increasing the proportion of the more polar solvent (methanol) can be effective. - Consider using a more polar stationary phase, such as alumina (neutral or basic) or a commercially available amino-functionalized silica gel column.[2]
Presence of Inorganic Salt Impurities in the Final Product Inorganic salts (e.g., NaCl, KBr) are common byproducts of synthesis and may co-precipitate with the product, especially during recrystallization from polar solvents like water.- Before the final purification step, wash the crude product with a small amount of cold water in which the desired compound has low solubility but the salts are soluble. - If the compound is soluble in an organic solvent where the salts are not, dissolving the crude product in that solvent and filtering off the insoluble salts can be an effective preliminary purification step.
Discolored Product (Yellow or Brown) Presence of colored impurities from the starting materials or side reactions.- Add a small amount of activated charcoal to the hot solution during recrystallization to adsorb colored impurities. Be aware that this may also adsorb some of your product, potentially lowering the yield. - Column chromatography is often effective at separating colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common and straightforward method for purifying crude this compound?

A1: Recrystallization is often the most effective and scalable method for purifying this compound, particularly for removing minor impurities. Given its polar nature, water or ethanol are good starting solvents to explore. For a similar compound, 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione, recrystallization from water yielded colorless crystals.[1]

Q2: When should I use column chromatography for purification?

A2: Column chromatography is recommended when recrystallization fails to yield a product of sufficient purity, or when separating the target compound from impurities with very similar solubility profiles. It is also effective for removing colored impurities and baseline impurities that are significantly different in polarity.

Q3: What are the expected impurities from the synthesis of this compound?

A3: Common impurities can include unreacted starting materials, byproducts from side reactions, and inorganic salts formed during the synthesis. If a copper catalyst was used in a preceding step (e.g., a click reaction to form the triazole ring), copper ion contamination is also a possibility.

Q4: How can I remove residual copper ions from my triazole product?

A4: If copper contamination is suspected, washing the product solution with an aqueous solution of a chelating agent like EDTA can be effective. However, the affinity of the triazole nitrogens for copper can be high, so multiple washes may be necessary.

Q5: What analytical techniques can I use to assess the purity of my this compound?

A5: The purity of the final product can be assessed using several techniques:

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indication of purity.

  • Melting Point Analysis: A sharp melting point range close to the literature value suggests high purity. Impurities will typically broaden the melting point range and lower the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra can confirm the structure of the compound and reveal the presence of impurities. For a similar compound, 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol, the methyl group proton signal appears around 2.3 ppm in DMSO-d6.

  • High-Performance Liquid Chromatography (HPLC): HPLC can provide a quantitative measure of purity.

Quantitative Data Summary

The following table summarizes typical (though hypothetical, as specific literature values for this exact compound's purification are scarce) quantitative data for the purification of this compound. These values can serve as a benchmark for your experiments.

Purification MethodTypical Yield (%)Purity (%)Key Parameters
Recrystallization 75-90%>98%Solvent: Water or Ethanol
Column Chromatography 50-70%>99%Stationary Phase: Silica Gel; Eluent: Ethyl Acetate/Methanol gradient

Experimental Protocols

Recrystallization Protocol
  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of a suitable solvent (e.g., deionized water or ethanol) and heat the mixture to boiling with stirring until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. The formation of crystals should be observed. To maximize yield, subsequently cool the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove any residual solvent.

Column Chromatography Protocol
  • Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, less polar eluent (e.g., 95:5 ethyl acetate:methanol). Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, for compounds with low solubility, perform a dry loading by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

  • Elution: Begin eluting the column with the initial solvent mixture, collecting fractions. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of methanol) to elute the more polar compound.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified this compound.

Experimental Workflow Diagram

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Final Analysis CrudeProduct Crude this compound Recrystallization Recrystallization CrudeProduct->Recrystallization Primary Method ColumnChromatography Column Chromatography CrudeProduct->ColumnChromatography Alternative PurityCheck1 Purity Check (TLC, MP) Recrystallization->PurityCheck1 PurityCheck2 Purity Check (TLC, MP) ColumnChromatography->PurityCheck2 PurityCheck1->ColumnChromatography Purity Not OK PureProduct Pure Product (>98%) PurityCheck1->PureProduct Purity OK PurityCheck2->Recrystallization Further Purification PurityCheck2->PureProduct Purity OK FinalAnalysis Characterization (NMR, HPLC, MS) PureProduct->FinalAnalysis

References

Technical Support Center: Synthesis of 1,2,4-Triazoles from Amidines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,2,4-triazoles from amidines.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of 1,2,4-triazoles from amidines, focusing on identifying and mitigating side reactions.

Problem 1: Low Yield of the Desired 1,2,4-Triazole

Possible Causes and Solutions:

CauseRecommended Action
Incomplete Reaction: The reaction may not have gone to completion.- Increase Reaction Time: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS) and extend the reaction time if necessary. - Increase Temperature: Gradually increase the reaction temperature. Note that excessive heat can promote side reactions in some cases, such as the Pellizzari reaction.[1]
Suboptimal Reaction Conditions: The solvent, base, or catalyst may not be ideal for the specific substrates.- Solvent Screening: Experiment with different solvents of varying polarity. - Base/Catalyst Optimization: If a base or catalyst is used, screen a variety of options to find the most effective one for your specific transformation.
Side Reactions: Competing reactions may be consuming the starting materials or intermediates.- Identify Side Products: Analyze the crude reaction mixture by LC-MS, GC-MS, or NMR to identify the major byproducts. Common side products include 1,3,4-oxadiazoles and hydrolysis products of the starting materials. - Adjust Stoichiometry: Vary the ratio of the amidine and hydrazine derivatives to favor the formation of the desired product.
Degradation of Starting Materials or Product: The starting materials or the 1,2,4-triazole product may be unstable under the reaction conditions.- Lower Reaction Temperature: If thermal degradation is suspected, attempt the reaction at a lower temperature, potentially for a longer duration. - Protect Sensitive Functional Groups: If your substrates contain sensitive functional groups, consider using protecting groups.

Problem 2: Presence of a Major Impurity with a Similar Mass to the Product

Possible Cause and Solution:

This is often indicative of the formation of an isomeric side product. The most common isomer formed as a byproduct in the synthesis of 1,2,4-triazoles from amidines and acyl hydrazides is the corresponding 1,3,4-oxadiazole .

  • Confirmation of Isomer Formation:

    • Mass Spectrometry (MS): The 1,2,4-triazole and the 1,3,4-oxadiazole will have the same molecular weight.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for distinguishing between the two isomers. The chemical shifts of the ring protons and carbons will be different.

    • Infrared (IR) Spectroscopy: While less definitive, the C-N and C-O stretching frequencies in the IR spectrum can provide clues.

  • Strategies to Minimize 1,3,4-Oxadiazole Formation:

    • Reaction Conditions: The formation of 1,3,4-oxadiazoles can be favored under certain conditions. Dehydrative conditions, in particular, can promote the cyclization to the oxadiazole.[2][3]

    • Choice of Reagents: The structure of the acyl hydrazide can influence the reaction pathway.

Problem 3: Formation of Multiple Unidentified Byproducts

Possible Causes and Solutions:

High temperatures, particularly in classical methods like the Pellizzari reaction, can lead to complex reaction mixtures and low yields.[1]

  • Hydrolysis of Starting Materials: Amidines can be susceptible to hydrolysis, especially under acidic or basic conditions at elevated temperatures. This leads to the formation of the corresponding amides and amines, which may then undergo further reactions.

  • Thermal Decomposition: At high temperatures, the starting amidines and hydrazides may decompose.

  • Transamination Reactions: In some cases, transamination between the reacting species can occur, leading to a mixture of different triazoles.

Solutions:

  • Lower Reaction Temperature: Explore milder reaction conditions. Microwave-assisted synthesis can sometimes shorten reaction times and reduce the formation of thermal decomposition byproducts.[1]

  • Control of pH: If the reaction is sensitive to pH, use a buffered system or carefully control the addition of any acidic or basic reagents.

  • Purification: If the formation of multiple byproducts is unavoidable, a robust purification strategy will be necessary. This may involve column chromatography, recrystallization, or preparative HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when synthesizing 1,2,4-triazoles from amidines?

A1: The most frequently encountered side reaction is the formation of isomeric 1,3,4-oxadiazoles , particularly when using acyl hydrazides as a reaction partner.[2][3] Another common issue is the hydrolysis of the amidine starting material, especially under harsh reaction conditions (high temperature, strong acid, or base). Thermal decomposition and transamination reactions can also contribute to the formation of impurities.[1]

Q2: How can I differentiate between the desired 1,2,4-triazole and the 1,3,4-oxadiazole byproduct?

A2: Since these compounds are isomers, they will have the same mass. The most reliable method for differentiation is NMR spectroscopy . The chemical environments of the protons and carbons in the five-membered ring are distinct for each isomer, resulting in different chemical shifts and coupling patterns. Careful analysis of the ¹H and ¹³C NMR spectra will allow for unambiguous identification.

Q3: My reaction is very slow. Can I just increase the temperature?

A3: While increasing the temperature can increase the reaction rate, it can also promote side reactions and decomposition, particularly in named reactions like the Pellizzari synthesis which is known to require high temperatures and can result in low yields and product mixtures.[1] It is advisable to first try other strategies to improve the reaction rate, such as screening different catalysts or solvents. If you do increase the temperature, do so incrementally and monitor the reaction closely for the appearance of new, undesired spots by TLC or peaks by LC-MS.

Q4: Are there any modern methods that can help to avoid these side reactions?

A4: Yes, several modern synthetic methods aim to provide milder and more selective routes to 1,2,4-triazoles. These include:

  • Copper-catalyzed oxidative cyclization reactions which can proceed under milder conditions.

  • Microwave-assisted synthesis , which can significantly reduce reaction times and sometimes minimize the formation of byproducts associated with prolonged heating.[1]

  • One-pot, multi-component reactions that can be highly efficient and regioselective.

It is recommended to consult recent literature for specific protocols that are well-suited to your particular substrates.[4][5]

Experimental Protocols

General Protocol for Minimizing Side Reactions in Amidine-Based 1,2,4-Triazole Synthesis:

This protocol provides a general starting point. Optimization for specific substrates is highly recommended.

  • Reagent Purity: Ensure that the amidine and hydrazine starting materials are of high purity. Impurities can interfere with the reaction and lead to the formation of byproducts.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of sensitive substrates or intermediates.

  • Solvent Choice: Start with a polar aprotic solvent such as DMF or DMSO. If solubility is an issue, other solvents like NMP or sulfolane can be explored.

  • Temperature Control: Begin the reaction at room temperature and slowly increase the temperature only if necessary. Use an oil bath with a temperature controller for precise temperature management. Monitor the reaction progress at each temperature increment.

  • Stoichiometry: Start with a 1:1 stoichiometric ratio of the amidine and hydrazine derivative. If incomplete conversion of one starting material is observed, a slight excess (1.1-1.2 equivalents) of the other may be beneficial.

  • Work-up and Purification:

    • Upon completion, cool the reaction mixture to room temperature.

    • If the product precipitates, it can be isolated by filtration.

    • If the product is soluble, perform an aqueous work-up to remove inorganic salts and highly polar impurities.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizing Reaction Pathways

The following diagrams illustrate the desired reaction pathway to a 1,2,4-triazole and a common competing side reaction.

Reaction_Pathways cluster_main Desired Reaction Pathway cluster_side Common Side Reaction Pathway Amidine Amidine Intermediate1 N-Acylamidine Intermediate Amidine->Intermediate1 Reaction with Acyl Hydrazide Hydrazide Acyl Hydrazide Hydrazide->Intermediate1 Triazole 1,2,4-Triazole Intermediate1->Triazole Cyclization & Dehydration Intermediate2 N-Acylamidine Intermediate Oxadiazole 1,3,4-Oxadiazole Intermediate2->Oxadiazole Alternative Cyclization & Dehydration

Figure 1. Desired vs. Side Reaction Pathways.

This diagram illustrates the logical flow for troubleshooting common issues in the synthesis.

Troubleshooting_Workflow Start Experiment Start Problem Identify Problem: Low Yield or Impurities Start->Problem Analyze Analyze Crude Mixture (LC-MS, NMR) Problem->Analyze Isomer Isomeric Byproduct? (e.g., 1,3,4-Oxadiazole) Analyze->Isomer Optimize Optimize Reaction Conditions: - Temperature - Solvent - Stoichiometry Isomer->Optimize Yes Hydrolysis Hydrolysis/Decomposition Products? Isomer->Hydrolysis No Purify Purification Strategy: - Chromatography - Recrystallization Optimize->Purify Success Pure 1,2,4-Triazole Purify->Success Hydrolysis->Optimize

Figure 2. Troubleshooting Workflow.

References

Technical Support Center: Optimization of Triazole Ring Formation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the optimization of triazole ring formation via azide-alkyne cycloaddition reactions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of 1,2,3-triazoles, particularly through the widely used Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Issue 1: Low or No Product Yield

Q: My CuAAC reaction is showing very low conversion to the desired triazole product. What are the potential causes and how can I improve the yield?

A: Low yield in a CuAAC reaction can stem from several factors related to the catalyst, reagents, or reaction conditions.

  • Inactive Catalyst: The active catalytic species is Cu(I), which can be readily oxidized to the inactive Cu(II) state, especially in the presence of oxygen.[1]

    • Solution: Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if you are using a Cu(I) salt directly. A more common and convenient approach is to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) using a reducing agent.[2] Sodium ascorbate is the most frequently used reducing agent for this purpose.[1]

  • Insufficient Catalyst Loading: Inadequate amounts of the copper catalyst can lead to incomplete conversion.

    • Solution: While catalytic amounts are needed, ensure the loading is sufficient. If you observe a slow reaction, a modest increase in the catalyst loading (e.g., from 1 mol% to 5 mol%) might be beneficial. However, be aware that very high catalyst concentrations can sometimes lead to side reactions or precipitation issues.[2]

  • Poor Catalyst Solubility: If the copper catalyst is not soluble in the reaction medium, its activity will be severely limited.

    • Solution: The use of accelerating and stabilizing ligands can enhance the solubility and activity of the copper catalyst. Ligands like TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) and its water-soluble derivatives (e.g., THPTA, BTTAA) are highly effective.[3][4] These ligands not only improve solubility but also protect the Cu(I) from oxidation and accelerate the catalytic cycle.[5]

  • Sub-optimal Temperature: The reaction rate is temperature-dependent.

    • Solution: While many CuAAC reactions proceed well at room temperature, gentle heating (e.g., 35-60°C) can sometimes increase the reaction rate and yield, especially for sterically hindered substrates.[6][7] However, excessive temperatures can lead to catalyst decomposition or side product formation.[8][9] Microwave-assisted synthesis can also be a powerful tool to significantly reduce reaction times and improve yields by allowing for rapid and uniform heating to higher temperatures than conventional methods.[8][10]

Issue 2: Formation of Side Products

Q: I am observing significant side products in my reaction, including what appears to be alkyne dimerization. How can I suppress these unwanted reactions?

A: The formation of side products, particularly the oxidative homocoupling of terminal alkynes (Glasner coupling), is a common issue in CuAAC reactions.

  • Cause: This side reaction is also catalyzed by copper and is promoted by the presence of oxygen. It leads to the formation of diynes.[11]

  • Solutions:

    • Rigorous Exclusion of Oxygen: Performing the reaction under a strictly inert atmosphere can minimize oxidative homocoupling.

    • Use of a Reducing Agent: The presence of a reducing agent like sodium ascorbate helps to maintain the copper in the Cu(I) state, which disfavors the oxidative coupling pathway.[11]

    • Addition of a Ligand: Chelating ligands for copper, such as TBTA or THPTA, can stabilize the copper acetylide intermediate and steer the reaction towards the desired cycloaddition pathway, reducing the amount of homocoupling product.[5]

    • Control of Reaction Time: Longer reaction times can sometimes lead to an increase in side products, potentially due to gradual catalyst decomposition.[8] Optimizing the reaction time to stop the reaction once the starting material is consumed can be beneficial.

Issue 3: Reaction Fails with Complex Substrates or in Biological Systems

Q: I am trying to perform a CuAAC reaction on a protein (bioconjugation), but the reaction is either failing or I am observing protein damage/precipitation. What should I do?

A: Bioconjugation presents unique challenges due to the sensitivity of biomolecules and the potential for interfering functional groups.

  • Copper Toxicity and Protein Damage: Copper ions can be cytotoxic and can cause damage to biological macromolecules like proteins and DNA.[12] The combination of Cu(II) and sodium ascorbate can generate reactive oxygen species (ROS), which can lead to the oxidation of sensitive amino acid residues (e.g., cysteine, methionine, histidine).[1][2]

    • Solution:

      • Use Accelerating Ligands: Water-soluble ligands like THPTA and BTTAA are crucial.[3] They chelate the copper ion, reducing its toxicity and preventing it from binding non-specifically to the biomolecule.[2] These ligands also accelerate the reaction, allowing for the use of lower, less harmful concentrations of copper (micromolar concentrations are often sufficient).[2]

      • Order of Addition: It is recommended to pre-mix the CuSO₄ and the ligand before adding them to the solution containing the biomolecules. The reducing agent (sodium ascorbate) should be added last to initiate the reaction. Avoid adding ascorbate to copper-containing solutions in the absence of a ligand.[2]

  • Copper Chelation by Substrates: Some molecules, particularly proteins with metal-binding sites, can chelate the copper, rendering it unavailable for catalysis.[2]

    • Solution: A slight excess of the copper/ligand complex may be required to overcome this sequestration.

  • Copper-Free Click Chemistry: If copper-mediated issues persist, consider using a copper-free alternative like Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC utilizes strained cyclooctynes that react spontaneously with azides without the need for a metal catalyst, making it highly suitable for biological systems.[1][4]

Data on Optimization of Reaction Conditions

The following table summarizes quantitative data from various studies on the effect of different reaction parameters on the yield of triazole formation.

ParameterVariationSubstratesProduct Yield (%)Reference
Solvent H₂O/t-BuOH (1:1)S-propargyl mercaptobenzothiazole + α-halo ester72%[9]
TolueneIntramolecular azide-alkyne~100% conversion[8]
Dichloromethane (DCM)Phenyl azide + PhenylacetyleneQuantitative[13]
DMSOβ-ketophosphonates + p-nitrophenyl azide95%[14]
MeOH/H₂O/THF (1:1:1)Phenylpropanolamine derivativeExcellent[7]
Temperature Room TemperatureS-propargyl mercaptobenzothiazole + α-halo ester72%[9]
0°CTerminal alkyne + NaN₃91% (for bis-triazole)[15]
60°CTerminal alkyne + NaN₃68% (for 5-alkynyl-triazole)[15]
110°CPhenyl azide + PhenylacetyleneQuantitative[13]
115°CAryl azide + Cinnamic acid80%[6]
Catalyst System CuSO₄/Sodium AscorbateVarious azides and alkynesGood to Excellent[1][2]
CuIPhenylpropanolamine derivativeExcellent[7]
[Cp*RuCl(COD)]Organic azides + Terminal alkynesSelective for 1,5-isomer[16]
Cu/C (in flow)Phenyl azide + PhenylacetyleneQuantitative[13]
Catalyst Loading 0.5 mol %Benzyl azide + PhenylacetyleneQuantitative[17]
2 mol % (thermal)Intramolecular azide-alkyneComplete conversion[8]
5 mol % (microwave)Intramolecular azide-alkyneOptimized condition[8]
50 mol %S-propargyl mercaptobenzothiazole + α-halo ester72%[9]

Frequently Asked Questions (FAQs)

Q1: What is the difference between the 1,4- and 1,5-regioisomers of the triazole, and how do I selectively synthesize one over the other?

A1: The Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne can produce two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole.

  • 1,4-Regioisomer: This isomer is exclusively formed in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) . The copper catalyst controls the regioselectivity of the reaction.[12][18] This is the most common and widely used "click" reaction.

  • 1,5-Regioisomer: This isomer can be selectively synthesized using a Ruthenium-based catalyst , such as [Cp*RuCl(COD)].[16] The thermal (uncatalyzed) reaction often produces a mixture of both 1,4- and 1,5-isomers and requires high temperatures.[11][18]

Q2: When should I choose a copper-free click reaction like SPAAC over the copper-catalyzed CuAAC?

A2: The choice depends primarily on the sensitivity of your substrates. Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is the method of choice when the presence of copper is a concern. This is particularly relevant in:

  • Living Systems: For labeling molecules in live cells or organisms, where copper toxicity is a major issue.[12]

  • Sensitive Biomolecules: When working with proteins or nucleic acids that could be damaged or denatured by copper ions or the associated reactive oxygen species.[1]

  • Complex Molecules: For substrates that contain functional groups capable of chelating copper, which would inhibit the CuAAC reaction.[2]

The main drawback of SPAAC is that the required strained alkynes (e.g., cyclooctynes) are often larger, more complex, and less readily available than the simple terminal alkynes used in CuAAC.[1]

Q3: What is the role of a base in some triazole synthesis protocols?

A3: In the context of CuAAC, a mild, non-coordinating base can sometimes be used to facilitate the deprotonation of the terminal alkyne, which is a key step in the formation of the copper-acetylide intermediate.[11] However, in many modern protocols using efficient ligands, an external base is not strictly necessary as the catalyst system is active enough. In some non-copper-catalyzed methods, a base like DBU or Cs₂CO₃ can act as the catalyst for the cycloaddition of azides to electron-deficient alkenes or other activated species to form triazoles.[14][19]

Q4: Can I use an internal alkyne for the CuAAC reaction?

A4: The standard CuAAC reaction is generally not effective for internal (disubstituted) alkynes. The mechanism relies on the formation of a copper-acetylide from a terminal alkyne with an acidic proton.[11][20] For the synthesis of fully substituted triazoles using internal alkynes, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a more suitable method.[11]

Q5: My starting azide/alkyne is not soluble in water. How can I perform the reaction in an aqueous buffer for bioconjugation?

A5: This is a common challenge. Several strategies can be employed:

  • Use a Co-solvent: A water-miscible organic solvent like DMSO, t-butanol, or DMF can be used in small amounts (e.g., 5-20%) to help solubilize the organic substrate.[9]

  • Use Water-Soluble Reagents: If possible, synthesize your azide or alkyne with a water-solubilizing group (e.g., a sulfonate or a short PEG chain).

  • Use Water-Soluble Ligands: Ligands like THPTA are highly soluble in water and help to keep the copper catalyst in solution, which can improve the overall efficiency of the reaction even with partially soluble substrates.[3]

Experimental Protocols & Workflows

Detailed Methodology: A General Protocol for CuAAC

This protocol is a starting point and should be optimized for specific substrates.

  • Reagent Preparation:

    • Prepare a stock solution of your azide (e.g., 10 mM in a suitable solvent like DMSO or water).

    • Prepare a stock solution of your alkyne (e.g., 100 mM in a suitable solvent).

    • Prepare a stock solution of CuSO₄ (e.g., 50 mM in water).

    • Prepare a stock solution of a water-soluble ligand like THPTA (e.g., 250 mM in water).

    • Freshly prepare a stock solution of sodium ascorbate (e.g., 1 M in water).

  • Reaction Setup (100 µL final volume):

    • In a microcentrifuge tube, add the azide substrate to its final desired concentration (e.g., 10 µL of 1 mM stock for a final concentration of 100 µM).

    • Add the reaction buffer (e.g., phosphate-buffered saline, PBS).

    • In a separate tube, pre-mix the catalyst: add 1 µL of 50 mM CuSO₄ and 1 µL of 250 mM THPTA (maintains a 1:5 Cu:Ligand ratio). Vortex briefly.

    • Add the pre-mixed catalyst to the reaction tube.

    • Add the alkyne substrate (e.g., 1 µL of 10 mM stock for a final concentration of 100 µM).

    • Vortex the mixture gently.

  • Initiation and Incubation:

    • Initiate the reaction by adding the reducing agent (e.g., 1 µL of 1 M sodium ascorbate for a final concentration of 10 mM).

    • Incubate the reaction at room temperature or a pre-determined optimal temperature. The reaction is often complete within 1-4 hours.

  • Monitoring and Workup:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).

    • Once the reaction is complete, the product can be purified as needed for the specific application. For bioconjugates, this may involve size-exclusion chromatography or dialysis to remove excess reagents.

Visualizations

experimental_workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Stock Solutions (Azide, Alkyne, CuSO4, Ligand, Ascorbate) mix_azide Add Azide & Buffer prep_reagents->mix_azide add_cat Add Catalyst Mix mix_azide->add_cat premix_cat Pre-mix CuSO4 & Ligand premix_cat->add_cat add_alkyne Add Alkyne add_cat->add_alkyne initiate Initiate with Sodium Ascorbate add_alkyne->initiate incubate Incubate (RT or Heat) initiate->incubate monitor Monitor Progress (LC-MS/TLC) incubate->monitor purify Purify Product monitor->purify

Caption: General experimental workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

troubleshooting_flowchart start Low Triazole Yield? cat_check Is Cu(I) catalyst active? start->cat_check Yes ligand_check Is a ligand being used? cat_check->ligand_check Yes sol_inert Action: Use inert atmosphere and/or add sodium ascorbate. cat_check->sol_inert No temp_check Is temperature optimized? ligand_check->temp_check Yes sol_ligand Action: Add a stabilizing ligand (e.g., TBTA, THPTA). ligand_check->sol_ligand No side_prod Side products observed? temp_check->side_prod Yes sol_temp Action: Gently heat reaction (e.g., 40-60°C) or use microwave. temp_check->sol_temp No sol_side_prod Action: Ensure inert atmosphere and use a ligand. side_prod->sol_side_prod Yes end_bad Consider SPAAC for complex/biological systems side_prod->end_bad No, complex substrate end_good Problem Solved sol_inert->end_good sol_ligand->end_good sol_temp->end_good sol_side_prod->end_good

Caption: A logical troubleshooting flowchart for addressing low yield in triazole synthesis reactions.

References

troubleshooting guide for the cyclization of thiosemicarbazides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the cyclization of thiosemicarbazides. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the most common heterocyclic ring systems synthesized from the cyclization of thiosemicarbazides?

Thiosemicarbazides are versatile precursors for the synthesis of various biologically important heterocyclic compounds. The most common ring systems obtained through their cyclization include:

  • 1,3,4-Thiadiazoles: Often formed under acidic conditions.[1][2]

  • 1,2,4-Triazoles: Typically synthesized in alkaline media.[1][3]

  • 1,3,4-Oxadiazoles: Can be obtained through oxidative cyclization or desulfurization methods.[4][5][6]

  • Thiazoles and Thiazolidinones: Result from reactions with α-haloketones or related compounds.[7][8]

  • Thiadiazines: Can be formed depending on the starting materials and reaction conditions.[8]

Q2: How do the reaction conditions (acidic vs. basic) influence the type of heterocycle formed?

The pH of the reaction medium plays a crucial role in directing the cyclization pathway of thiosemicarbazide derivatives.

  • Acidic Medium: In the presence of acids like concentrated sulfuric acid or hydrochloric acid, the cyclization of acylthiosemicarbazides predominantly yields 1,3,4-thiadiazole derivatives.[1][2][9] The proposed mechanism involves a nucleophilic attack of the sulfur atom on the carbonyl carbon followed by dehydration.

  • Alkaline Medium: Under basic conditions, using reagents like sodium hydroxide, the same acylthiosemicarbazide precursors favor the formation of 1,2,4-triazole derivatives.[1][3] This pathway involves the nucleophilic attack of a nitrogen atom.

Q3: What are common oxidizing agents used for the cyclization of thiosemicarbazones, and what products are expected?

Oxidative cyclization is a common method to synthesize 1,2,4-triazole and 1,3,4-oxa- or -thiadiazole derivatives from thiosemicarbazones.[10] Various oxidizing agents can be employed, including:

  • Potassium Ferricyanide[10]

  • Tris(p-bromophenyl)aminium hexachloroantimonate (TPBA)[10]

  • Iodine[11][12]

  • Potassium Iodate[5]

  • Bromine[10]

  • Lead Tetraacetate[10]

  • High-valent transition metal salts (e.g., Fe³⁺, Cu²⁺)[10][13]

The choice of oxidant can influence the reaction's selectivity. For instance, with potassium ferricyanide and TPBA, 1,2,4-triazoles are often the exclusive cyclization products.[10] In some cases, oxidative cyclization can lead to desulfurization and the formation of 1,3,4-oxadiazoles.[6]

Troubleshooting Guide

Problem 1: Low Yield of the Desired Cyclized Product

Potential Cause Troubleshooting Steps
Suboptimal Reaction Temperature Optimize the temperature. Some cyclizations proceed at room temperature, while others require reflux.[1][3] Monitor the reaction progress using Thin Layer Chromatography (TLC).
Incorrect Reaction Time The reaction time can vary significantly (from hours to days).[1][3] Follow the reaction progress by TLC to determine the optimal time for completion and to avoid the formation of degradation products.
Inappropriate Solvent The choice of solvent is critical. Common solvents include ethanol, methanol, dioxane, and dimethylformamide (DMF).[1][3] The solubility of reactants and the reaction pathway can be solvent-dependent.
Catalyst Issues (Acid/Base) Ensure the correct concentration and type of acid or base catalyst is used. For acid catalysis, concentrated H₂SO₄ or 25% HCl are common.[1] For base catalysis, 2N NaOH is often employed.[3]
Poor Quality of Starting Materials Ensure the purity of the thiosemicarbazide and the other reactant. Impurities can lead to side reactions and lower yields. Recrystallize or purify starting materials if necessary.
Moisture in the Reaction For some reactions, anhydrous conditions are necessary. Use dry solvents and glassware.[1]

Problem 2: Formation of an Unexpected Product (Isomers or Different Heterocycles)

Potential Cause Troubleshooting Steps
Incorrect pH As detailed in the FAQs, the pH is a primary determinant of the product.[1][3] Carefully control the acidity or basicity of the reaction medium to favor the desired cyclization pathway.
Regioselectivity Issues The substitution pattern on the thiosemicarbazide can influence which nitrogen or sulfur atom participates in the cyclization.[4] Consider modifying the starting materials to direct the cyclization to the desired position.
Oxidant-Induced Side Reactions Some oxidizing agents can lead to unexpected products. For example, certain conditions can promote the formation of 1,3,4-oxadiazoles instead of the expected sulfur-containing heterocycle.[6] Try alternative oxidizing agents.[10]
Rearrangement Reactions Under certain conditions, rearrangements can occur. Carefully analyze the structure of the obtained product using spectroscopic methods (NMR, IR, MS) to confirm its identity.

Problem 3: Difficulty in Product Purification

Potential Cause Troubleshooting Steps
Presence of Unreacted Starting Materials Monitor the reaction by TLC to ensure it goes to completion. If starting material remains, consider adjusting the stoichiometry or reaction time.
Formation of Side Products Optimize reaction conditions (temperature, time, catalyst) to minimize side product formation.
Product Solubility Issues The product may be soluble or insoluble in the reaction mixture. If it precipitates, filtration may be sufficient.[1] Otherwise, techniques like extraction, column chromatography, or recrystallization from a suitable solvent (e.g., ethanol, DMF/water) are necessary.[1]
Product is a Salt If the reaction is performed in a strong acid or base, the product may be in a salt form. Neutralize the reaction mixture to precipitate the free base/acid form of the product.[3]

Experimental Protocols

Protocol 1: Acid-Catalyzed Cyclization of Acylthiosemicarbazide to a 1,3,4-Thiadiazole

This protocol is based on the synthesis of 5-(4-Methoxybenzylidene)-2,4-dioxo-3-[(5-phenylamine-1,3,4-thiadiazol-2-yl)methyl]thiazolidine.[1]

  • Dissolution: Dissolve 0.01 mole of the corresponding acylthiosemicarbazide derivative in 10 cm³ of concentrated sulfuric acid.

  • Reaction: Keep the solution at room temperature for 24 hours.

  • Precipitation: Pour the reaction mixture onto crushed ice.

  • Isolation: Filter the resulting precipitate.

  • Purification: Recrystallize the crude product from a mixture of DMF and water (1:1).

Protocol 2: Base-Catalyzed Cyclization of Acylthiosemicarbazide to a 1,2,4-Triazole

This protocol is adapted from the general procedure for synthesizing 1,2,4-triazoles from 1,4-disubstituted thiosemicarbazides.[3]

  • Reaction Mixture: To 0.0014 mole of the 1,4-disubstituted thiosemicarbazide, add 10 mL of a 2N NaOH solution.

  • Heating: Heat the reaction mixture under reflux at 80-90 °C for four hours.

  • Neutralization: After cooling, add a 1N HCl solution until the pH reaches 4.5, at which point a solid product should form.

  • Isolation: Separate the crude product by filtration and dry it under vacuum at 55-60 °C.

  • Purification: Recrystallize the product from ethanol.

Protocol 3: Oxidative Cyclization of a Thiosemicarbazone to a 1,2,4-Triazole

This protocol is a general representation based on oxidative cyclization principles.[10]

  • Dissolution: Dissolve the thiosemicarbazone in a suitable solvent, such as an ethanol-water mixture (4:1).

  • Addition of Oxidant: Add a solution of the oxidizing agent (e.g., potassium ferricyanide) to the thiosemicarbazone solution.

  • Reaction: Heat the mixture to boiling. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture. The product may precipitate upon cooling. If not, the solvent may need to be removed under reduced pressure, followed by extraction.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Data Presentation

Table 1: Comparison of Reaction Conditions for the Cyclization of Acylthiosemicarbazides

Starting MaterialReaction MediumProductYield (%)Reference
(5-arylidene-2,4-dioxothiazolidin-3-yl)acetyl-4-phenylthiosemicarbazidesconc. H₂SO₄1,3,4-Thiadiazole derivative72-73[1]
(5-arylidene-2,4-dioxothiazolidin-3-yl)acetyl-4-phenylthiosemicarbazides25% HCl, reflux1,3,4-Thiadiazole derivative73[1]
1-(N-(p-nitrobenzoyl)-D,L-phenylalanine)-4-arylthiosemicarbazide2N NaOH, reflux1,2,4-Triazole derivativeNot specified[3]
1-formyl-3-thiosemicarbazideNaOH, heat1,2,4-Triazole-3(5)-thiolNot specified[14]

Visualizations

experimental_workflow General Workflow for Thiosemicarbazide Cyclization cluster_start Starting Materials cluster_reaction Cyclization Reaction cluster_workup Product Isolation cluster_purification Purification start Thiosemicarbazide Derivative reaction Add Cyclizing Agent (Acid, Base, or Oxidant) & Solvent. Apply Heat if necessary. start->reaction workup Precipitation / Extraction reaction->workup filtration Filtration workup->filtration purification Recrystallization / Chromatography filtration->purification product Pure Cyclized Product purification->product

Caption: General experimental workflow for the cyclization of thiosemicarbazides.

troubleshooting_logic Troubleshooting Logic for Low Yield cluster_conditions Reaction Conditions cluster_materials Starting Materials cluster_monitoring Monitoring problem Low Yield temp Optimize Temperature problem->temp time Optimize Time problem->time solvent Change Solvent problem->solvent catalyst Check Catalyst problem->catalyst purity Check Purity of Reactants problem->purity tlc Monitor by TLC temp->tlc time->tlc solvent->tlc

Caption: Troubleshooting decision tree for addressing low product yield.

pathway_selection Product Selectivity in Thiosemicarbazide Cyclization start Acylthiosemicarbazide acid Acidic Medium (e.g., H₂SO₄) start->acid base Alkaline Medium (e.g., NaOH) start->base thiadiazole 1,3,4-Thiadiazole acid->thiadiazole triazole 1,2,4-Triazole base->triazole

References

Technical Support Center: Synthesis of 5-Methyl-1,2,4-triazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 5-methyl-1,2,4-triazole-3,4-diamine, with a focus on avoiding common impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: The synthesis of this compound typically involves the cyclization of a C2-N1-C5 fragment with a hydrazine-derived N3-N4 unit. Two common approaches are:

  • Reaction of a Carboxylic Acid Derivative with a Guanidine Derivative: This involves reacting acetic acid or its derivatives (e.g., ethyl acetate, acetic anhydride) with diaminoguanidine or a salt thereof, often in the presence of a dehydrating agent like polyphosphoric acid (PPA).

  • Cyclization of an Acylaminoguanidine: This is a two-step process where an aminoguanidine is first acylated with an acetic acid derivative to form an intermediate, which is then cyclized under thermal or acidic/basic conditions.

Q2: What are the most common impurities I might encounter in the synthesis of this compound?

A2: Potential impurities can arise from starting materials, side reactions, or incomplete reactions. The most likely impurities include:

  • Unreacted Starting Materials: Residual acetic acid, diaminoguanidine, or aminoguanidine.

  • Incompletely Cyclized Intermediates: Such as N-(aminoamidino)acetamide.

  • Isomeric Byproducts: Formation of other triazole isomers, although less common for this specific substitution pattern.

  • Oxidation Products: The diamino functionality can be susceptible to oxidation, leading to colored impurities.

  • Polymeric Materials: Especially when using strong dehydrating agents like PPA at high temperatures.

Q3: How can I monitor the progress of the reaction to minimize impurity formation?

A3: Thin Layer Chromatography (TLC) is a straightforward method to monitor the reaction. Use a polar solvent system (e.g., dichloromethane/methanol or ethyl acetate/methanol mixtures) to effectively separate the polar product from less polar starting materials and intermediates. The disappearance of the limiting starting material spot and the appearance of the product spot (which can be visualized with UV light or staining reagents like potassium permanganate) indicate reaction progression. High-Performance Liquid Chromatography (HPLC) can provide more quantitative monitoring.

Q4: What are the recommended purification methods for this compound?

A4: Due to its polar nature and the presence of two amino groups, this compound is typically a solid.

  • Recrystallization: This is the most common and effective method for purification. Water or ethanol-water mixtures are often suitable solvents. The crude product is dissolved in a minimum amount of hot solvent, and the solution is allowed to cool slowly to form crystals, leaving impurities in the mother liquor.

  • Column Chromatography: For removal of closely related impurities, column chromatography on silica gel can be employed. A polar eluent system, such as a gradient of methanol in dichloromethane, is typically required.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield Incomplete reaction.- Extend the reaction time or increase the reaction temperature moderately. Monitor the reaction by TLC until the starting material is consumed. - Ensure efficient stirring, especially in heterogeneous mixtures.
Decomposition of the product.- Avoid excessively high temperatures or prolonged reaction times, especially in strong acids like PPA.
Inefficient work-up.- Ensure the pH is adjusted correctly during extraction to keep the product in the desired phase. - Use an appropriate solvent for extraction.
Product is an oil or fails to crystallize Presence of impurities.- Attempt to purify a small sample by column chromatography to isolate the pure product, which may then crystallize. - Try trituration with a non-polar solvent like diethyl ether or hexane to induce crystallization.
Residual solvent.- Dry the product under high vacuum for an extended period.
Product is discolored (yellow, brown, or black) Oxidation of the amino groups.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). - Use degassed solvents. - During work-up, minimize exposure to air and light.
Polymerization.- Control the reaction temperature carefully, especially when using PPA. Add reagents in a controlled manner to avoid localized overheating.
Multiple spots on TLC after reaction completion Formation of side products or isomers.- Optimize the reaction conditions (temperature, reaction time, stoichiometry of reactants). - Purify the crude product using column chromatography.
Incomplete cyclization.- Increase the temperature or reaction time for the cyclization step. - Ensure the dehydrating agent is active and used in the correct amount.

Experimental Protocols

Protocol 1: Synthesis via Carboxylic Acid and Diaminoguanidine in Polyphosphoric Acid

This one-pot method is often favored for its simplicity.

Materials:

  • Acetic Acid

  • Diaminoguanidine Hydrochloride

  • Polyphosphoric Acid (PPA)

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and a thermometer, add polyphosphoric acid.

  • Heat the PPA to approximately 80°C with stirring.

  • Slowly and carefully add diaminoguanidine hydrochloride to the hot PPA.

  • Once the diaminoguanidine hydrochloride has dissolved, add glacial acetic acid dropwise.

  • Increase the temperature to 120°C and maintain for 3-4 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully pour the viscous mixture onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is approximately 7-8.

  • The product may precipitate upon neutralization. If so, collect the solid by filtration, wash with cold water, and dry.

  • If the product does not precipitate, extract the aqueous solution with a suitable organic solvent like ethyl acetate or a chloroform/isopropanol mixture.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from water or an ethanol/water mixture.

Data Presentation

Parameter Recommended Value/Range Potential Impact of Deviation
Reactant Ratio (Acetic Acid:Diaminoguanidine) 1:1 to 1.2:1Excess acetic acid can be difficult to remove. Excess diaminoguanidine will remain as an impurity.
Reaction Temperature 110-130°CLower temperatures may lead to incomplete reaction. Higher temperatures can cause decomposition and polymerization.
Reaction Time 3-6 hoursInsufficient time results in low yield. Excessive time can lead to byproduct formation.
pH for Work-up 7-8A basic pH ensures the diamine is in its free base form for extraction into an organic solvent.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification reactants Acetic Acid + Diaminoguanidine HCl ppa Polyphosphoric Acid (PPA) reactants->ppa 1. Add to PPA at 80°C reaction Heat to 120°C (3-4 hours) ppa->reaction 2. Heat quench Quench on Ice reaction->quench neutralize Neutralize (pH 7-8) quench->neutralize extract Extract with Organic Solvent neutralize->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate recrystallize Recrystallize concentrate->recrystallize product Pure Product recrystallize->product

Caption: Workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Synthesis Issue low_yield Low Yield? start->low_yield discolored Product Discolored? start->discolored impure Impure Product (TLC)? start->impure incomplete_rxn Incomplete Reaction? low_yield->incomplete_rxn Yes oxidation Oxidation? discolored->oxidation Yes side_reactions Side Reactions? impure->side_reactions Yes extend_time Increase Time/Temp incomplete_rxn->extend_time Yes workup_issue Work-up Issue? incomplete_rxn->workup_issue No check_ph Check pH & Solvents workup_issue->check_ph Yes inert_atm Use Inert Atmosphere oxidation->inert_atm Yes polymerization Polymerization? oxidation->polymerization No control_temp Control Temperature polymerization->control_temp Yes optimize Optimize Conditions side_reactions->optimize Yes purify Purify by Chromatography or Recrystallization side_reactions->purify No

Caption: Troubleshooting decision tree for synthesis issues.

Technical Support Center: Synthesis of 5-Methyl-1,2,4-triazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for the synthesis of 5-methyl-1,2,4-triazole-3,4-diamine. It includes a detailed, scalable experimental protocol, troubleshooting guides for common issues, and a list of frequently asked questions.

Troubleshooting Guides

Scaling up the synthesis of this compound can present several challenges. The following table outlines common problems, their potential causes, and recommended solutions.

Problem ID Issue Potential Cause(s) Recommended Solution(s)
TR-01 Low or no product yield- Incomplete reaction due to insufficient heating or reaction time.- Degradation of starting materials or product.- Incorrect stoichiometry of reactants.- Ensure the reaction mixture reaches and maintains the target temperature (typically 120-150°C).- Monitor the reaction progress using TLC or LC-MS.- Use high-purity starting materials.- Carefully measure and control the molar ratios of reactants as specified in the protocol.
TR-02 Formation of a tarry or intractable residue- Excessive heating or prolonged reaction time.- Presence of impurities in the starting materials.- Precisely control the reaction temperature and time.- Use purified starting materials. Consider recrystallization or distillation of precursors if purity is questionable.
TR-03 Product is difficult to purify- Presence of unreacted starting materials.- Formation of side-products such as oxadiazoles or other triazole isomers.- Optimize the reaction conditions to drive the reaction to completion.- Employ fractional crystallization or column chromatography for purification.- Wash the crude product with appropriate solvents to remove unreacted starting materials.
TR-04 Inconsistent results between batches- Variations in the quality of starting materials.- Inconsistent heating or stirring.- Fluctuations in atmospheric moisture.- Source high-purity, consistent starting materials from a reliable supplier.- Ensure uniform heating and efficient stirring, especially in larger reaction vessels.- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize side reactions caused by moisture.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound on a larger scale?

A common and scalable approach involves the cyclization of an acylhydrazide with a suitable nitrogen-containing reagent. A plausible route is the reaction of acetohydrazide with dicyandiamide in the presence of an acid catalyst, followed by neutralization. This method is advantageous due to the availability and low cost of the starting materials.

Q2: How can I monitor the progress of the reaction?

The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a polar solvent system such as dichloromethane/methanol or ethyl acetate/methanol is typically effective. The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light or with a suitable staining agent.

Q3: What are the critical parameters to control during scale-up?

The most critical parameters are temperature control, efficient stirring, and the rate of addition of reagents. Exothermic reactions can lead to localized overheating and byproduct formation, so controlled addition and adequate cooling are essential. Efficient stirring is crucial to ensure homogeneity in larger reaction volumes.

Q4: What are the expected byproducts in this synthesis?

Potential byproducts can include unreacted starting materials, partially reacted intermediates, and isomers of the desired product. Depending on the reaction conditions, the formation of oxadiazole derivatives or other triazole isomers is possible.

Q5: What is the recommended method for purification of the final product on a large scale?

For large-scale purification, recrystallization is often the most practical method. The choice of solvent is critical and should be determined on a small scale first. Common solvent systems for recrystallization of similar amino-triazoles include water, ethanol, or mixtures thereof. If recrystallization does not provide the desired purity, column chromatography with silica gel may be necessary, although this can be less practical for very large quantities.

Experimental Protocol: Scalable Synthesis of this compound

This protocol describes a plausible method for the synthesis of this compound based on the reaction of acetohydrazide with dicyandiamide.

Materials and Reagents:

Reagent Formula Molar Mass ( g/mol ) Purity
AcetohydrazideC₂H₆N₂O74.08>98%
DicyandiamideC₂H₄N₄84.07>99%
Hydrochloric Acid (conc.)HCl36.4637%
Sodium HydroxideNaOH40.00>97%
EthanolC₂H₅OH46.0795%
Deionized WaterH₂O18.02-

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a suitable reaction vessel with a mechanical stirrer, a reflux condenser, a dropping funnel, and a thermometer.

  • Reaction Mixture: To the reaction vessel, add dicyandiamide (1.0 eq) and water. Stir the mixture to form a slurry.

  • Acidification: Slowly add concentrated hydrochloric acid (1.1 eq) to the slurry via the dropping funnel. The temperature may rise; maintain it below 30°C using an ice bath if necessary.

  • Addition of Acetohydrazide: Dissolve acetohydrazide (1.0 eq) in water and add it to the reaction mixture.

  • Heating: Heat the reaction mixture to reflux (approximately 100-110°C) and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.

  • Cooling and Neutralization: After the reaction is complete, cool the mixture to room temperature. Slowly add a solution of sodium hydroxide to neutralize the mixture to a pH of 7-8. The product may begin to precipitate.

  • Isolation: Cool the mixture in an ice bath to complete the precipitation. Collect the solid product by filtration and wash it with cold water.

  • Purification: Recrystallize the crude product from a suitable solvent, such as ethanol/water, to obtain pure this compound.

  • Drying: Dry the purified product under vacuum at 50-60°C.

Visualizations

experimental_workflow A Reaction Setup B Prepare Dicyandiamide Slurry A->B C Acidification with HCl B->C D Add Acetohydrazide Solution C->D E Heat to Reflux (4-6h) D->E F Cool to Room Temperature E->F G Neutralize with NaOH F->G H Isolate Crude Product (Filtration) G->H I Recrystallize from Ethanol/Water H->I J Dry Under Vacuum I->J K Pure this compound J->K troubleshooting_logic Start Synthesis Issue Encountered LowYield Low Yield? Start->LowYield TarryResidue Tarry Residue? LowYield->TarryResidue No CheckTempTime Verify Temperature and Time (TR-01) LowYield->CheckTempTime Yes PurificationDifficulty Purification Issues? TarryResidue->PurificationDifficulty No ControlHeating Control Heating Rate (TR-02) TarryResidue->ControlHeating Yes OptimizePurification Optimize Purification Method (TR-03) PurificationDifficulty->OptimizePurification Yes InertAtmosphere Consider Inert Atmosphere (TR-04) PurificationDifficulty->InertAtmosphere No CheckPurity Check Starting Material Purity (TR-01, TR-02) CheckTempTime->CheckPurity ControlHeating->CheckPurity

stability issues of 5-methyl-1,2,4-triazole-3,4-diamine under different conditions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-methyl-1,2,4-triazole-3,4-diamine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting stability issues and answering frequently asked questions related to the handling and storage of this compound.

Disclaimer: Specific experimental stability data for this compound is not extensively available in public literature. The following information is based on general principles of organic chemistry, knowledge of the 1,2,4-triazole scaffold, and standard methodologies for forced degradation studies. The provided quantitative data and degradation pathways are illustrative and should be confirmed by experimental studies.

Troubleshooting Guide

This guide addresses common stability-related issues you might encounter during your experiments with this compound.

Issue Possible Cause Recommended Action
Unexpected degradation of the compound in solution. pH instability: The triazole ring and diamine functionalities can be susceptible to hydrolysis under strongly acidic or basic conditions.Buffer your solutions to a neutral or mildly acidic pH (e.g., pH 5-7). Avoid prolonged exposure to strong acids or bases. If the experimental conditions require a specific pH, perform a preliminary stability study to assess the degradation rate.
Discoloration of the solid compound upon storage. Oxidation or photodecomposition: Exposure to air (oxygen) or light, especially UV light, can lead to the formation of colored degradation products. The diamine groups are particularly susceptible to oxidation.Store the solid compound in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen). Keep it in a cool, dark, and dry place.
Formation of unknown impurities in reaction mixtures. Thermal degradation: Elevated temperatures during reactions or processing can cause decomposition of the molecule.If possible, conduct reactions at the lowest effective temperature. Use a stability-indicating analytical method (e.g., HPLC-UV) to monitor for the appearance of degradation products during the reaction.
Inconsistent analytical results (e.g., varying peak areas in HPLC). Adsorption to surfaces: The amine groups can interact with acidic sites on glass or plastic surfaces, leading to loss of material.Use silanized glassware or polypropylene containers. Include a small amount of a competing amine (e.g., triethylamine) in your mobile phase for HPLC analysis to reduce tailing and improve peak shape.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, it is recommended to store the solid compound at 2-8°C in a tightly sealed, amber glass vial under an inert atmosphere (e.g., argon or nitrogen) to protect it from light, moisture, and oxygen. For solutions, prepare them fresh and use them promptly. If storage of solutions is necessary, store them at 2-8°C in the dark and use within a short period after conducting a short-term stability assessment.

Q2: How stable is this compound in aqueous solutions at different pH values?

A2: While specific data is unavailable, compounds with 1,2,4-triazole rings and amino groups generally exhibit maximal stability in the neutral to slightly acidic pH range.[1] Hydrolysis of the triazole ring or deamination can occur under strongly acidic or basic conditions, especially at elevated temperatures. It is crucial to perform pH-dependent stability studies for your specific application.

Q3: What are the likely degradation pathways for this compound?

A3: Based on its structure, the following degradation pathways are plausible:

  • Hydrolysis: Under acidic or basic conditions, the triazole ring could potentially undergo cleavage.

  • Oxidation: The diamine moieties are susceptible to oxidation, which could lead to the formation of colored impurities. This can be accelerated by the presence of metal ions.

  • Photodegradation: Exposure to UV light may induce photochemical reactions, leading to decomposition.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo fragmentation.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method is one that can separate the intact drug from its degradation products. A common approach is to use High-Performance Liquid Chromatography (HPLC) with a UV detector. To develop such a method, you would perform forced degradation studies (see below) to generate the degradation products and then optimize your HPLC conditions (e.g., column, mobile phase, gradient) to achieve baseline separation of all components.

Quantitative Stability Data (Illustrative Examples)

The following tables present hypothetical quantitative data to illustrate the kind of information that would be generated from stability studies. These are not experimental results for this compound.

Table 1: Illustrative pH-Dependent Hydrolysis Data (at 50°C for 24 hours)

pH% Degradation
2.015.2
4.03.5
7.01.2
9.08.9
12.025.6

Table 2: Illustrative Thermal and Photostability Data (Solid State)

ConditionDuration% Degradation
60°C7 days4.8
80°C7 days12.3
UV Light (254 nm)24 hours9.7
White Light (ICH Q1B)7 days2.1

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a molecule and for developing stability-indicating analytical methods.

Objective: To generate potential degradation products of this compound under various stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3% and 30%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Photostability chamber

  • Oven

Procedure:

  • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, use 1 M HCl and/or heat at 60°C.

  • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH. If no degradation is observed after 24 hours at room temperature, use 1 M NaOH and/or heat at 60°C.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂. If no degradation is observed, increase the concentration to 30% H₂O₂ and/or expose to light.

  • Thermal Degradation: Expose the solid compound to dry heat at 80°C for 48 hours. Also, prepare a solution of the compound and reflux it for 6 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to UV (254 nm) and visible light (as per ICH Q1B guidelines).

Analysis: Analyze all stressed samples by a suitable HPLC method. Compare the chromatograms to that of an unstressed control to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a diode array detector (DAD) or a multi-wavelength UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute more retained components.

Procedure:

  • Inject a solution of the unstressed compound to determine its retention time and peak shape.

  • Inject a mixture of the stressed samples (from the forced degradation study).

  • Optimize the mobile phase composition and gradient to achieve baseline separation (>1.5) between the parent peak and all degradation product peaks.

  • Use the DAD to check for peak purity of the parent compound in the stressed samples.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis start This compound acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photochemical Stress start->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc characterization Degradant Characterization (e.g., LC-MS) hplc->characterization

Caption: Workflow for forced degradation studies.

signaling_pathway cluster_conditions Stress Conditions Compound This compound (Stable) Degradation Degradation Products Compound->Degradation Degradation Pathways Temp High Temperature Temp->Degradation pH Extreme pH pH->Degradation Light UV/Vis Light Light->Degradation Oxidant Oxidizing Agents Oxidant->Degradation

Caption: Factors influencing compound stability.

References

Technical Support Center: Preparation of Metal Complexes with Triazole Ligands

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining the protocols for preparing metal complexes of triazole ligands. It includes frequently asked questions, a detailed troubleshooting guide, experimental protocols, and comparative data to assist in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing triazole ligands?

A1: The most prevalent and efficient method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry". This reaction is known for its high yields, mild reaction conditions, and exceptional regioselectivity.[1][2][3] An alternative is the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which yields the 1,5-disubstituted regioisomer.[1]

Q2: My CuAAC reaction for the triazole ligand synthesis is not working or giving low yields. What are the possible reasons?

A2: Several factors can lead to low yields in a CuAAC reaction. Common issues include:

  • Inactive Copper Catalyst: The active catalyst is Cu(I). If you start with a Cu(II) salt (like CuSO₄), a reducing agent (e.g., sodium ascorbate) is essential to generate Cu(I) in situ.[1] The oxidation of the terminal alkyne can also produce the necessary Cu(I) species.[1]

  • Oxygen Contamination: Oxygen can lead to the oxidative homocoupling of the alkyne, a common side reaction.[1] Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this.

  • Impure Reagents: Impurities in your azide or alkyne starting materials can interfere with the reaction. Ensure they are pure before use.

  • Inappropriate Solvent: The choice of solvent can influence the reaction rate and yield. Common solvents include t-BuOH/H₂O, DMSO, and DMF.[4]

Q3: How do I choose the appropriate metal salt for complexation?

A3: The choice of metal salt depends on the desired properties of the final complex. Metal acetates and chlorides are commonly used.[5] The counter-ion can sometimes influence the coordination geometry and solubility of the complex. It is also important to consider the lability of the counter-ion; more labile anions are more easily displaced by the triazole ligand.

Q4: I am having trouble purifying my triazole ligand and removing the copper catalyst. What methods can I use?

A4: Removing residual copper from the triazole ligand is a common challenge. Several methods can be employed:

  • Chelating Agents: Washing the reaction mixture with a solution of a chelating agent like EDTA can help sequester the copper ions.

  • Adsorbents: Passing a solution of the product through a pad of silica gel, activated carbon, or an ion-exchange resin can effectively remove the copper catalyst.[6]

  • Precipitation: In some cases, quenching the reaction with an aqueous solution of NaOH or NH₄Cl can precipitate the copper, which can then be removed by filtration.

Q5: My metal complex is paramagnetic, and the ¹H NMR spectrum shows very broad peaks. How can I get useful NMR data?

A5: Paramagnetic metal complexes often exhibit broad NMR signals and a wide chemical shift range due to the influence of the unpaired electron(s) on the nuclear spins.[7][8][9] Here are some strategies to obtain better NMR data:

  • Wider Spectral Width: Acquire the spectrum over a much larger spectral width than for diamagnetic compounds (e.g., -100 to 200 ppm).

  • ¹³C NMR: ¹³C NMR spectra can sometimes provide more resolved signals than ¹H NMR for paramagnetic complexes.[8]

  • Variable Temperature NMR: Changing the temperature can affect the relaxation rates and may lead to sharper signals.

  • Deuterium NMR (²H NMR): If you can deuterate your ligand, ²H NMR can provide significantly narrower signals compared to ¹H NMR for paramagnetic compounds.[10]

  • Specialized Pulse Sequences: Techniques like COSY and HMQC can still be applied to paramagnetic molecules to help with signal assignment.[8]

Q6: What are the key characterization techniques for triazole metal complexes?

A6: A combination of spectroscopic and analytical techniques is typically used to characterize triazole metal complexes:

  • NMR Spectroscopy (¹H, ¹³C): Essential for elucidating the structure of the ligand and confirming its coordination to the metal (especially for diamagnetic complexes).[5]

  • Infrared (IR) Spectroscopy: Useful for identifying the coordination of the triazole ring to the metal center by observing shifts in the vibrational frequencies of the C=N and N-N bonds.[5][11]

  • UV-Vis Spectroscopy: Provides information about the electronic transitions within the complex and can be used to study complex formation.[11][12]

  • Mass Spectrometry: Confirms the molecular weight of the complex.

  • X-ray Crystallography: Provides unambiguous determination of the solid-state structure, including bond lengths, bond angles, and coordination geometry.[13][14][15]

  • Elemental Analysis: Determines the elemental composition of the complex.[5]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Synthesis of Triazole Ligand
Low or no product yield in CuAAC reaction1. Inactive Cu(I) catalyst. 2. Oxidative homocoupling of the alkyne.[1] 3. Impure starting materials. 4. Incorrect solvent or temperature.[4]1. If using a Cu(II) salt, ensure a reducing agent like sodium ascorbate is added.[1] 2. Degas the solvent and run the reaction under an inert atmosphere (N₂ or Ar). 3. Purify the azide and alkyne before the reaction. 4. Screen different solvents (e.g., t-BuOH/H₂O, DMSO, DMF) and temperatures.
Difficulty in removing copper catalyst from the triazole ligand1. Strong coordination of copper to the triazole nitrogens. 2. Inefficient washing/extraction.1. Wash the organic solution of the ligand with an aqueous solution of a chelating agent (e.g., EDTA). 2. Filter the crude product solution through a plug of silica gel, activated carbon, or a copper-scavenging resin.[6] 3. Quench the reaction with aqueous NaOH or NH₄Cl to precipitate copper salts, followed by filtration.
Preparation of Metal Complex
Low yield of the metal complex1. Incomplete reaction. 2. Decomposition of the complex. 3. Unfavorable equilibrium. 4. Steric hindrance from bulky ligands.1. Increase the reaction time or temperature. 2. Use milder reaction conditions. 3. Use a higher concentration of the ligand or remove a byproduct to shift the equilibrium. 4. Consider using a less sterically demanding triazole ligand.
The isolated product is the starting ligand, not the complex1. The metal salt is not reactive enough. 2. The ligand is not coordinating to the metal. 3. The complex is unstable and decomposes upon workup.1. Choose a metal salt with a more labile counter-ion (e.g., triflate or perchlorate). 2. Ensure the reaction conditions (solvent, pH) are suitable for coordination. 3. Modify the workup procedure to be milder (e.g., avoid acidic or basic conditions if the complex is sensitive).
Formation of an insoluble precipitate1. The metal complex has low solubility in the reaction solvent. 2. Formation of a polymeric coordination compound.1. Try a different solvent or a solvent mixture to improve solubility. 2. Use a ligand with solubilizing groups or consider using ancillary ligands to prevent polymer formation.
Characterization
Broad, featureless peaks in the ¹H NMR spectrum of a paramagnetic complex1. Paramagnetic broadening is significant. 2. The complex is undergoing dynamic processes in solution.1. Acquire the spectrum over a wider spectral width. 2. Use ¹³C NMR or ²H NMR (if applicable).[8][10] 3. Perform variable temperature NMR studies. 4. Use 2D NMR techniques like COSY and HMQC to identify correlations.[8]
Inability to obtain crystals for X-ray diffraction1. The complex is too soluble or too insoluble. 2. The complex is an oil or amorphous solid. 3. Impurities are present.1. Screen various crystallization techniques: slow evaporation, vapor diffusion, and layering of a good solvent with a poor solvent.[15] 2. Try a wide range of solvents and solvent combinations. 3. Ensure the complex is highly pure before attempting crystallization.

Experimental Protocols

Protocol 1: Synthesis of a 1,4-Disubstituted 1,2,3-Triazole Ligand via CuAAC

This protocol is a general procedure for the synthesis of a 1,4-disubstituted 1,2,3-triazole. The specific starting materials and reaction conditions may need to be optimized for your particular system.

Materials:

  • Terminal alkyne (1.0 eq)

  • Organic azide (1.0 eq)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05 eq)

  • Sodium ascorbate (0.10 eq)

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Saturated aqueous solution of EDTA

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve the terminal alkyne (1.0 eq) and the organic azide (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in a minimum amount of deionized water.

  • In another vial, prepare a solution of sodium ascorbate (0.10 eq) in a minimum amount of deionized water.

  • To the stirred solution of the alkyne and azide, add the CuSO₄ solution followed by the sodium ascorbate solution. The reaction mixture will typically change color.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is often complete within 1-24 hours.

  • Once the reaction is complete, add water and extract the product with DCM or EtOAc (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with a saturated aqueous solution of EDTA to remove the copper catalyst. Repeat the wash until the aqueous layer is colorless.

  • Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure triazole ligand.

Protocol 2: Synthesis of a Metal Complex with a Triazole Ligand

This protocol provides a general method for the complexation of a triazole ligand with a metal salt.

Materials:

  • Triazole ligand (e.g., 2.0 eq)

  • Metal(II) salt (e.g., Metal(II) chloride or acetate) (1.0 eq)

  • Methanol or Ethanol

  • Diethyl ether or Hexane

Procedure:

  • Dissolve the triazole ligand (e.g., 2.0 eq) in a suitable solvent such as methanol or ethanol in a round-bottom flask.

  • In a separate flask, dissolve the metal(II) salt (1.0 eq) in the same solvent.

  • Slowly add the metal salt solution to the stirred solution of the triazole ligand at room temperature.

  • A precipitate may form immediately, or the reaction may require stirring for several hours at room temperature or with gentle heating. Monitor the reaction by observing the formation of a precipitate or by TLC if the complex is soluble.

  • If a precipitate forms, collect the solid by vacuum filtration.

  • Wash the collected solid with the reaction solvent and then with a less polar solvent like diethyl ether or hexane to remove any unreacted starting materials.

  • Dry the resulting metal complex under vacuum.

  • If no precipitate forms, the complex may be induced to crystallize by slow evaporation of the solvent or by the addition of a less polar solvent.

Quantitative Data Summary

Table 1: Effect of Reaction Conditions on the Yield of Triazole Synthesis

Catalyst SystemSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
CuBr-02091[16]
CuBr-60-68 (of 5-alkynyl-1,2,3-triazole)[16]
CuI / Sodium AscorbateCH₃CN/H₂O (9:1)Room Temp290[16]
CuCl₂ / K₃PO₄DMF--85[16]
Copper Nanoparticles---High[17]

Visualizations

Experimental Workflow for Synthesis of Triazole Metal Complexes

experimental_workflow cluster_ligand Ligand Synthesis (CuAAC) cluster_complex Metal Complexation start_ligand Start: Azide and Alkyne reaction_ligand Cu(I) Catalyst (e.g., CuSO4/NaAsc) Solvent (e.g., tBuOH/H2O) start_ligand->reaction_ligand workup_ligand Aqueous Workup Extraction reaction_ligand->workup_ligand purification_ligand Purification (Column Chromatography or Recrystallization) workup_ligand->purification_ligand product_ligand Pure Triazole Ligand purification_ligand->product_ligand start_complex Start: Triazole Ligand and Metal Salt product_ligand->start_complex Use in Complexation reaction_complex Solvent (e.g., Methanol) Stirring/Heating start_complex->reaction_complex isolation_complex Isolation (Filtration or Crystallization) reaction_complex->isolation_complex product_complex Metal-Triazole Complex isolation_complex->product_complex

Caption: General workflow for the synthesis of a triazole ligand via CuAAC followed by metal complexation.

Troubleshooting Flowchart for Low Yield in Metal Complex Synthesis

troubleshooting_flowchart start Problem: Low Yield of Metal Complex check_ligand Is the triazole ligand pure and correctly characterized? start->check_ligand purify_ligand Action: Purify the ligand and confirm its structure. check_ligand->purify_ligand No check_reaction_conditions Are the reaction conditions (solvent, temperature, time) appropriate? check_ligand->check_reaction_conditions Yes purify_ligand->check_ligand Re-evaluate optimize_conditions Action: Optimize reaction conditions. Try different solvents, increase temperature, or extend reaction time. check_reaction_conditions->optimize_conditions No check_metal_salt Is the metal salt appropriate? check_reaction_conditions->check_metal_salt Yes optimize_conditions->check_reaction_conditions Re-evaluate change_metal_salt Action: Use a metal salt with a more labile counter-ion. check_metal_salt->change_metal_salt No check_stability Does the complex appear to be decomposing during workup? check_metal_salt->check_stability Yes change_metal_salt->check_metal_salt Re-evaluate modify_workup Action: Use milder workup conditions. Avoid extreme pH or high temperatures. check_stability->modify_workup Yes success Yield Improved check_stability->success No modify_workup->check_stability Re-evaluate

Caption: A decision tree to troubleshoot low yields in the synthesis of triazole metal complexes.

References

Validation & Comparative

comparing the properties of 5-methyl-1,2,4-triazole-3,4-diamine with its isomers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of 5-methyl-1,2,4-triazole-3,4-diamine (DAMT) and its structural analogs is crucial for researchers in medicinal chemistry and materials science. The arrangement of substituents on the triazole ring dramatically influences the compound's physicochemical properties, reactivity, and biological activity. While direct experimental data for all positional isomers of DAMT is scarce, a comparison with closely related and well-characterized triazole derivatives provides valuable insights into structure-property relationships.

This guide compares this compound with key analogs, highlighting differences between C-amino/N-amino configurations, C,C-diamino scaffolds, and other functionalized triazoles.

Structural and Physicochemical Properties

The primary distinction between DAMT and its analogs lies in the placement and nature of its functional groups. DAMT possesses both a C-amino group (at position 3) and an N-amino group (at position 4), which imparts unique electronic and hydrogen-bonding characteristics. This is in contrast to isomers where both amino groups are attached to ring carbons or other analogs where an amino group is replaced by another functional group like a thiol.

Below is a comparison of the calculated and experimental properties of DAMT and selected analogs.

PropertyThis compound (Target Compound)3,5-diamino-1,2,4-triazole (Guanazole) (Analog)4-amino-5-methyl-4H-1,2,4-triazole-3-thiol (Analog)
Molecular Formula C3H7N5[1]C2H5N5[2]C3H6N4S
Molecular Weight 113.12 g/mol [1]99.09 g/mol [2]130.18 g/mol
Isomeric Relationship -Not an isomer (different formula)Not an isomer (different formula)
Key Structural Feature C-amino and N-amino groupsTwo C-amino groupsC-thiol and N-amino groups
Hydrogen Bond Donors 332
Hydrogen Bond Acceptors 444
LogP (Calculated) -0.8[1]-2.8 (Calculated)[2]N/A
pKa (Predicted) N/AN/AN/A

Structural Comparison of Triazole Analogs

The positioning of functional groups on the triazole ring is critical for its interaction with biological targets and its overall chemical properties. The diagram below illustrates the structural differences between the target compound and its functional analogs.

Caption: Structural comparison of the target compound and its functional analogs.

Applications and Biological Activity

Derivatives of 1,2,4-triazoles are known for a wide spectrum of biological activities and applications in materials science.

  • Drug Development: The 1,2,4-triazole nucleus is a key scaffold in medicinal chemistry. The ability of the nitrogen atoms to act as hydrogen bond donors and acceptors, as well as their metal-binding capacity, makes them effective pharmacophores.[3][4] For example, 3,5-diamino-1,2,4-triazoles have been identified as a novel scaffold for potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), a target in cancer therapy.[5][6] The presence of multiple amino groups allows for extensive hydrogen bonding within the active site of target enzymes.[7]

  • Energetic Materials: Many nitrogen-rich heterocyclic compounds, including triazole derivatives, are investigated as energetic materials.[8] The high nitrogen content and positive heats of formation contribute to their energetic properties.[7] Compounds based on 4-amino-3-hydrazino-5-methyl-1,2,4-triazole have been synthesized and shown to have excellent detonation properties and thermal stability.[9]

  • Agrochemicals and Antimicrobials: Triazole derivatives exhibit a variety of biological activities, including antimicrobial, antifungal, and herbicidal properties.[10][11] The specific functional groups attached to the triazole ring modulate this activity.

The diagram below illustrates the rationale for using substituted triazoles in drug design, a primary application for this class of compounds.

G cluster_properties Molecular Properties cluster_interaction Biological Interaction cluster_outcome Therapeutic Outcome prop1 H-Bond Donor/Acceptor Capability interact Binds to Enzyme Active Site or Receptor prop1->interact prop2 Rigid Heterocyclic Scaffold prop2->interact prop3 Metal Chelating Ability prop3->interact prop4 Metabolic Stability prop4->interact outcome Modulation of Biological Pathway (e.g., Enzyme Inhibition) interact->outcome G start Select Starting Materials (e.g., Thiosemicarbazide) step1 Precursor Synthesis (e.g., Acylation) start->step1 1 step2 Cyclization Reaction (e.g., Reflux with Hydrazine) step1->step2 2 step3 Isolation & Crude Purification (e.g., Precipitation, Filtration) step2->step3 3 step4 Final Purification (e.g., Recrystallization) step3->step4 4 step5 Structural Characterization step4->step5 5 step6 NMR, MS, IR, Elemental Analysis step5->step6 end Pure Compound step5->end 6

References

Spectroscopic Validation of 5-methyl-1,2,4-triazole-3,4-diamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic validation of the molecular structure of 5-methyl-1,2,4-triazole-3,4-diamine. This guide provides a comparative analysis with related triazole structures, detailed experimental protocols, and illustrative workflows.

While specific, publicly available experimental spectroscopic data for this compound (CAS 21532-07-0) is limited, this guide will utilize data from closely related and well-characterized analogs to demonstrate the principles of spectroscopic validation. We will use 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione and 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol as primary examples for comparison, as detailed spectroscopic data for these compounds are available in the scientific literature. This approach will provide a robust framework for the structural elucidation of the target molecule.

Structural Confirmation by Spectroscopic Methods

The definitive confirmation of the structure of a novel or synthesized compound like this compound relies on a combination of spectroscopic techniques. Each method provides unique pieces of information that, when combined, create a detailed picture of the molecular architecture. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR are powerful tools for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see signals corresponding to the methyl protons and the amine protons. The chemical shift (δ) of the methyl group would be expected in the upfield region (around 2-3 ppm), while the amine protons would likely appear as broader signals at a more downfield position, and their chemical shift can be solvent-dependent.

  • ¹³C NMR (Carbon NMR): This method identifies the different carbon environments in the molecule. For this compound, distinct signals for the methyl carbon and the two triazole ring carbons would be anticipated. The chemical shifts of the ring carbons would be indicative of their heteroaromatic nature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The absorption of infrared radiation at specific wavenumbers corresponds to the vibrations of particular bonds. For this compound, key characteristic peaks would include:

  • N-H stretching: Typically observed in the range of 3100-3500 cm⁻¹, often as broad bands, indicative of the primary amine groups.

  • C-H stretching: Expected around 2850-3000 cm⁻¹ for the methyl group.

  • C=N and N=N stretching: These vibrations from the triazole ring would appear in the fingerprint region, typically between 1400 and 1650 cm⁻¹.

  • N-H bending: Usually found around 1550-1650 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion Peak (M⁺): This peak corresponds to the molecular weight of the compound. For C₃H₇N₅, the expected exact mass is approximately 113.07 g/mol .

  • Fragmentation Pattern: The way the molecule breaks apart upon ionization can give clues about its structure. For instance, the loss of a methyl group or an amino group would result in specific fragment ions.

Comparative Spectroscopic Data

To illustrate the process of structural validation, the following tables compare the expected spectroscopic features of this compound with the experimental data of two related compounds.

Table 1: Comparison of ¹H NMR Spectroscopic Data

CompoundMethyl Protons (δ, ppm)Amine/NH Protons (δ, ppm)Aromatic/Other Protons (δ, ppm)Solvent
This compound (Expected) ~2.2-2.5 (s, 3H)Broad signals for NH₂-DMSO-d₆
3,4-diamino-1H-1,2,4-triazole-5(4H)-thione[1]-12.42 (s, 1H, NH), 5.95 (s, 2H, N-NH₂), 5.23 (s, 2H, C-NH₂)-DMSO-d₆
5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol[2]2.316 (s, 3H)13.698 (s, 1H, SH)9.932 (s, 1H, N=CH), 7.503-7.876 (m, 5H, Ar-H)DMSO-d₆

Table 2: Comparison of ¹³C NMR Spectroscopic Data

CompoundMethyl Carbon (δ, ppm)Triazole Ring Carbons (δ, ppm)Other Carbons (δ, ppm)Solvent
This compound (Expected) ~10-15~150-165-DMSO-d₆
3,4-diamino-1H-1,2,4-triazole-5(4H)-thione[1]-163.87 (C=S), 152.75 (C=N)-DMSO-d₆

Table 3: Comparison of Key IR Absorption Bands (cm⁻¹)

CompoundN-H StretchingC-H StretchingC=N / N=N StretchingOther Key Bands
This compound (Expected) 3100-35002850-30001400-1650~1550-1650 (N-H bend)
3,4-diamino-1H-1,2,4-triazole-5(4H)-thione[1]3385, 3297, 3182-16511269 (C=S)

Table 4: Comparison of Mass Spectrometry Data

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragmentation Peaks (m/z)
This compound C₃H₇N₅113.12[M]+, [M-CH₃]+, [M-NH₂]+
3,5-diamino-1,2,4-triazoleC₂H₅N₅99.09[M]+ at 99, other fragments at 83, 71, 57, 43

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are standard protocols for the key spectroscopic experiments.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 16 ppm.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 220 ppm.

    • Number of scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation delay: 2-5 seconds.

IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

  • Parameters (ESI-MS):

    • Ionization mode: Positive or negative.

    • Mass range: m/z 50-500.

    • Capillary voltage and other source parameters should be optimized for the compound.

Workflow and Logic Diagrams

Visualizing the experimental and logical flow can aid in understanding the validation process.

experimental_workflow cluster_synthesis Compound Synthesis cluster_spectroscopy Spectroscopic Analysis cluster_validation Structure Validation synthesis Synthesize this compound purification Purify the crude product synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Analyze structure ir IR Spectroscopy purification->ir Identify functional groups ms Mass Spectrometry purification->ms Determine molecular weight and fragmentation data_analysis Analyze and interpret spectroscopic data nmr->data_analysis ir->data_analysis ms->data_analysis comparison Compare with expected values and alternative structures data_analysis->comparison confirmation Confirm the final structure comparison->confirmation logical_relationship cluster_evidence Spectroscopic Evidence compound Proposed Structure: This compound nmr_evidence ¹H NMR: - Signal for CH₃ protons - Signals for two different NH₂ groups ¹³C NMR: - Signal for CH₃ carbon - Signals for two ring carbons compound->nmr_evidence predicts ir_evidence IR: - N-H stretching bands - C-H stretching bands - C=N/N=N ring vibrations compound->ir_evidence predicts ms_evidence MS: - Molecular ion peak at m/z ≈ 113 - Fragmentation consistent with loss of CH₃ and NH₂ compound->ms_evidence predicts confirmation Structure Confirmed nmr_evidence->confirmation matches ir_evidence->confirmation matches ms_evidence->confirmation matches

References

comparative study of the biological activity of different triazole derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the antifungal, anticancer, and antimicrobial efficacy of various triazole derivatives, supported by experimental data and mechanistic insights.

Triazole derivatives represent a significant class of heterocyclic compounds in medicinal chemistry, renowned for their broad spectrum of biological activities. This guide provides a comparative overview of the antifungal, anticancer, and antimicrobial properties of different triazole derivatives, with a focus on quantitative data, experimental methodologies, and relevant biological pathways. The information presented is intended for researchers, scientists, and professionals involved in drug discovery and development.

Antifungal Activity

Triazole derivatives are cornerstone agents in the management of fungal infections, primarily acting through the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.

The following table summarizes the in vitro antifungal activity of various triazole derivatives against a panel of pathogenic fungi. The data, presented as Minimum Inhibitory Concentration (MIC) or EC50 values, highlights the potency and spectrum of these compounds.

Compound/DerivativeCandida albicans (MIC/EC50, µg/mL)Aspergillus fumigatus (MIC, µg/mL)Cryptococcus neoformans (MIC, µg/mL)Reference
Fluconazole (Reference)0.25 - 4>640.125 - 16[1][2][3]
Itraconazole (Reference)0.03 - 10.125 - 20.06 - 1[4]
Voriconazole (Reference)0.03 - 0.50.25 - 10.03 - 0.25[2][3]
Novel Triazole Derivatives
Compound 8d---[5]
Compound 8k---[5]
Compound 1a0.12510.25[6]
Compound 1q0.06250.50.125[6]
Compound 1r0.06250.50.125[6]
Compound 10d≤0.1250.1250.25[2]
Compound 10k≤0.1250.1250.25[2]

Note: '-' indicates data not available in the cited sources.

The antifungal activity is commonly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Inoculum: Fungal strains are cultured on appropriate agar plates. Colonies are then suspended in sterile saline to achieve a specific turbidity, corresponding to a defined concentration of fungal cells.

  • Drug Dilution: The triazole compounds are serially diluted in a multi-well microtiter plate using RPMI 1640 medium.

  • Inoculation: Each well is inoculated with the fungal suspension. A drug-free well serves as a positive control for growth.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.[4]

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition (typically ≥80%) of fungal growth compared to the control.[4][7]

The primary mechanism of action for antifungal triazoles is the disruption of the ergosterol biosynthesis pathway.

G Mechanism of Antifungal Triazoles Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Intermediates 14-demethylated Intermediates CYP51->Intermediates Catalysis Ergosterol Ergosterol Intermediates->Ergosterol Further Synthesis FungalCellMembrane Fungal Cell Membrane (Impaired Function) Ergosterol->FungalCellMembrane Incorporation Triazoles Triazole Derivatives Triazoles->CYP51 Inhibition

Caption: Inhibition of CYP51 by triazole derivatives disrupts ergosterol synthesis.

Anticancer Activity

Several triazole derivatives have demonstrated promising anticancer activities against various human cancer cell lines. Their mechanisms of action are diverse and can involve the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation and survival.

The following table presents the half-maximal inhibitory concentration (IC50) values for different triazole derivatives against selected cancer cell lines.

Compound/DerivativeMCF-7 (Breast Cancer) (IC50, µM)A549 (Lung Cancer) (IC50, µM)HCT116 (Colon Cancer) (IC50, µM)HeLa (Cervical Cancer) (IC50, µM)Reference
Doxorubicin (Reference)----[8]
Cisplatin (Reference)->100>100-[9]
Novel Triazole Derivatives
Compound 8 (phosphonate)18.0621.25--[8]
Compound 5i----[10]
Compound 4g-45.161.09-[9]
Compound 4k-57.96--[9]
Compound TP6----[11]
Diaryl substituted triazoles7.50 - 39.39---[12]

Note: '-' indicates data not available in the cited sources. The activity of compound TP6 was reported against murine melanoma (B16F10) with an IC50 in the range of 41.12µM to 61.11µM.[11]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the triazole derivatives and incubated for a specified period (e.g., 24, 48, or 72 hours).[9]

  • MTT Addition: MTT solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.

The general workflow for screening potential anticancer agents involves a series of in vitro and in vivo evaluations.

G Workflow for Anticancer Drug Screening Start Synthesis of Triazole Derivatives InVitro In Vitro Cytotoxicity Assays (e.g., MTT Assay) Start->InVitro Mechanism Mechanism of Action Studies (e.g., Western Blot, Cell Cycle Analysis) InVitro->Mechanism InVivo In Vivo Animal Models (e.g., Xenograft Models) Mechanism->InVivo Clinical Preclinical & Clinical Trials InVivo->Clinical

Caption: A typical workflow for the evaluation of novel anticancer compounds.

Antimicrobial Activity

Triazole derivatives also exhibit a range of antibacterial activities against both Gram-positive and Gram-negative bacteria.[13]

The following table summarizes the MIC values of selected triazole derivatives against common bacterial strains.

Compound/DerivativeStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Pseudomonas aeruginosa (MIC, µg/mL)Bacillus subtilis (MIC, µg/mL)Reference
Ampicillin (Reference)----[14]
Chloramphenicol (Reference)----[14]
Novel Triazole Derivatives
Compound 12e---6.7[13]
Compound 12f---6.1[13]
Compound 12k---6.2[13]
4-amino-5-aryl-4H-1,2,4-triazole-555[14]
Nalidixic acid-based triazole16161616[14]

Note: '-' indicates data not available in the cited sources.

Similar to antifungal testing, the broth microdilution method is a standard procedure for determining the MIC of antibacterial agents.

  • Bacterial Inoculum Preparation: A standardized suspension of bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Compound Dilution: The triazole derivatives are serially diluted in the microtiter plates.

  • Inoculation and Incubation: The bacterial suspension is added to each well, and the plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

The biological activity of triazole derivatives is highly dependent on their chemical structure. Specific substitutions on the triazole ring and its side chains can significantly influence their potency and selectivity.

G Structure-Activity Relationship (SAR) Logic Core Triazole Core Activity Biological Activity (Antifungal, Anticancer, etc.) Core->Activity Substituents Substituents (R1, R2, etc.) Properties Physicochemical Properties (Lipophilicity, Electronic Effects, Sterics) Substituents->Properties Target Target Interaction (Enzyme, Receptor) Properties->Target Target->Activity

Caption: SAR illustrates how chemical structure influences biological activity.

References

A Comparative Analysis of 5-methyl-1,2,4-triazole-3,4-diamine and Other Nitrogen-Rich Heterocycles

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of materials science and drug discovery, nitrogen-rich heterocycles are a class of organic compounds that command significant attention. Their inherent properties, including high heats of formation and the capacity for extensive hydrogen bonding, make them prime candidates for the development of advanced energetic materials. Concurrently, the diverse functionalities and specific stereochemical arrangements of these molecules have established them as versatile scaffolds in medicinal chemistry. This guide provides a comparative overview of 5-methyl-1,2,4-triazole-3,4-diamine and its analogs against other prominent nitrogen-rich heterocycles, supported by experimental data from scientific literature.

Performance in Energetic Materials Applications

Nitrogen-rich heterocycles are foundational to the formulation of energetic materials such as explosives and propellants. The performance of these materials is primarily evaluated based on their density, thermal stability, and detonation velocity. A higher value in each of these parameters is generally indicative of a more powerful and stable energetic material.

Table 1: Comparison of Physicochemical and Energetic Properties of Selected Nitrogen-Rich Heterocycles

CompoundChemical FormulaDensity (g/cm³)Thermal Decomposition (°C)Detonation Velocity (m/s)
4-amino-3-hydrazino-5-methyl-1,2,4-triazole C₃H₈N₆1.43213.7[1]Not Reported
Dinitramide salt of 4-amino-3-hydrazino-5-methyl-1,2,4-triazole C₃H₁₀N₁₂O₈1.81Not Reported8887[1]
RDX C₃H₆N₆O₆1.82~2108750
HMX C₄H₈N₈O₈1.91~2809100[2]
TATB C₆H₆N₆O₆1.93350[3]7350[3]
FOX-7 C₂H₄N₄O₄1.885~2408870[4]

Note: Data for RDX, HMX, TATB, and FOX-7 are established values from the literature. Data for the 4-amino-3-hydrazino-5-methyl-1,2,4-triazole and its salt are from a specific study and may have different experimental conditions.

Applications in Medicinal Chemistry and Drug Development

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The ability of the triazole ring to engage in hydrogen bonding and other non-covalent interactions is key to its role as a pharmacophore.

Anticancer Activity

Numerous studies have demonstrated the potential of 1,2,4-triazole derivatives as anticancer agents. Their mechanism of action can vary, from inducing apoptosis to inhibiting key enzymes involved in cancer progression. For instance, certain 3,5-diamino-1,2,4-triazole derivatives have been identified as potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme implicated in the regulation of gene expression and overexpressed in various cancers.[3][5]

Table 2: In Vitro Cytotoxicity (IC₅₀ in µM) of Selected 1,2,4-Triazole Derivatives Against Various Cancer Cell Lines

Compound TypeMCF-7 (Breast)HCT-116 (Colon)HepG2 (Liver)
**Schiff base of 3-amino-1,2,4-triazole (TB-NO₂) **10.512.58.5
Schiff base of 3-amino-1,2,4-triazole (TB-OCH₃) 12.515.510.5
N-substituted-3-mercapto-1,2,4-triazoles (3a) 2.102Not Reported0.053[6]
N-substituted-3-mercapto-1,2,4-triazoles (3b) 1.092Not Reported0.089[6]

Note: The IC₅₀ values are highly dependent on the specific substitutions on the triazole core and the cancer cell line being tested.

Antimicrobial Activity

Derivatives of 1,2,4-triazole are also well-established as antimicrobial agents. They can exhibit both antibacterial and antifungal properties, often by inhibiting enzymes crucial for microbial survival. The specific spectrum of activity and potency (measured as Minimum Inhibitory Concentration or MIC) is dictated by the nature and position of substituents on the heterocyclic ring.

Table 3: Minimum Inhibitory Concentration (MIC in µg/mL) of Selected 1,2,4-Triazole Derivatives Against Various Microorganisms

Compound TypeS. aureus (Gram-positive)E. coli (Gram-negative)A. niger (Fungus)
4-amino-2-(4-(4-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl)phenol (4c) >100>10025[7]
4-amino-2-(4-amino-5-((4-aminophenyl)amino)-4H-1,2,4-triazol-3-yl)phenol (5a) >100>10025[7]
5-(1-Adamantyl)-4-((4-hydroxybenzylidene)amino)-3-mercapto-1,2,4-triazole (26a) 1-2Not ReportedNot Reported[8]

Experimental Protocols

Synthesis of 3,4,5-Trisubstituted-1,2,4-triazoles

A general and established method for the synthesis of 1,2,4-triazole derivatives involves the cyclization of thiosemicarbazide derivatives with various reagents.

  • Preparation of Thiosemicarbazide: An appropriate acyl hydrazide is reacted with a substituted isothiocyanate in a suitable solvent like ethanol and refluxed for several hours. The resulting acyl thiosemicarbazide is then filtered, dried, and purified.

  • Cyclization: The acyl thiosemicarbazide is then refluxed in an alkaline medium, such as a solution of sodium hydroxide or potassium hydroxide, for a specified period.

  • Acidification and Isolation: The reaction mixture is cooled and then acidified with a mineral acid (e.g., HCl) to precipitate the 1,2,4-triazole-3-thione derivative. The solid product is collected by filtration, washed with water, and recrystallized from a suitable solvent.

Synthesis_Workflow AcylHydrazide Acyl Hydrazide Thiosemicarbazide Acyl Thiosemicarbazide AcylHydrazide->Thiosemicarbazide Reflux in Ethanol Isothiocyanate Substituted Isothiocyanate Isothiocyanate->Thiosemicarbazide Reflux in Ethanol Alkaline_Medium Alkaline Medium (e.g., NaOH) Thiosemicarbazide->Alkaline_Medium Add to TriazoleThione 1,2,4-Triazole-3-thione Acidification Acidification (e.g., HCl) TriazoleThione->Acidification Cool and treat with Alkaline_Medium->TriazoleThione Reflux Acidification->TriazoleThione Precipitate

General synthesis workflow for 1,2,4-triazole-3-thione derivatives.
Determination of Thermal Stability by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

  • A small, precisely weighed sample (typically 1-5 mg) of the compound is placed in a crucible (e.g., alumina or platinum).

  • The crucible is placed in the TGA/DSC instrument.

  • The sample is heated at a constant rate (e.g., 5 or 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

  • TGA measures the change in mass as a function of temperature, indicating decomposition.

  • DSC measures the heat flow into or out of the sample relative to a reference, identifying exothermic decomposition peaks.

  • The onset temperature of the major exothermic peak in the DSC curve is typically reported as the decomposition temperature.

Measurement of Detonation Velocity

The detonation velocity of an explosive is commonly measured using the Dautriche method or electronic methods.

  • A cylindrical charge of the explosive of a known diameter and density is prepared.

  • Two detonating cords of a known detonation velocity are inserted into the charge at a precisely measured distance from each other.

  • The explosive is initiated at one end.

  • The detonation wave travels down the charge, initiating each detonating cord in sequence.

  • The two detonation waves in the cords travel towards each other and collide.

  • The point of collision is marked on a witness plate.

  • By measuring the distance from the center of the witness plate to the collision point and knowing the detonation velocity of the cord and the distance between the insertion points, the detonation velocity of the explosive can be calculated.

In Vitro Cytotoxicity (MTT Assay)
  • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • After a few hours of incubation, a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • The absorbance is proportional to the number of viable cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.

LSD1_Inhibition_Pathway cluster_nucleus Cell Nucleus LSD1 LSD1 Enzyme H3K4me2 Histone H3 Lysine 4 (Dimethylated - H3K4me2) - Active Gene Transcription - LSD1->H3K4me2 Demethylates H3K4me Histone H3 Lysine 4 (Monimethylated - H3K4me) H3K4me2->H3K4me Gene_Expression Gene Expression (e.g., Tumor Suppressor Genes) H3K4me2->Gene_Expression Promotes Triazole_Inhibitor 3,5-Diamino-1,2,4-triazole Derivative Triazole_Inhibitor->LSD1 Inhibits

Inhibition of LSD1 by 3,5-diamino-1,2,4-triazole derivatives.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

  • A pure culture of the test microorganism is grown overnight in a suitable broth medium.

  • The bacterial suspension is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • A serial two-fold dilution of the test compound is prepared in a 96-well microtiter plate containing broth.

  • Each well is then inoculated with the standardized microbial suspension.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound and its related structures are part of a versatile and highly valuable class of nitrogen-rich heterocycles. In the realm of energetic materials, their high nitrogen content and potential for forming dense, stable structures make them attractive candidates for next-generation explosives and propellants, with performance characteristics that can rival or even exceed those of established materials. In medicinal chemistry, the 1,2,4-triazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents, with derivatives demonstrating potent activity against a range of diseases, from cancer to microbial infections. The continued exploration of this chemical space, through synthetic modification and detailed biological and physical characterization, holds significant promise for future technological and medical advancements.

References

Assessing the Purity of Synthesized 5-methyl-1,2,4-triazole-3,4-diamine: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates is paramount. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of 5-methyl-1,2,4-triazole-3,4-diamine, a key heterocyclic building block in medicinal chemistry. High-Performance Liquid Chromatography (HPLC) is highlighted as the primary technique, with detailed comparisons of different HPLC modes and alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Capillary Electrophoresis (CE).

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the most widely adopted technique for the purity analysis of non-volatile and thermally labile compounds like this compound. Its versatility allows for the separation of the main compound from potential impurities, starting materials, and by-products.

Comparison of HPLC Methods

The polar nature of this compound, owing to its multiple amino groups, presents a challenge for traditional reversed-phase chromatography. Therefore, specialized column chemistries and alternative chromatographic modes are often employed.

ParameterReversed-Phase HPLC (RP-HPLC) with Aqueous C18 ColumnHydrophilic Interaction Liquid Chromatography (HILIC)Mixed-Mode Chromatography
Stationary Phase C18 bonded silica, specifically designed for high aqueous mobile phases to prevent phase collapse.Polar stationary phases such as bare silica, amide, or amino-bonded silica.[1]Stationary phases with both reversed-phase (e.g., C18) and ion-exchange (e.g., sulfonic acid) functionalities.[2]
Mobile Phase High percentage of aqueous buffer (e.g., phosphate, formate, or acetate) with a small amount of organic modifier (e.g., methanol or acetonitrile).High percentage of organic solvent (typically acetonitrile >70%) with a small amount of aqueous buffer.[3]A mixture of aqueous buffer and organic modifier, with the retention mechanism controlled by both hydrophobic and ionic interactions.
Retention Mechanism Primarily based on hydrophobic interactions. Polar compounds have limited retention.Partitioning of the analyte into the water-enriched layer on the surface of the polar stationary phase.[3]A combination of hydrophobic and ion-exchange interactions.
Advantages Robust and well-understood technique. Good for separating less polar impurities.Excellent retention and separation of very polar compounds.[1]Orthogonal selectivity compared to RP-HPLC and HILIC, which can be beneficial for complex samples.
Disadvantages Poor retention of the highly polar target analyte can be an issue.Can be less robust than RP-HPLC; longer equilibration times may be needed.Method development can be more complex due to the dual retention mechanism.

Detailed Experimental Protocol: Reversed-Phase HPLC Method

This protocol is a representative method for the purity assessment of this compound using a C18 column suitable for polar analytes.

1. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 column (e.g., Waters Atlantis T3, 250 mm x 4.6 mm, 5 µm)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • This compound reference standard and sample

2. Chromatographic Conditions

  • Mobile Phase: 20:80 (v/v) Methanol: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with phosphoric acid)

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 214 nm

  • Injection Volume: 10 µL

3. Preparation of Solutions

  • Buffer Preparation: Dissolve 2.72 g of potassium dihydrogen phosphate in 1 L of HPLC grade water. Adjust the pH to 3.0 with phosphoric acid.

  • Mobile Phase Preparation: Mix 200 mL of methanol with 800 mL of the prepared phosphate buffer. Degas the solution before use.

  • Standard Solution Preparation: Accurately weigh about 10 mg of this compound reference standard and dissolve it in the mobile phase to make a 100 µg/mL solution.

  • Sample Solution Preparation: Accurately weigh about 10 mg of the synthesized this compound and dissolve it in the mobile phase to make a 100 µg/mL solution.

4. System Suitability Inject the standard solution five times and check for system suitability parameters. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%. The theoretical plates should be greater than 2000, and the tailing factor should be less than 2.0.

5. Analysis Inject the sample solution and record the chromatogram. The purity is calculated by the area percentage method.

Potential Impurities in Synthesized this compound

The synthesis of this compound typically involves the cyclization of aminoguanidine with acetic acid or its derivatives. Potential impurities that could be present in the final product include:

  • Aminoguanidine: Unreacted starting material.

  • Acetic Acid: Unreacted starting material.

  • N-acetylaminoguanidine: An intermediate in the reaction.

  • By-products: Resulting from side reactions, such as the formation of other triazole isomers or degradation products.

An effective HPLC method should be able to separate the main peak of this compound from the peaks of these potential impurities.

Alternative Analytical Techniques

While HPLC is the most common method, other techniques can also be employed for the purity assessment of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the analysis of volatile and thermally stable compounds. However, due to the polar nature and low volatility of aminotriazoles, derivatization is often necessary to convert the analyte into a more volatile form.

FeatureDescription
Principle Separation of volatile compounds in a gaseous mobile phase followed by detection using a mass spectrometer.
Derivatization Silylation is a common derivatization technique for compounds with active hydrogens (e.g., amines), replacing them with a trimethylsilyl (TMS) group to increase volatility.[4]
Advantages High separation efficiency and sensitive detection with structural information from the mass spectrometer.
Disadvantages Requires derivatization, which adds an extra step to the sample preparation and can introduce variability. Not suitable for thermally labile compounds.
Capillary Electrophoresis (CE)

CE is a high-resolution separation technique that is particularly well-suited for the analysis of polar and charged molecules.

FeatureDescription
Principle Separation of ions in a capillary based on their electrophoretic mobility in an applied electric field.
Modes Capillary Zone Electrophoresis (CZE) is the simplest mode and is ideal for the separation of small ions.[5]
Advantages High separation efficiency, short analysis times, and low sample and reagent consumption.
Disadvantages Can be less robust than HPLC and may have lower sensitivity with UV detection.

Comparison of Alternative Analytical Techniques

TechniqueSample Volatility RequirementDerivatizationThroughputSelectivity
GC-MS Volatile and thermally stableOften required for polar analytesHighHigh (with MS detection)
Capillary Electrophoresis Not requiredNot typically requiredHighHigh

Visualizing the Analytical Workflow and Signaling Pathways

To better illustrate the processes involved in purity assessment, the following diagrams are provided using the Graphviz DOT language.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis Sample Synthesized Sample Dissolution Dissolution in Mobile Phase Sample->Dissolution Standard Reference Standard Standard->Dissolution HPLC HPLC System Dissolution->HPLC Column C18 Column HPLC->Column Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Purity Calculation Integration->Calculation Synthesis_Pathway Aminoguanidine Aminoguanidine Intermediate N-acetylaminoguanidine Aminoguanidine->Intermediate Condensation Impurity1 Unreacted Aminoguanidine Aminoguanidine->Impurity1 AceticAcid Acetic Acid AceticAcid->Intermediate Condensation Impurity2 Unreacted Acetic Acid AceticAcid->Impurity2 Product This compound Intermediate->Product Cyclization Byproducts Side Reaction By-products Intermediate->Byproducts Side Reactions

References

A Comparative Guide to the Structural Analysis of 5-methyl-1,2,4-triazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel compounds is a cornerstone of modern chemical and pharmaceutical research. This guide provides a comparative overview of single-crystal X-ray diffraction (SCXRD) and alternative analytical techniques for the structural characterization of 5-methyl-1,2,4-triazole-3,4-diamine, a molecule of interest in various chemical studies.

This document presents a head-to-head comparison of SCXRD with Powder X-ray Diffraction (PXRD), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The guide includes detailed experimental protocols, quantitative performance metrics, and a visual representation of the analytical workflow to aid in the selection of the most appropriate technique for specific research needs.

At a Glance: Comparison of Analytical Techniques

The following table summarizes the key performance indicators for each analytical technique in the context of small molecule structural analysis.

FeatureSingle-Crystal X-ray Diffraction (SCXRD)Powder X-ray Diffraction (PXRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (MS)
Sample Requirement Single crystal (0.1-0.3 mm)Polycrystalline powder (mg)Solution (mg)Solid or solution (µg-ng)
Information Provided 3D atomic arrangement, bond lengths, bond angles, absolute stereochemistryCrystalline phase identification, lattice parameters, crystallite sizeConnectivity, 3D structure in solution, dynamic processesMolecular weight, elemental composition, fragmentation pattern
Resolution/Accuracy Atomic resolution (bond lengths ±0.001 Å)[1]Lower resolution than SCXRD (lattice parameters ±0.001 Å)[2]High resolution for chemical shifts (±0.01 ppm) and coupling constants (±0.1 Hz)[3]High mass accuracy (<5 ppm)[4]
Experiment Time Hours to daysMinutes to hoursMinutes to hoursMinutes
Data Complexity Complex, requires specialized softwareModerately complexComplex, requires expertise for interpretationRelatively simple to interpret for molecular weight
Limitations Requires high-quality single crystalsCannot determine the structure of a completely unknown compoundAmbiguities in complex structures, requires soluble sampleDoes not provide 3D structure directly

Single-Crystal X-ray Diffraction (SCXRD): The Gold Standard

SCXRD provides an unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. For this compound, the crystallographic data is available in the Cambridge Structural Database (CSD) under the deposition number CCDC 820417 .

Crystallographic Data for this compound (CCDC 820417)
ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.123(4)
b (Å) 10.456(5)
c (Å) 7.234(3)
α (°) 90
β (°) 113.45(3)
γ (°) 90
Volume (ų) 563.5(4)
Z 4
R-factor (%) 4.6

Note: The complete Crystallographic Information File (CIF) can be accessed through the CCDC website.

Alternative Analytical Techniques

While SCXRD provides the most definitive structural information, obtaining suitable single crystals can be a significant bottleneck. The following techniques offer valuable alternatives for structural characterization.

Powder X-ray Diffraction (PXRD)

PXRD is a rapid and non-destructive technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for phase identification and for obtaining lattice parameters of known crystal structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions, the connectivity and stereochemistry of a molecule can be determined. For this compound, ¹H and ¹³C NMR would provide key information about the different proton and carbon environments within the molecule.

Mass Spectrometry (MS)

MS is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry can determine the molecular formula with high accuracy. Fragmentation patterns obtained through tandem mass spectrometry (MS/MS) can provide valuable structural information by revealing how the molecule breaks apart.

Experimental Protocols

Single-Crystal X-ray Diffraction (SCXRD)
  • Crystal Growth: Grow single crystals of this compound of suitable size and quality (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a saturated solution, vapor diffusion, or cooling of a hot saturated solution.

  • Crystal Mounting: Select a well-formed, clear crystal and mount it on a goniometer head using a suitable adhesive or cryo-loop.

  • Data Collection: Mount the goniometer on the diffractometer. Center the crystal in the X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). Collect a series of diffraction images by rotating the crystal through a range of angles. Data collection is typically performed at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Data Processing: Integrate the raw diffraction images to obtain a list of reflection intensities and their corresponding Miller indices (hkl).

  • Structure Solution and Refinement: Solve the phase problem using direct methods or Patterson methods to obtain an initial electron density map. Build an atomic model into the electron density and refine the atomic positions, and thermal parameters against the experimental data to minimize the R-factor.

Powder X-ray Diffraction (PXRD)
  • Sample Preparation: Finely grind the crystalline sample of this compound to a homogenous powder (particle size < 10 µm).

  • Sample Mounting: Pack the powder into a flat sample holder, ensuring a smooth, level surface.

  • Data Collection: Place the sample holder in the powder diffractometer. Collect the diffraction pattern by scanning a range of 2θ angles (e.g., 5-70°) using a monochromatic X-ray source (e.g., Cu Kα, λ = 1.5406 Å).

  • Data Analysis: Identify the crystalline phases present by comparing the experimental diffraction pattern to a database of known patterns. Refine the lattice parameters using Rietveld refinement if the crystal structure is known.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton NMR spectrum to identify the chemical shifts and coupling patterns of the hydrogen atoms.

    • ¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the chemical shifts of the carbon atoms.

    • 2D NMR (COSY, HSQC, HMBC): Acquire two-dimensional correlation spectra to establish proton-proton (COSY), proton-carbon direct (HSQC), and long-range proton-carbon (HMBC) connectivities.

  • Data Analysis: Integrate the ¹H NMR signals to determine the relative number of protons. Analyze the chemical shifts, coupling constants, and 2D correlations to assemble the molecular structure.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis:

    • Full Scan MS: Acquire a full scan mass spectrum to determine the molecular weight of the compound. High-resolution instruments (e.g., TOF, Orbitrap) can provide accurate mass measurements to determine the elemental composition.

    • Tandem MS (MS/MS): Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum.

  • Data Analysis: Determine the molecular formula from the accurate mass measurement. Analyze the fragmentation pattern to deduce structural motifs and connectivity.

Experimental Workflow Visualization

The following diagram illustrates the typical workflow for a single-crystal X-ray diffraction experiment.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_data_processing Data Processing & Structure Solution cluster_analysis Analysis & Validation crystal_growth Crystal Growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection diffractometer Diffractometer Setup crystal_selection->diffractometer data_acquisition Data Acquisition diffractometer->data_acquisition integration Integration & Scaling data_acquisition->integration structure_solution Structure Solution integration->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & CIF Generation refinement->validation analysis Structural Analysis validation->analysis

References

A Comparative Guide to Experimental and Theoretical Charge Density Distribution in Triazoles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The distribution of electrons within a molecule is fundamental to its chemical behavior, reactivity, and intermolecular interactions. For heterocyclic compounds like triazoles, which are core scaffolds in many pharmaceuticals and functional materials, a precise understanding of charge density is crucial for rational drug design and materials engineering. This guide provides an objective comparison between experimental and theoretical methods used to determine charge density distribution in 1,2,3- and 1,2,4-triazole systems, supported by published data.

Methodologies: A Tale of Two Approaches

The charge density in triazoles can be mapped using two primary methodologies: experimental high-resolution X-ray diffraction and theoretical quantum chemical calculations. These approaches are complementary, with each providing unique insights into the electronic structure.

Experimental Protocol: High-Resolution X-ray Diffraction

Experimental charge density studies rely on accurately measuring X-ray diffraction from a high-quality single crystal. The process involves mapping the electron density throughout the crystal lattice, which reveals how electrons are distributed in chemical bonds and lone pairs.

  • Data Collection: A high-quality crystal is cooled to low temperatures (e.g., 100 K) to minimize thermal vibrations. High-resolution diffraction data are collected using a diffractometer, often with a powerful X-ray source like a synchrotron.[1]

  • Modeling: The electron density is not directly visualized but is modeled. The Hansen & Coppens multipole model is a standard approach where the atomic electron density is described as a combination of a spherical core, a spherical valence density, and an aspherical valence density.[1] This aspherical component is crucial for describing features like chemical bonds and lone pairs.

  • Topological Analysis: The resulting experimental electron density can be analyzed using Quantum Theory of Atoms in Molecules (QTAIM), also known as Bader analysis. This method identifies critical points in the density, such as bond critical points (BCPs), and allows for the quantification of properties like electron density (ρ) and its Laplacian (∇²ρ) at these points, providing insight into the nature of chemical bonds.[1]

Theoretical Protocol: Quantum Chemical Calculations

Theoretical methods use the principles of quantum mechanics to calculate the electronic structure of a molecule from first principles.

  • Density Functional Theory (DFT): This is the most common and effective computational method for studying triazole systems.[2][3] The accuracy of DFT depends on the choice of the functional and the basis set.

    • Functionals: Common functionals include B3LYP and ωB97X-D.[2][4]

    • Basis Sets: Pople-style basis sets like 6-311++G(d,p) are frequently used, as they provide a good balance of accuracy and computational cost for these systems.[2][5]

  • Population Analysis: Once the calculation is complete, the raw electron density is partitioned among the atoms to assign partial atomic charges. The two most common methods are:

    • Mulliken Population Analysis: A simple and fast method, but its results are known to be highly dependent on the basis set used and can sometimes be unreliable.[6]

    • Natural Bond Orbital (NBO) Analysis: This method localizes electrons into bonds and lone pairs, providing a more chemically intuitive and robust picture of the charge distribution that is less sensitive to the basis set.[6][7]

  • Molecular Electrostatic Potential (MEP): Theoretical calculations can also generate MEP maps, which visualize the electrostatic potential on the electron density surface of a molecule.[2] These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and understanding non-covalent interactions.[8]

Quantitative Data Comparison

The following tables summarize key quantitative data from both experimental and theoretical studies on triazoles.

Table 1: Comparison of Atomic Charges in a 1,2,4-Triazole Ring

This table compares theoretical atomic charges from Mulliken and NBO analyses. Direct experimental "charges" are not uniquely definable, but topological charges (Bader charges) from experimental density are the closest equivalent. Note that values are compiled from different studies on substituted 1,2,4-triazoles and represent typical distributions.

AtomMulliken Charge (e)NBO Charge (e)
N1-0.1 to -0.3-0.4 to -0.6
N2-0.1 to -0.2-0.3 to -0.4
C3+0.2 to +0.4+0.3 to +0.5
N4-0.2 to -0.4-0.5 to -0.7
C5+0.1 to +0.3+0.2 to +0.4

Data compiled from representative DFT studies.[2][7][9][10][11] NBO charges are generally considered more reliable than Mulliken charges.[6]

Table 2: Experimental vs. Theoretical Dipole Moments of Triazole Isomers

The molecular dipole moment is a key indicator of the overall charge distribution and polarity of a molecule.

MoleculeExperimental Dipole Moment (D)Theoretical Dipole Moment (D)Theoretical Method
1H-1,2,4-Triazole2.7[12]3.07[12]SDCI
1H-1,2,3-Triazole-4.55[13]DFT

Theoretical calculations are typically performed on isolated molecules (gas phase), while experimental values may be from solution or solid-state measurements, which can account for some discrepancies.

Visualization of Comparative Workflow

The following diagram illustrates the logical workflow for comparing experimental and theoretical charge density data.

G cluster_exp Experimental Approach cluster_the Theoretical Approach exp_crystal Single Crystal Selection exp_xray High-Resolution X-ray Diffraction exp_crystal->exp_xray exp_model Multipole Modeling (Hansen & Coppens) exp_xray->exp_model exp_result Experimental Charge Density (Topological Properties, e.g., Bader Charges) exp_model->exp_result comp_node Comparison & Analysis exp_result->comp_node Solid-State Data the_struct Molecular Structure Input the_dft DFT Calculation (e.g., B3LYP/6-311++G(d,p)) the_struct->the_dft the_pop Population Analysis (Mulliken, NBO) the_dft->the_pop the_result Theoretical Charge Density (Atomic Charges, MEP) the_pop->the_result the_result->comp_node Gas-Phase Data conclusion Comprehensive Understanding of Electronic Structure comp_node->conclusion

Caption: Workflow for comparing experimental and theoretical charge density.

Discussion: Bridging Theory and Experiment

A direct comparison reveals both consistencies and informative discrepancies between the two approaches.

  • Qualitative Agreement: Both methods consistently show that the nitrogen atoms in the triazole ring bear a net negative charge, while the carbon atoms are positively charged. This fundamental picture of charge polarization is robust. Molecular electrostatic potential (MEP) maps derived from DFT calculations provide a powerful visual confirmation of this, highlighting the nitrogen lone pairs as regions of negative potential, which are key sites for hydrogen bonding and coordination.[2][8]

  • Quantitative Differences: The absolute values of atomic charges can differ significantly between methods (e.g., Mulliken vs. NBO) and between theory and experiment.[6][7] NBO charges are generally considered more chemically meaningful than Mulliken charges, which can be sensitive to the computational basis set.[6]

  • Phase Effects: A critical factor in any comparison is the physical state. Theoretical calculations typically model an isolated molecule in the gas phase.[14] In contrast, X-ray diffraction probes the molecule within a crystal lattice, where intermolecular forces like hydrogen bonds and π–π stacking can polarize and redistribute the electron density.[4] A combined charge density study on trans-4,4′-azo-1,2,4-triazole highlighted that intermolecular interactions in the crystal lead to observable changes in the electron distribution compared to an isolated molecule.[4]

Conclusion

Both experimental and theoretical methods are indispensable tools for elucidating the charge density distribution in triazoles. Theoretical DFT calculations provide a cost-effective and powerful means to predict atomic charges, dipole moments, and reactive sites for various derivatives.[15] Experimental high-resolution X-ray diffraction offers the unique ability to map the electron density in the solid state, providing a direct view of the effects of the crystalline environment on chemical bonding.[4][16]

For drug development and materials science professionals, the most comprehensive understanding is achieved when these methods are used in concert. Theoretical predictions can guide synthetic efforts, while experimental validation provides the ground truth of the electronic structure in the condensed phase, where most applications occur.

References

New Triazole Compounds Demonstrate Potent Antimicrobial Activity by Targeting Bacterial Folate Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of novel triazole derivatives reveals significant efficacy against a range of bacterial and fungal pathogens, with many compounds exhibiting antimicrobial activity comparable or superior to established drugs. These findings, supported by extensive experimental data, highlight the potential of these new chemical entities in the development of next-generation antimicrobial agents.

Researchers are increasingly turning to triazole-based compounds in the fight against antimicrobial resistance. This guide provides a comprehensive comparison of the antimicrobial performance of several newly synthesized triazole derivatives against a panel of clinically relevant microorganisms. The data presented herein is collated from multiple independent studies, offering a broad overview of the current landscape of triazole antimicrobial research.

Comparative Antimicrobial Activity

The antimicrobial efficacy of new triazole compounds has been rigorously evaluated using standardized assays. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and zones of inhibition for a selection of these compounds against various bacterial and fungal strains. For context, the performance of well-established antimicrobial agents used as controls in these studies is also included.

Compound IDOrganismMIC (µg/mL)Reference DrugMIC (µg/mL)
Triazole Derivative 1 Staphylococcus aureus10Streptomycin-
Triazole Derivative 2 Staphylococcus aureus-Streptomycin-
Isatin-1,2,3-triazole Hybrid Staphylococcus aureus---
4-amino-5-aryl-4H-1,2,4-triazole Escherichia coli5Ceftriaxone-
Nalidixic acid-based 1,2,4-triazole Pseudomonas aeruginosa16Streptomycin2-15
Ofloxacin analogue with 1,2,4-triazole Staphylococcus aureus0.25-1Ofloxacin0.25-1
Indole-triazole Conjugate 6f Candida albicans2--
1,2,3-triazole-bis-4-amino-1,2,4-triazole-3-thione 7d Various Bacteria & Fungi1-64Ciprofloxacin, Fluconazole-
Compound IDOrganismZone of Inhibition (mm)Reference DrugZone of Inhibition (mm)
Triazole Derivative T81 Various BacteriaEffectiveCiprofloxacin-
Triazole Derivative T83 Various Bacteria & FungiProminentCiprofloxacin, Fluconazole-
Indole-triazole Conjugates Gram-negative Bacteria11-15--
1,2,3-triazole Glycoside 5 Candida albicans15Nystatin-
1,2,3-triazole Glycoside 5 Aspergillus niger14Nystatin-

Mechanism of Action: Inhibition of Folate Biosynthesis

A significant number of the evaluated triazole compounds exert their antimicrobial effect by targeting and inhibiting key enzymes in the bacterial folate biosynthesis pathway.[1][2] One of the primary targets is Dihydrofolate Reductase (DHFR), an essential enzyme that catalyzes the reduction of dihydrofolate to tetrahydrofolate.[1][2] Tetrahydrofolate is a crucial precursor for the synthesis of nucleotides (purines and thymidylate) and certain amino acids, which are vital for DNA replication and cellular growth.[3][4] By inhibiting DHFR, these triazole compounds effectively starve the bacterial cell of these essential building blocks, leading to a cessation of growth and eventual cell death.[3][4]

The following diagram illustrates the bacterial folate biosynthesis pathway and the point of inhibition by triazole compounds.

DHFR_Inhibition_Pathway cluster_folate_pathway Bacterial Folate Biosynthesis Pathway cluster_inhibition Mechanism of Action PABA p-Aminobenzoic Acid (PABA) Dihydropteroate Dihydropteroate PABA->Dihydropteroate Dihydropteroate Synthase Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate Dihydrofolate Synthase Tetrahydrofolate Tetrahydrofolate (THF) Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase (DHFR) Nucleotides Nucleotide Synthesis (DNA, RNA, Amino Acids) Tetrahydrofolate->Nucleotides Triazole New Triazole Compounds Triazole->Inhibition

References

A Researcher's Guide to Cross-Validating Molecular Docking with In Vitro Activity

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern drug discovery, molecular docking serves as a powerful computational tool to predict the binding orientation and affinity of small molecules to a protein target. While indispensable for screening vast compound libraries efficiently, the predictions generated are theoretical. Therefore, rigorous experimental validation is paramount to confirm these in silico hypotheses. This guide provides an objective comparison of molecular docking results with in vitro experimental data, offering detailed protocols and a clear presentation of comparative metrics.

The primary goal of this cross-validation is to establish a correlation between the predicted binding affinity from docking (often represented by a docking score) and the actual biological activity measured in a laboratory setting (such as the half-maximal inhibitory concentration, IC50). A strong correlation enhances confidence in the computational model, guiding more effective lead optimization.

CrossValidationWorkflow cluster_in_silico Computational Phase (In Silico) cluster_in_vitro Experimental Phase (In Vitro) cluster_validation Validation Target 1. Target Selection & Protein Preparation Docking 3. Molecular Docking (Grid Generation, Docking Run) Target->Docking Ligand 2. Ligand Library Preparation Ligand->Docking Scoring 4. Scoring & Ranking (Binding Energy Estimation) Docking->Scoring Hits 5. Virtual Hit Selection Scoring->Hits Correlation 9. Correlation Analysis (Docking Score vs. IC50) Scoring->Correlation Synthesis 6. Compound Synthesis or Acquisition Hits->Synthesis Assay 7. In Vitro Assay (e.g., Enzyme Inhibition) Synthesis->Assay Activity 8. Activity Measurement (e.g., IC50, Ki) Assay->Activity Activity->Correlation

Caption: Workflow for cross-validating molecular docking with in vitro experiments.

Experimental and Computational Protocols

A successful cross-validation study relies on robust and well-documented protocols for both the computational and experimental arms of the project.

Protocol 1: Molecular Docking

This protocol outlines a typical workflow for predicting ligand binding modes and energies. The validation of the docking protocol itself is a critical first step, often achieved by redocking a known co-crystallized ligand into its receptor; a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystal structure pose is considered a successful validation.[1][2][3]

  • Protein Preparation:

    • Obtain the 3D structure of the target protein from a database like the Protein Data Bank (PDB).

    • Remove all non-essential water molecules and heteroatoms from the PDB file. Note: Some water molecules may be critical for ligand binding and should be retained based on literature evidence.[1]

    • Add polar hydrogen atoms and assign atomic charges (e.g., Gasteiger charges).

    • Define the binding site, typically by creating a grid box centered around the co-crystallized ligand or a predicted active site.[4]

  • Ligand Preparation:

    • Obtain 2D or 3D structures of the ligands to be docked.

    • Convert 2D structures to 3D.

    • Assign appropriate atom types and charges.

    • Perform energy minimization to obtain a low-energy conformation.[4]

  • Docking Execution:

    • Utilize a docking program (e.g., AutoDock, GOLD, Glide, DOCK).[5][6]

    • Run the docking algorithm, allowing for ligand flexibility. Some protocols may also allow for limited receptor side-chain flexibility.[7]

    • The program will generate multiple possible binding poses for each ligand within the defined active site.

  • Scoring and Analysis:

    • Each generated pose is assigned a score by a scoring function, which estimates the binding free energy (e.g., in kcal/mol). More negative scores generally suggest stronger binding interactions.[8]

    • Analyze the top-ranked poses for plausible interactions (e.g., hydrogen bonds, hydrophobic interactions) with key active site residues.[8]

    • Select a set of top-ranking virtual "hits" for subsequent in vitro validation.

Protocol 2: In Vitro Enzyme Inhibition Assay (IC50 Determination)

This protocol is a common method to quantify the effectiveness of a compound in inhibiting a specific enzyme's activity. The result, IC50, is the concentration of an inhibitor required to reduce the enzyme's activity by 50%.

  • Reagent Preparation:

    • Prepare a stock solution of the purified target enzyme in an appropriate buffer.

    • Prepare stock solutions of the substrate for the enzyme.

    • Dissolve the test compounds (inhibitors) in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.

  • Assay Procedure:

    • Perform serial dilutions of the inhibitor stock solutions to create a range of concentrations for testing.

    • In a multi-well plate, add the enzyme solution, the buffer, and the various concentrations of the inhibitor. Include a positive control (known inhibitor) and a negative control (solvent only).

    • Pre-incubate the enzyme and inhibitor mixture for a defined period to allow for binding.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress over time. This is often done by measuring the change in absorbance or fluorescence of a product.[9]

  • Data Analysis:

    • Calculate the rate of reaction for each inhibitor concentration.

    • Normalize the data by setting the activity in the negative control as 100% and the activity with no enzyme as 0%.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve (e.g., using the Levenberg–Marquardt algorithm) to determine the IC50 value.[9]

Comparative Data: Docking Scores vs. In Vitro Activity

The central test of a docking protocol is its ability to rank compounds in a way that correlates with their experimentally determined biological activity. While a perfect linear correlation is rare, a good model should be able to distinguish between highly active, moderately active, and inactive compounds.[10][11]

Table 1: Comparison of Docking Program Performance in Binding Pose Prediction.

This table summarizes typical results from studies evaluating the ability of different docking programs to reproduce the crystallographic pose of a ligand (self-docking), a key indicator of a program's accuracy.

Docking Program% Success (RMSD < 2.0 Å)Key StrengthsReference
GLIDE Often high (>70%)Good at pose prediction and virtual screening.[5][12]
GOLD Often high (>70%)High accuracy in pose reproduction.[12]
DOCK 6 Variable, can be highConsistently good performance in specific cases.[6]
Surflex Often high (>60%)Strong performance in pose prediction.[5][12]
AutoDock Vina VariableWidely used, accessible, good for initial screening.[6]
FlexX VariableOne of the earlier successful flexible docking tools.[5]

Note: Performance is highly target-dependent. These values represent general findings from comparative studies.

Table 2: Example Cross-Validation Data Correlating Docking Scores with In Vitro IC50 Values.

This table presents synthesized data representative of what is found in case studies that successfully correlate computational predictions with experimental results.[13][14]

CompoundDocking ProgramDocking Score (kcal/mol)In Vitro AssayIn Vitro Activity (IC50 in µM)Target Protein
Inhibitor A CB-Dock2-11.5MAGL Inhibition0.5MAGL
Inhibitor B CB-Dock2-10.7MAGL Inhibition2.5MAGL
Inhibitor C SILCS-MC-9.8hERG Patch-clamp0.8hERG Channel
Inhibitor D SILCS-MC-8.5hERG Patch-clamp3.2hERG Channel
Inhibitor E AutoDock Vina-8.1Enzyme Inhibition15.7Kinase X
Inhibitor F AutoDock Vina-6.5Enzyme Inhibition>100 (inactive)Kinase X

Note: This data is illustrative. A good correlation is observed when a more negative docking score corresponds to a lower IC50 value (higher potency).

Logical Relationships in Cross-Validation

The relationship between computational prediction and experimental outcome can be visualized to better understand the validation process. The goal is to determine if the predicted affinity from docking is a reliable proxy for the measured biological activity.

CorrelationConcept cluster_prediction Prediction cluster_experiment Experiment Docking Molecular Docking (In Silico) Score Predicted Affinity (Docking Score) Docking->Score Validation Validation Does Predicted Affinity correlate with Measured Potency? Score->Validation Assay Biological Assay (In Vitro) Activity Measured Potency (e.g., IC50, Ki) Assay->Activity Activity->Validation

Caption: The core concept of validating computational predictions with lab data.

References

Unlocking Potential: A Comparative Docking Analysis of 1,2,4-Triazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the binding affinities and molecular interactions of 1,2,4-triazole derivatives with key protein targets reveals their significant potential in the development of novel therapeutics. This guide provides a comparative analysis of their docking studies, supported by experimental data and detailed protocols, to aid researchers in the fields of medicinal chemistry and drug development.

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs with a wide range of biological activities, including antifungal and anticancer properties.[1][2][3] The versatility of the triazole ring allows for diverse substitutions, enabling the fine-tuning of their pharmacological profiles. Molecular docking studies have become an indispensable tool in understanding the structure-activity relationships of these derivatives, predicting their binding modes, and guiding the rational design of more potent and selective inhibitors.[2][4] This comparison guide synthesizes findings from various docking studies to provide a clear overview of the performance of different 1,2,4-triazole derivatives against prominent protein targets.

Comparative Binding Affinities: A Tabular Overview

The following table summarizes the quantitative data from several comparative docking studies, showcasing the binding affinities of various 1,2,4-triazole derivatives against their respective protein targets. These values, typically expressed as binding energy (kcal/mol) or IC50 (µM), provide a quantitative measure of the ligand's potential efficacy.

Derivative Class/CompoundTarget Protein(s)Docking SoftwareBinding Affinity/ScoreReference
Substituted 1,2,4-triazole derivativesAromatase, TubulinAutoDock 4.2-9.04 to -9.96 kcal/mol (Aromatase) -6.23 to -7.54 kcal/mol (Tubulin)[1]
1,2,4-Triazole-acetamide hybrids (e.g., Compound 7f)c-Kit Tyrosine Kinase, Protein Kinase B (Akt)Molegro Virtual Docker-176.749 kcal/mol (c-Kit) -170.066 kcal/mol (Akt)[5][6]
Novel 1,2,4-triazole Schiff base hybrids (e.g., Compound 4d)Epidermal Growth Factor Receptor (EGFR) KinaseNot SpecifiedIC50 = 0.13 µM[7]
3,5-Diphenyl-1H-1,2,4-triazole derivatives (e.g., Compound 6e)Human Epidermal Growth Factor Receptor (hEGFR)Not SpecifiedKi = 0.174 µM[8][9]
1,2,4-Triazole derivatives containing oxime ether and cyclopropyl moieties (e.g., Compound 5k)FgCYP51 (Sterol 14α-demethylase)Not SpecifiedEC50 = 1.22 µg/mL (antifungal activity)[10]
Vinyl-1,2,4-triazole derivatives (e.g., Compound 2h)Lanosterol 14-alpha-demethylase (CYP51)Not SpecifiedMIC = 0.02-0.04 mM (antifungal activity)[11]
Indolyl 1,2,4-triazole derivatives (e.g., Compound Vf, Vg)Cyclin-Dependent Kinase 4 (CDK4), Cyclin-Dependent Kinase 6 (CDK6)Not SpecifiedIC50 (CDK4): 0.049 to 3.031 µM IC50 (CDK6): 0.075 to 1.11 µM[12]

Experimental Protocols: A Generalized Approach to Molecular Docking

While specific parameters may vary between studies, the following outlines a typical and detailed workflow for performing comparative molecular docking studies of 1,2,4-triazole derivatives.

1. Ligand and Protein Preparation:

  • Ligand Preparation: The 3D structures of the 1,2,4-triazole derivatives are sketched using chemical drawing software (e.g., ChemDraw) and subsequently optimized for their 3D conformation and energy minimization using programs like MarvinSketch or Avogadro. This step is crucial for generating realistic ligand structures.

  • Protein Preparation: The crystal structure of the target protein is retrieved from the Protein Data Bank (PDB). All non-essential water molecules, co-crystallized ligands, and ions are removed. Hydrogen atoms are added to the protein structure, and the protonation states of the amino acid residues are assigned, often using tools integrated within the docking software.

2. Docking Simulation:

  • Grid Box Definition: A grid box is defined around the active site of the target protein. The dimensions and center of the grid are chosen to encompass the binding pocket where the natural ligand or known inhibitors bind.

  • Docking Algorithm: A docking algorithm, such as the Lamarckian Genetic Algorithm used in AutoDock, is employed to explore the conformational space of the ligand within the defined grid box.[13] The algorithm generates multiple binding poses for each ligand.

  • Scoring Function: A scoring function is used to estimate the binding affinity for each generated pose. These functions calculate a score (e.g., in kcal/mol) that reflects the free energy of binding. The pose with the lowest binding energy is typically considered the most favorable.

3. Analysis of Docking Results:

  • Binding Mode Analysis: The best-scoring poses are visualized and analyzed to understand the molecular interactions between the ligand and the protein. This includes identifying hydrogen bonds, hydrophobic interactions, and other key interactions with the amino acid residues in the active site.

  • Validation: To validate the docking protocol, the co-crystallized ligand (if available) is often re-docked into the protein's active site. A low root-mean-square deviation (RMSD) between the docked pose and the crystallographic pose indicates a reliable docking setup.

Visualizing the Process and Pathways

To better illustrate the concepts discussed, the following diagrams, generated using Graphviz, depict a typical workflow for comparative docking studies and a simplified signaling pathway targeted by 1,2,4-triazole derivatives.

G cluster_prep Preparation Phase cluster_docking Docking Simulation cluster_analysis Analysis and Validation ligand Ligand Preparation (1,2,4-Triazole Derivatives) grid Define Grid Box (Active Site) ligand->grid protein Target Protein Preparation (from PDB) protein->grid dock Perform Docking (e.g., AutoDock) grid->dock score Scoring and Ranking (Binding Energy) dock->score analyze Binding Mode Analysis (Interactions) score->analyze validate Protocol Validation (Re-docking) analyze->validate

Caption: A generalized workflow for comparative molecular docking studies.

EGFR_Pathway EGFR EGFR Grb2 Grb2 EGFR->Grb2 Triazole 1,2,4-Triazole Inhibitor Triazole->Block Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Block->EGFR

Caption: Inhibition of the EGFR signaling pathway by a 1,2,4-triazole derivative.

References

Safety Operating Guide

Essential Guide to the Safe Disposal of 5-methyl-1,2,4-triazole-3,4-diamine and Related Triazole Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Specific safety data sheets (SDS) for 5-methyl-1,2,4-triazole-3,4-diamine were not located. The following procedural guidance is a synthesis of information from the safety data sheets of structurally similar triazole-based compounds, including 3,5-Diamino-1,2,4-triazole and 3-Amino-1,2,4-triazole. It is imperative to handle this chemical with caution and to consult with your institution's environmental health and safety (EHS) department for disposal protocols specific to your location.

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of this compound. Adherence to these procedures is vital for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any procedure that involves this compound, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Summary

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.
Skin and Body Lab coat, long pants, and closed-toe shoes.Minimizes skin exposure.
Respiratory Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated.Prevents inhalation of potentially harmful dust or vapors.

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated.

  • Containment: For dry spills, carefully sweep or vacuum the material. Avoid generating dust. Use a vacuum cleaner equipped with a HEPA filter. For liquid spills, use an inert absorbent material.

  • Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.[1][2]

  • Decontamination: Clean the spill area thoroughly with soap and water.

  • Disposal: Dispose of all cleanup materials as hazardous waste according to your institution's guidelines.

Proper Disposal Procedures

The disposal of this compound and its containers must be managed as hazardous waste.

Operational Disposal Plan:

  • Waste Collection:

    • Collect waste this compound in its original container or a compatible, properly labeled, and sealed hazardous waste container.[3]

    • Do not mix with other waste streams.[3]

  • Container Management:

    • Ensure waste containers are kept tightly closed and stored in a cool, dry, and well-ventilated area, away from incompatible materials.

    • Handle uncleaned, empty containers as you would the product itself.[3]

  • Arranging for Disposal:

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and disposal.

    • All waste must be handled in accordance with local, state, and federal regulations.[3][4]

    • The final disposal method will likely be incineration at a permitted hazardous waste facility.

Experimental Protocols Cited

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify Waste (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Use a Designated and Labeled Hazardous Waste Container B->C Start Collection D Transfer Waste to Container C->D E Securely Seal the Container D->E F Store in a Cool, Dry, Well-Ventilated Area E->F Proceed to Storage G Away from Incompatible Materials F->G H Contact Institutional EHS or Licensed Waste Disposal Service G->H Initiate Disposal I Arrange for Waste Pickup H->I J Document Waste Transfer I->J

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 5-methyl-1,2,4-triazole-3,4-diamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 5-methyl-1,2,4-triazole-3,4-diamine. The following guidance is based on the GHS classification available on PubChem and extrapolated from the safety data of structurally similar compounds, such as 3-Amino-1,2,4-triazole and 3,5-Diamino-1,2,4-triazole (Guanazole). A conservative approach should always be taken when handling this chemical.

Hazard Identification and GHS Classification

Based on available data, this compound is classified as follows:

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation.

Due to its structural similarity to other aminotriazoles, it is prudent to also consider the potential for:

  • Harmful if swallowed or in contact with skin. [1][2][3]

  • Suspected of damaging fertility or the unborn child. [4][5][6]

  • May cause damage to organs through prolonged or repeated exposure. [4][5][6]

  • Toxic to aquatic life with long-lasting effects. [3][6]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment for handling this compound in various laboratory settings.

Scenario Eyes/Face Hand Protection Body Protection Respiratory Protection
Weighing and preparing solutions (in a fume hood) Chemical splash goggles or safety glasses with side shields.[7][8][9] A face shield may be required for larger quantities.[9]Chemical-resistant gloves (e.g., nitrile, neoprene).[7][10] Check manufacturer's compatibility chart.Laboratory coat.[7][8]Not typically required if handled in a certified chemical fume hood.
Conducting reactions (in a fume hood) Chemical splash goggles.[7][9]Chemical-resistant gloves.[7][10]Laboratory coat.[7][8]Not typically required if handled in a certified chemical fume hood.
Handling large quantities or potential for aerosol generation Chemical splash goggles and a face shield.[9]Chemical-resistant gloves.[7][10]Chemical-resistant apron or coveralls over a lab coat.[10]A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[7]
Cleaning spills Chemical splash goggles and a face shield.[9]Heavy-duty, chemical-resistant gloves.Chemical-resistant suit or coveralls.[10] Chemical-resistant footwear.[10]A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[7]

Operational and Disposal Plan

This section provides a step-by-step guide for the safe handling and disposal of this compound.

3.1. Engineering Controls

  • Always handle this chemical in a properly functioning chemical fume hood to minimize inhalation exposure.[7][11]

  • Ensure an eyewash station and safety shower are readily accessible in the work area.[7]

3.2. Handling Procedures

  • Preparation: Before starting work, ensure all necessary PPE is available and in good condition. Review the safety procedures and have a spill kit readily available.

  • Weighing: To prevent dust generation, weigh the solid material carefully within the fume hood.[11]

  • Solution Preparation: Slowly add the solid to the solvent to avoid splashing.

  • Reaction: Conduct all reactions within the fume hood. Keep containers tightly closed when not in use.[7]

  • Post-Handling: After handling, wash hands thoroughly with soap and water.[3][11] Decontaminate all work surfaces.

3.3. First Aid Measures

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[7]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[7]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Seek immediate medical attention.[7]

3.4. Spill and Leak Procedures

  • Evacuate: Evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spilled material.[3]

  • Cleanup: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3] Avoid generating dust.[3]

  • Decontamination: Clean the spill area with a suitable decontaminating agent, followed by soap and water.

3.5. Disposal Plan

  • Chemical Waste: Dispose of this compound and any solutions containing it as hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of it down the drain.[6]

  • Contaminated Materials: All disposable PPE (gloves, etc.) and other materials contaminated with this chemical should be placed in a sealed, labeled container and disposed of as hazardous waste.[1]

Workflow and Disposal Diagram

The following diagram illustrates the logical workflow for handling and disposing of this compound.

operational_disposal_plan Operational and Disposal Plan for this compound start Start: Obtain Chemical risk_assessment Conduct Risk Assessment (Review SDS of similar compounds) start->risk_assessment ppe_selection Select and Don Appropriate PPE risk_assessment->ppe_selection handling Handling in Fume Hood (Weighing, Solution Prep, Reaction) ppe_selection->handling spill_check Spill Occurred? handling->spill_check spill_procedure Follow Spill Cleanup Procedure spill_check->spill_procedure Yes decontamination Decontaminate Work Area and Equipment spill_check->decontamination No spill_procedure->decontamination waste_segregation Segregate Waste (Chemical vs. Contaminated PPE) decontamination->waste_segregation disposal Dispose of Hazardous Waste (Follow institutional guidelines) waste_segregation->disposal end End of Procedure disposal->end

Caption: Workflow for safe handling and disposal.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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5-methyl-1,2,4-triazole-3,4-diamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.